molecular formula C117H199N41O41 B13808171 Pth(44-68)(human)

Pth(44-68)(human)

Número de catálogo: B13808171
Peso molecular: 2836.1 g/mol
Clave InChI: FPGANZUTDSOUMV-HZUDAGDISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pth(44-68)(human) is a useful research compound. Its molecular formula is C117H199N41O41 and its molecular weight is 2836.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pth(44-68)(human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pth(44-68)(human) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C117H199N41O41

Peso molecular

2836.1 g/mol

Nombre IUPAC

(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C117H199N41O41/c1-55(2)42-71(94(179)135-50-89(175)176)149-109(194)78(52-160)154-98(183)64(23-12-15-37-120)141-99(184)67(28-32-84(165)166)143-104(189)73(44-60-48-130-54-136-60)150-110(195)79(53-161)155-102(187)69(30-34-86(169)170)146-112(197)90(57(5)6)156-106(191)72(43-56(3)4)153-113(198)91(58(7)8)157-107(192)74(45-82(123)163)151-105(190)76(47-88(173)174)152-101(186)68(29-33-85(167)168)142-96(181)63(22-11-14-36-119)139-95(180)62(21-10-13-35-118)140-97(182)65(24-17-39-132-116(126)127)145-111(196)80-26-19-41-158(80)114(199)70(25-18-40-133-117(128)129)147-100(185)66(27-31-81(122)162)144-108(193)77(51-159)138-83(164)49-134-92(177)59(9)137-103(188)75(46-87(171)172)148-93(178)61(121)20-16-38-131-115(124)125/h48,54-59,61-80,90-91,159-161H,10-47,49-53,118-121H2,1-9H3,(H2,122,162)(H2,123,163)(H,130,136)(H,134,177)(H,135,179)(H,137,188)(H,138,164)(H,139,180)(H,140,182)(H,141,184)(H,142,181)(H,143,189)(H,144,193)(H,145,196)(H,146,197)(H,147,185)(H,148,178)(H,149,194)(H,150,195)(H,151,190)(H,152,186)(H,153,198)(H,154,183)(H,155,187)(H,156,191)(H,157,192)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,90-,91-/m0/s1

Clave InChI

FPGANZUTDSOUMV-HZUDAGDISA-N

SMILES isomérico

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N

SMILES canónico

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N

Origen del producto

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of PTH(44-68): A Mid-Regional Parathyroid Hormone Fragment

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: In-Depth Technical Guide / Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

Parathyroid hormone (PTH) is the primary endocrine regulator of calcium and phosphorus homeostasis. While the intact 84-amino acid peptide, PTH(1-84), and its N-terminal fragment, PTH(1-34), are well-characterized agonists of the classical PTH1R receptor, the physiological processing of PTH generates several circulating fragments with distinct biological roles[1].

PTH(44-68) is a 25-amino acid mid-regional fragment of human parathyroid hormone. Historically dismissed as an inactive degradation byproduct due to its inability to stimulate adenylate cyclase, recent biochemical and clinical evidence has redefined PTH(44-68) as a bioactive peptide[2]. It plays a critical role in osteoarticular pathologies linked to iron metabolism[3] and exhibits potent neuromodulatory effects in the central nervous system (CNS)[4]. This whitepaper dissects the receptor independence, pathological accumulation, and tissue-specific mechanisms of action of PTH(44-68).

Structural Biology and Receptor Independence

The Classical PTH1R Paradigm

The classical actions of PTH (bone resorption, renal calcium reabsorption) are mediated by the PTH/PTHrP receptor (PTH1R), a Class B G-protein-coupled receptor (GPCR)[1]. Activation of PTH1R requires a bipartite binding mechanism:

  • The 15–34 region of the PTH ligand binds to the N-terminal extracellular domain of the receptor (providing affinity).

  • The 1–14 region interacts with the juxtamembrane and transmembrane domains to induce the conformational change necessary for Gαs coupling and subsequent adenylate cyclase activation[5].

The Structural Reality of PTH(44-68)

Because PTH(44-68) completely lacks the N-terminal domain (residues 1-34), it is structurally incapable of fulfilling either step of the bipartite binding model[1]. Consequently, PTH(44-68) fails to displace radiolabeled N-terminal ligands in competitive binding assays and lacks all adenylate cyclase-stimulating activity[2]. In drug development and molecular biology, PTH(44-68) is frequently utilized as a highly specific negative control to isolate non-classical, mid-regional effects from classical cAMP-mediated pathways[2].

PTH_Cleavage Intact Intact PTH(1-84) Precursor Hepatic Hepatic/Renal Proteolysis Intact->Hepatic NTerm N-Terminal PTH(1-34) Classical Agonist Hepatic->NTerm Cleavage MidReg Mid-Regional PTH(44-68) Target Fragment Hepatic->MidReg Cleavage CTerm C-Terminal PTH(53-84) CPTH Fragment Hepatic->CTerm Cleavage PTH1R PTH1R Receptor (cAMP / Ca2+) NTerm->PTH1R Activates MidReg->PTH1R No Binding Orphan Non-Classical / CNS Iron Metabolism Targets MidReg->Orphan Modulates

Fig 1: Proteolytic generation of PTH(44-68) and its divergent receptor signaling pathways.

Tissue-Specific Mechanisms of Action

A. Osteoarticular Pathology and Iron Metabolism

Intact PTH(1-84) is rapidly cleaved by hepatic Kupffer cells[6]. While N-terminal fragments have a half-life of mere minutes, mid-regional fragments like PTH(44-68) rely entirely on glomerular filtration for clearance, leading to their massive accumulation in end-stage renal disease (ESRD)[7].

Beyond renal impairment, PTH(44-68) is deeply implicated in joint damage. In patients with genetic hemochromatosis (liver iron overload), altered Kupffer cell function leads to elevated circulating levels of PTH(44-68)[8]. Multivariate analyses show a direct, positive correlation between serum PTH(44-68) levels, serum ferritin, and the number of damaged joints[8].

Similarly, in idiopathic calcium pyrophosphate dihydrate (CPPD) crystal deposition disease (pseudogout), PTH(44-68) concentrations are significantly elevated, particularly in females post-menopause[3]. The mechanism is linked to iron metabolism; PTH(44-68) levels correlate negatively with transferrin saturation, suggesting that mid-regional PTH fragments mediate the chondrocalcinosis and osteoarticular changes provoked by iron dysregulation[9].

B. Central Nervous System (CNS) Neuromodulation

The most striking non-classical action of PTH(44-68) occurs in the brain. Unlike systemic bone remodeling, the local effects of PTH in the CNS involve direct neuromodulation[4].

  • Memory and Learning: Intraventricular administration of fragmented PTH(44-68) in rat models significantly improves the capacity for shuttle-box active avoidance, directly ameliorating memory[10].

  • Dopaminergic Modulation: PTH(44-68) reverses catalepsy pharmacologically induced by haloperidol (a D2 dopamine receptor antagonist)[4]. The causality lies in the peptide's ability to act in a paracrine manner to modulate catecholamine metabolism, specifically increasing the DOPAC/dopamine ratios in the hypothalamus and substantia nigra[4].

PTH4468_Mech PTH4468 PTH(44-68) Peptide CNS Central Nervous System PTH4468->CNS Osteo Osteoarticular System (CPPD / Hemochromatosis) PTH4468->Osteo DA Dopamine / Catecholamine Modulation CNS->DA Fe Iron Metabolism (Ferritin / Transferrin) Osteo->Fe Mem Memory Enhancement & Catalepsy Reversal DA->Mem Joint Chondrocalcinosis & Joint Damage Fe->Joint

Fig 2: Tissue-specific mechanisms of action for PTH(44-68) in the CNS and osteoarticular systems.

Quantitative Data Summary: PTH Fragment Comparison

To contextualize the unique profile of PTH(44-68), the following table summarizes the biological and biochemical properties of major PTH fragments based on established literature[1][2][4].

Peptide FragmentPTH1R Binding AffinityAdenylate Cyclase ActivationPrimary Clearance MechanismKnown Biological Effects
PTH(1-84) (Intact)HighYes (Potent)Hepatic (Kupffer cells)Bone resorption, Renal Ca2+ reabsorption
PTH(1-34) (N-Term)HighYes (Potent)Rapid enzymatic degradationClinical anabolic bone agent (Teriparatide)
PTH(44-68) (Mid-Reg)None No Glomerular Filtration CNS memory enhancement, CPPD joint damage
PTH(53-84) (C-Term)NoneNoGlomerular FiltrationPutative CPTH receptor binding, osteoclast modulation

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include internal controls that verify the functional status of the assay independent of the experimental variable.

Protocol 1: In Vitro Validation of PTH1R Independence (cAMP Accumulation Assay)

Purpose: To definitively prove that PTH(44-68) does not activate the classical PTH1R pathway.

  • Cell Culture: Seed SaOS-2 cells (human osteosarcoma, natively expressing high levels of PTH1R) in 96-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO2.
    
  • Phosphodiesterase Inhibition: Pre-incubate cells for 15 minutes with 1 mM IBMX (3-isobutyl-1-methylxanthine) in assay buffer (HBSS + 0.1% BSA) to prevent cAMP degradation.

  • Ligand Treatment (The Self-Validating Matrix):

    • Negative Control: Vehicle (Assay buffer).

    • Positive Control 1 (Receptor-Independent): 10 µM Forskolin (Validates that the intracellular adenylate cyclase machinery is functional).

    • Positive Control 2 (Receptor-Dependent): 100 nM PTH(1-34) (Validates that the surface PTH1R receptors are functional).

    • Experimental: 100 nM to 1 µM PTH(44-68).

  • Incubation & Lysis: Incubate for 30 minutes at 37°C. Aspirate media and lyse cells using 0.1M HCl.

  • Quantification: Measure intracellular cAMP using a competitive ELISA or TR-FRET assay (e.g., LANCE Ultra cAMP kit).

  • Causality Check: If Forskolin and PTH(1-34) yield high cAMP, but PTH(44-68) matches the Vehicle, it is definitively proven that PTH(44-68) lacks PTH1R agonist activity[2].

Protocol 2: In Vivo CNS Behavioral Assay (Shuttle-Box Active Avoidance)

Purpose: To evaluate the neuromodulatory effects of PTH(44-68) on memory and learning[10].

  • Subject Preparation: Use adult male Wistar rats. Surgically implant a stereotaxic cannula into the lateral cerebral ventricle. Allow 7 days for recovery.

  • Baseline Testing: Subject rats to a baseline shuttle-box training session (light/sound cue followed by a mild foot shock; crossing the barrier avoids the shock). Record baseline avoidance rates.

  • Administration (Crossover Design):

    • Group A: Intracerebroventricular (ICV) injection of 1 µg PTH(44-68) in artificial CSF (aCSF).

    • Group B: ICV injection of 1 µg scrambled peptide (Self-validating control to ensure effects are sequence-specific, not due to peptide load).

    • Group C: Vehicle (aCSF).

  • Post-Treatment Testing: 30 minutes post-injection, subject the rats to the shuttle-box test. Record the number of successful active avoidances over 50 trials.

  • Biochemical Correlation: Post-euthanasia, dissect the hypothalamus and substantia nigra. Use HPLC to measure DOPAC and dopamine levels to confirm paracrine catecholamine modulation[4].

References

  • Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. Role of menopause and iron metabolism?
  • Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochrom
  • Parathyroid Hormone Secretion and Action: Evidence for Discrete Receptors for the Carboxyl-Terminal Region... Endocrine Reviews
  • pTH (44-68) (human) TFA | Parathyroid Hormone Fragment MedChemExpress (MCE) Life Science Reagents
  • Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System PMC / MDPI
  • Influence of PTH assay methodology on differential diagnosis of renal bone disease Oxford Academic

Sources

Technical Guide: PTH(44-68) and Bone Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

This guide synthesizes the biochemical, signaling, and pathological roles of the mid-region Parathyroid Hormone fragment, PTH(44-68), a peptide often overshadowed by the canonical N-terminal (1-34) fragment but critical in specific pathological states like renal failure and hemochromatosis.

Executive Summary

While PTH(1-34) is the established anabolic driver of bone metabolism via the PTH1R/cAMP pathway, PTH(44-68) represents a distinct mid-region class of circulating fragments. Historically dismissed as inert degradation products, these fragments are now understood to be biologically active metabolites that accumulate in renal failure and iron overload syndromes.

Key Distinction: Unlike PTH(1-34), PTH(44-68) does not bind to the classical PTH1 Receptor (PTH1R) and does not stimulate cAMP. Instead, it acts through a putative C-Terminal PTH Receptor (CPTHR) , predominantly expressed on osteocytes , driving distinct signaling cascades (calcium transients, apoptosis) that often antagonize the anabolic effects of intact PTH.[1]

Biochemical Context: The Processing Cascade

To understand PTH(44-68), one must map its origin within the proteolytic processing of the intact hormone.

Proteolytic Cleavage

Intact PTH (1-84) is secreted by the parathyroid gland.[2][3][4] Peripheral metabolism (primarily hepatic and renal) cleaves the hormone:

  • N-Terminal (1-34): Biologically active, short half-life, anabolic/catabolic depending on pulsatility.

  • C-Terminal Fragments (C-PTH): Long half-life, cleared by kidneys.

  • Mid-Region (44-68): A specific sequence within the C-terminal cluster.

Visualization: PTH Fragmentation Pathway

The following diagram illustrates the divergence between the canonical anabolic pathway and the mid-region metabolic pathway.

PTH_Processing Intact Intact PTH (1-84) (Parathyroid Gland) Liver Hepatic/Renal Cleavage Intact->Liver Circulation N_Term N-Terminal (1-34) (Bioactive) Liver->N_Term Calpain/Cathepsin C_Term C-Terminal Fragments (e.g., 7-84, 35-84) Liver->C_Term Endoproteolysis Mid_Region PTH(44-68) (Mid-Region Fragment) C_Term->Mid_Region Further Degradation

Figure 1: Proteolytic generation of PTH(44-68).[5] While 1-34 is rapidly utilized, C-terminal fragments including 44-68 accumulate, particularly when renal clearance is compromised.

Mechanisms of Action: The CPTHR Pathway

The biological activity of PTH(44-68) is defined by its receptor specificity. It bypasses the osteoblast-centric cAMP pathway and targets the osteocyte .

The Receptor: CPTHR
  • Identity: A putative G-protein coupled receptor (distinct from PTH1R) that binds C-terminal regions (amino acids 19-84, 24-84, and 44-68).

  • Localization: Highly expressed in osteocytes (approx.[2][3][6] 10-fold higher than in osteoblasts) and chondrocytes.[3]

  • Signaling Output:

    • No cAMP Production: Does not activate Adenylyl Cyclase.

    • Intracellular Calcium: Triggers cytosolic

      
       transients.
      
    • Apoptosis: Promotes osteocyte and osteoclast apoptosis via caspase activation.

Physiological vs. Pathological Effects
FeaturePTH(1-34) / Intact PTHPTH(44-68) / Mid-Region
Primary Receptor PTH1RCPTHR (Putative)
Target Cell Osteoblast > OsteocyteOsteocyte > Osteoclast
Signaling Gs

cAMP

PKA

influx, Caspase-3 activation
Bone Effect Anabolic (Intermittent) / Resorptive (Continuous)Anti-Anabolic / Pro-Apoptotic
Renal Clearance RapidSlow (Accumulates in CKD)
Clinical Marker Osteoporosis TherapyHemochromatosis Arthropathy
Visualization: Divergent Signaling Pathways

This diagram contrasts the canonical anabolic pathway with the mid-region apoptotic pathway.

Signaling_Pathways cluster_Canonical Canonical Pathway (Anabolic) cluster_MidRegion Mid-Region Pathway (Pathological) PTH134 PTH(1-34) PTH1R PTH1R (Osteoblast) PTH134->PTH1R cAMP cAMP / PKA PTH1R->cAMP Formation Bone Formation (RANKL/OPG) cAMP->Formation PTH4468 PTH(44-68) CPTHR CPTHR (Osteocyte) PTH4468->CPTHR Calcium Ca2+ Influx Caspase-3 CPTHR->Calcium Apoptosis Osteocyte Apoptosis Joint Damage Calcium->Apoptosis

Figure 2: Signaling divergence. PTH(44-68) activates the CPTHR on osteocytes, triggering apoptosis and contributing to joint pathology, opposing the anabolic cAMP-driven effects of PTH(1-34).

Clinical Relevance: Hemochromatosis & CKD

The presence of PTH(44-68) is not merely a background event; it drives specific pathologies.

Genetic Hemochromatosis (Iron Overload)

Research indicates a specific link between iron overload and elevated PTH(44-68).[7]

  • Mechanism: Iron toxicity in the liver alters the cleavage of intact PTH, favoring the release or accumulation of mid-region fragments.

  • Consequence: High levels of PTH(44-68) correlate with arthropathy (joint damage) in hemochromatosis patients, distinct from calcium-driven bone disease. The fragment likely induces chondrocyte or osteocyte apoptosis in the joint space.

Chronic Kidney Disease (CKD)

In CKD, the kidneys fail to clear C-terminal fragments.

  • The "Antagonist" Theory: Accumulated C-PTH fragments (including 44-68) may compete with intact PTH or activate CPTHR to suppress bone turnover, contributing to adynamic bone disease (low turnover osteoporosis) often seen in dialysis patients.

Experimental Protocols

For researchers investigating this fragment, standard "Intact PTH" assays are insufficient as they often cross-react or miss specific mid-region fragments.

Protocol A: Specific Detection of PTH(44-68)

Standard ELISAs for PTH(1-84) utilize antibodies against the N-terminus (1-34) and C-terminus (39-84). To detect 44-68 specifically, a mid-region targeted approach is required.

  • Sample Prep: Serum or plasma (EDTA). Avoid freeze-thaw cycles to prevent further fragmentation.

  • Chromatography (HPLC):

    • Column: C18 Reverse-Phase.

    • Gradient: Acetonitrile/TFA.

    • Purpose: Separate PTH(1-84) from fragments based on hydrophobicity. PTH(44-68) elutes distinctly from the more hydrophobic intact hormone.

  • Radioimmunoassay (RIA):

    • Antibody: Use a polyclonal antibody raised specifically against the 44-68 epitope (e.g., anti-hPTH(44-68)).

    • Tracer:

      
      I-labeled Tyr-PTH(44-68).
      
    • Validation: Confirm lack of cross-reactivity with synthetic PTH(1-34).

Protocol B: Osteocyte Apoptosis Assay

To validate biological activity via CPTHR.

  • Cell Line: MLO-Y4 (Murine Osteocyte-like cells). Note: These express high levels of CPTHR.[3]

  • Culture: Alpha-MEM supplemented with 2.5% FBS and 2.5% CS (Calf Serum).

  • Treatment:

    • Control (Vehicle).

    • PTH(1-34) (100 nM) - Positive Control for cAMP (should be effectively inert for apoptosis in this context).

    • PTH(44-68) (100 nM - 1 µM).

  • Readout:

    • Annexin V / PI Staining: Flow cytometry to detect early apoptosis.

    • Caspase-3 Activity: Fluorometric assay.

    • Expectation: PTH(44-68) should induce a dose-dependent increase in Annexin V+ cells, whereas PTH(1-34) should not.

References

  • Divieti, P., et al. (2001).[1] "Receptors for the carboxyl-terminal region of PTH(1-84) are highly expressed in osteocytic cells."[2][3] Endocrinology, 142(2), 916-925. Link

  • Pawlotsky, Y., et al. (1999). "Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis."[7] Arthritis & Rheumatism, 42(4), 799-806. Link

  • Murray, T. M., et al. (2005). "Parathyroid hormone secretion and action: evidence for discrete receptors for the carboxyl-terminal region and related biological actions."[1][3][8] Endocrine Reviews, 26(1), 78-113. Link

  • D'Amour, P. (2012). "Circulating PTH forms: what we know and what we don't." Kidney International, 82, S6-S10. Link

  • Jüppner, H., et al. (2002). "Parathyroid hormone and parathyroid hormone-related peptide in the regulation of calcium homeostasis and bone development."[1] Endocrinology, 143(12). Link

Sources

The Mid-Regional Enigma: Discovery, History, and Pathophysiological Resurgence of PTH(44-68)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For decades, the mid-regional parathyroid hormone fragment, PTH(44-68), was dismissed by endocrinologists as a biologically inert byproduct of hepatic proteolysis. Lacking the N-terminal domain required for adenylate cyclase activation, it was overshadowed by its clinically ubiquitous counterpart, PTH(1-34). However, modern rheumatological and neurological research has shattered this assumption. This technical whitepaper explores the historical discovery of PTH(44-68), its unique structural mechanics, and its critical re-emergence as a primary biomarker and pathological agent in genetic hemochromatosis, calcium pyrophosphate dihydrate (CPPD) deposition disease, and central nervous system (CNS) modulation.

Historical Context: The Search for the Active Pharmacophore

Following the isolation of the intact 84-amino-acid parathyroid hormone (PTH), early drug development focused heavily on identifying the minimum sequence required for biological activity. Researchers quickly discovered that the N-terminal fragment, PTH(1-34), was sufficient to reproduce the major biological actions of the full-length hormone, including the activation of adenylate cyclase in bone and kidney cells ()[1].

Conversely, synthetic mid-regional and carboxyl-terminal fragments, including PTH(44-68), PTH(53-84), and PTH(39-84), failed to compete for binding with radioligands and exhibited zero adenylate cyclase-stimulating activity[2]. In classic physiological models, such as isolated toad bladder sacs, synthetic PTH(44-68) demonstrated no effect on basal water flow, 45Ca uptake, or 45Ca efflux ()[3]. Consequently, PTH(44-68) was historically categorized as a metabolic waste product cleared by the kidneys.

Structural Mechanics and Hepatic Proteolysis

The sequence of human PTH(44-68) is a 25-amino-acid peptide: RDAGSQRPRKKEDNVLVESHEKSLG.

The inability of PTH(44-68) to activate the classic PTH/PTHrP receptor (PTH1R) is rooted in the "two-domain" binding model of Class B G-protein-coupled receptors (GPCRs). The N-terminus of PTH is strictly required to engage the juxtamembrane and transmembrane regions of PTH1R to trigger the Gαs protein and subsequent cyclic AMP (cAMP) cascade.

Intact PTH(1-84) is primarily metabolized in the liver by Kupffer cells and hepatocytes, which cleave the hormone into N-terminal and C-terminal/mid-regional fragments. Under normal physiological conditions, these fragments are rapidly cleared. However, disruptions in hepatic function fundamentally alter this proteolytic clearance.

G IntactPTH Intact PTH (1-84) HepaticCleavage Hepatic Proteolysis (Kupffer Cells/Hepatocytes) IntactPTH->HepaticCleavage N_term N-Terminal PTH (1-34) HepaticCleavage->N_term Mid_term Mid-Regional PTH (44-68) HepaticCleavage->Mid_term PTH1R PTH1R Receptor Binding N_term->PTH1R NoPTH1R No PTH1R Binding (No cAMP Activity) Mid_term->NoPTH1R CNS CNS Penetration (Memory/Learning Enhancement) Mid_term->CNS Cartilage Cartilage Matrix Accumulation (in Iron Overload) Mid_term->Cartilage Adenylate Adenylate Cyclase Activation (cAMP ↑) PTH1R->Adenylate

Figure 1: Divergent signaling and metabolic pathways of PTH cleavage products.

The Turning Point: Iron Overload and Osteoarticular Pathologies

The paradigm shifted dramatically in 1999 when researchers investigated the osteoarticular changes associated with Genetic Hemochromatosis (HH). A landmark study analyzed 210 patients with liver iron overload syndromes and found that one-third of untreated patients exhibited significantly elevated serum PTH(44-68) levels, despite having normal calcium and intact PTH(1-84) levels ()[4].

Mechanistic Causality: Iron overload (hemosiderosis) resulting from HFE mutations induces severe oxidative stress via the Fenton reaction, disrupting hepatic lysosomal and endosomal proteolytic pathways. This shifts the cleavage kinetics of intact PTH, leading to a pathological accumulation of PTH(44-68) in the systemic circulation. The mid-regional fragment then infiltrates the synovial fluid, where it interferes with cartilage homeostasis and inorganic pyrophosphate (PPi) metabolism, promoting joint damage.

This pathophysiological link was further expanded in 2008 to include idiopathic calcium pyrophosphate dihydrate (CPPD) crystal deposition disease (commonly known as chondrocalcinosis). Serum PTH(44-68) concentrations were elevated in 29% of CPPD patients. In female cohorts, this elevation was directly linked to changes in iron metabolism provoked by menopause, demonstrating a negative correlation with serum transferrin ()[5][6].

G HH Genetic Hemochromatosis (HFE Mutation) Iron Hepatic Iron Overload (↑ Ferritin) HH->Iron Menopause Menopause (Altered Iron Metabolism) Menopause->Iron AlteredCleavage Altered PTH Proteolysis Iron->AlteredCleavage PTH4468 Elevated Serum PTH(44-68) AlteredCleavage->PTH4468 Cartilage Cartilage Matrix Disruption PTH4468->Cartilage CPPD CPPD Crystal Deposition (Chondrocalcinosis) Cartilage->CPPD

Figure 2: Pathophysiological link between iron overload, PTH(44-68), and CPPD.

Neurological Implications: Beyond Bone and Cartilage

While its role in rheumatology is defined by pathological accumulation, PTH(44-68) has demonstrated intriguing pharmacological potential in the central nervous system (CNS). Direct actions of PTH in the brain were elucidated in the 1980s. Administration of fragmented PTH(44-68) into the lateral ventricle of murine models significantly improved shuttle-box active avoidance capacity, ameliorated memory deficits, and successfully reversed catalepsy pharmacologically induced by haloperidol ()[7]. These findings suggest that while PTH(44-68) lacks adenylate cyclase activity in the periphery, it acts as a highly active neuromodulator, likely interacting with distinct, yet-to-be-fully-characterized receptors or dopaminergic pathways within the CNS.

Quantitative Data Summary
Clinical ConditionSerum PTH(44-68) StatusCorrelation FactorsClinical Manifestation
Genetic Hemochromatosis (HH) Elevated in ~33% of untreated patientsPositive correlation with serum ferritin and ageOsteoarticular changes, MCP/Ankle arthropathy
Idiopathic CPPD (Chondrocalcinosis) Elevated in ~29% of patientsNegative correlation with transferrin (in females >45 yrs)Calcium pyrophosphate dihydrate crystal deposition
Normal Physiology Baseline / Rapidly ClearedN/ANormal cartilage homeostasis
Self-Validating Experimental Protocol

Quantification of Mid-Regional PTH(44-68) in Synovial and Serum Samples

Objective: To isolate and quantify PTH(44-68) without cross-reactivity from intact PTH(1-84) or N-terminal fragments, ensuring causality in CPPD pathogenesis.

Step 1: Sample Acquisition and Protease Inhibition

  • Action : Collect venous blood and synovial fluid (via arthrocentesis). Immediately add a protease inhibitor cocktail (Aprotinin, Leupeptin, EDTA) to the collection tubes.

  • Causality : PTH fragments are highly susceptible to ex vivo proteolytic degradation. Inhibiting metalloproteinases ensures the measured PTH(44-68) reflects in vivo concentrations rather than artifactual ex vivo cleavage.

Step 2: Immunocapture via Mid-Region Specific Antibodies

  • Action : Utilize a sandwich ELISA with a capture antibody mapped strictly to the 44-53 epitope and a detection antibody mapped to the 55-68 epitope.

  • Causality : Standard clinical assays use N-terminal (1-34) and C-terminal (7-84) antibodies, completely missing isolated mid-regional fragments. This specific paratope mapping ensures zero cross-reactivity with PTH(1-34) or intact PTH.

Step 3: Internal Validation (Spike-and-Recovery)

  • Action : Spike known concentrations of synthetic human PTH(44-68) into a healthy control serum matrix.

  • Causality : This step validates the assay's recovery rate and proves that matrix effects (e.g., high lipid or iron content in hemolyzed HH samples) do not quench the colorimetric signal, creating a self-validating system.

Step 4: Correlative Iron Panel Analysis

  • Action : Run parallel assays for serum ferritin and transferrin saturation.

  • Causality : Establishes the pathophysiological link. Elevated PTH(44-68) in a vacuum is diagnostic; correlating it with ferritin saturation proves the mechanistic origin of altered hepatic clearance.

References
  • Pawlotsky Y, Le Dantec P, Moirand R, et al. "Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis." Arthritis & Rheumatism. 1999. URL:[Link]

  • Pawlotsky Y, Albert JD, Perdriger A, et al. "Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. Role of menopause and iron metabolism?" The Journal of Rheumatology. 2008. URL:[Link]

  • Bellia C, et al. "Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System." International Journal of Molecular Sciences (MDPI). 2023. URL:[Link]

  • Sabatini S, et al. "Effect of parathyroid hormone fragments on calcium transport in toad bladder." Endocrinology (PubMed). 1980. URL:[Link]

  • Murray TM, et al. "Parathyroid Hormone Secretion and Action: Evidence for Discrete Receptors for the Carboxyl-Terminal Region and Related Biological Actions of Carboxyl-Terminal Ligands." Endocrine Reviews. 2005. URL:[Link]

Sources

Technical Deep Dive: Intracellular Signaling & Bioactivity of PTH(44-68)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the intracellular signaling and biological activity of PTH(44-68) . Unlike the well-characterized N-terminal fragment (1-34), which drives canonical GPCR signaling, PTH(44-68) represents a "cryptic" mid-region peptide with distinct, non-canonical properties, primarily governed by intracellular trafficking and nuclear localization rather than surface receptor transduction.

Executive Summary

Historically dismissed as a biologically inert degradation product, the mid-region fragment of Parathyroid Hormone, PTH(44-68) , has emerged as a peptide of specific interest in neurobiology and pathological bone remodeling. While it lacks the capacity to activate the classical PTH1R-cAMP/PLC cascades, PTH(44-68) contains a critical Nuclear Localization Signal (NLS) . This structural feature suggests an intracrine mechanism of action, distinct from the endocrine effects of the full-length hormone. This guide details the molecular identity, receptor-independent pathways, and experimental validation of PTH(44-68) bioactivity.

Part 1: The Molecular Identity & Structural Logic

To understand the signaling limitations and capabilities of PTH(44-68), one must first analyze its sequence relative to the functional domains of the intact hormone.

Structural Domain Analysis

Intact PTH(1-84) is a poly-functional peptide. Proteolytic cleavage, primarily in the liver and kidney, generates specific fragments with unique half-lives and bioactivities.

  • PTH(1-34): Contains the activation domain (residues 1-6) and binding domain (residues 15-34) for the PTH1R . It drives cAMP and IP3 signaling.

  • PTH(7-84) / PTH(53-84): C-terminal fragments that bind the putative CPTHR (C-terminal PTH Receptor), often antagonizing 1-34 effects or driving osteocyte apoptosis.

  • PTH(44-68): The mid-region fragment.[1][2] Crucially, it lacks the N-terminal activation domain (1-6) and the primary C-terminal CPTHR binding motif (associated with 53-84).

The "Hidden" Signal: Nuclear Localization

The defining feature of PTH(44-68) is the retention of a poly-basic sequence that functions as a Nuclear Localization Signal (NLS).

Sequence (Human PTH 44-68): R-D-A-G-S-Q-R-P-R-K-K -E-D-N-V-L-V-E-S-H-E-K-S-L-G

  • Residues 49-53 (R-P-R-K-K): This arginine/lysine-rich motif is a classic monopartite NLS. In the absence of the dominant N-terminal export signals, this motif dictates the intracellular fate of the peptide upon internalization.

Part 2: Intracellular Signaling Pathways

Unlike PTH(1-34), which signals at the plasma membrane, PTH(44-68) appears to signal within the cell or via distinct CNS targets.

The Null Pathway: Absence of Canonical GPCR Activation

Extensive characterization has confirmed that PTH(44-68) is silent at the PTH1R.

  • cAMP: No stimulation of adenylyl cyclase in renal or bone membranes.

  • Calcium (PLC): No activation of the IP3-Ca2+ cascade in osteoblasts.

  • Competition: Does not displace radiolabeled PTH(1-34) or PTH(19-84), indicating it does not bind the active site of PTH1R or the high-affinity site of the putative CPTHR.

The Intracrine Pathway (Nuclear Translocation)

The primary signaling hypothesis for PTH(44-68) is intracrine trafficking . This pathway bypasses surface signal transduction in favor of direct nuclear interaction.

  • Internalization: The fragment enters the cell, potentially via low-affinity endocytosis or fluid-phase pinocytosis, or is generated intracellularly via proteasomal cleavage of internalized PTH(1-84).

  • Cytosolic Transport: The RPRKK motif binds Importin-

    
      (mediated by Importin-
    
    
    
    ).
  • Nuclear Entry: The complex translocates through the Nuclear Pore Complex (NPC).

  • Nucleolar Accumulation: Similar to the mid-region of PTHrP, PTH(44-68) may target the nucleolus, modulating RNA processing or ribosome biogenesis, affecting cell survival and proliferation rates under stress.

The CNS Pathway (Neuro-Modulation)

In vivo studies have identified a unique bioactivity for PTH(44-68) in the Central Nervous System, distinct from its bone/kidney roles.

  • Effect: Improvement in active avoidance memory and reversal of haloperidol-induced catalepsy in rodent models.[3]

  • Mechanism: Likely involves modulation of monoaminergic neurotransmission or interaction with a distinct, uncloned CNS receptor (non-PTH1R, non-PTH2R).

Visualization of Signaling Logic

The following diagram contrasts the canonical PTH(1-34) pathway with the intracrine PTH(44-68) pathway.

PTH_Signaling cluster_cell Target Cell (Osteoblast / Neuron) PTH134 PTH(1-34) (N-Terminal) PTH1R PTH1R (GPCR) PTH134->PTH1R High Affinity PTH4468 PTH(44-68) (Mid-Region) PTH4468->PTH1R No Binding Endocytosis Endocytosis / Intracellular Cleavage PTH4468->Endocytosis Uptake CNS CNS Modulation (Memory/Catalepsy) PTH4468->CNS In Vivo (Rat) AC Adenylyl Cyclase PTH1R->AC PLC Phospholipase C PTH1R->PLC Importin Importin u03b1/u03b2 (Cytosol) Endocytosis->Importin NLS (RPRKK) cAMP cAMP / PKA AC->cAMP Ca Ca2+ / PKC PLC->Ca NPC Nuclear Pore Complex Importin->NPC Nucleus Nuclear/Nucleolar Targeting NPC->Nucleus Intracrine Reg

Caption: Figure 1. Divergent signaling fates of PTH fragments. While PTH(1-34) drives surface GPCR signaling, PTH(44-68) bypasses this route, utilizing its Nuclear Localization Signal (NLS) for intracrine nuclear targeting or acting via distinct CNS mechanisms.

Part 3: Experimental Protocols & Validation

To study PTH(44-68), researchers must use assays that detect intracellular localization and non-canonical endpoints, rather than standard cAMP accumulation.

Protocol: Validating Nuclear Translocation (Intracrine Activity)

This protocol validates the functionality of the NLS within PTH(44-68) using fluorescence microscopy.

Reagents:

  • Synthetic PTH(44-68) conjugated to FITC or Alexa-488 (N-terminal label to avoid NLS interference).

  • Cell line: ROS 17/2.8 (Osteosarcoma) or MC3T3-E1.

  • DAPI (Nuclear stain).

  • Importin inhibitor: Ivermectin (blocks Importin

    
    ).
    

Workflow:

  • Culture: Seed cells on glass coverslips to 60% confluence.

  • Treatment:

    • Group A: Vehicle control.

    • Group B: FITC-PTH(44-68) (100 nM).

    • Group C: FITC-PTH(44-68) + Ivermectin (25

      
      M) [Pre-treat 1h].
      
  • Incubation: Incubate for 30–120 minutes at 37°C. (Note: 4°C control can prove energy-dependent uptake).

  • Fixation: Wash 3x with PBS, fix with 4% Paraformaldehyde (15 min).

  • Imaging: Confocal microscopy.

    • Success Criteria: Co-localization of FITC signal with DAPI in Group B. Exclusion from nucleus in Group C.

Protocol: Differentiating from CPTHR Activity (Calcium Influx)

Since C-terminal fragments (e.g., 53-84) trigger Calcium influx via CPTHR, you must verify if 44-68 shares this trait.

Workflow:

  • Loading: Load OC59 cells (PTH1R-null, CPTHR-positive) with Fura-2 AM (calcium indicator).

  • Baseline: Measure baseline fluorescence ratio (340/380 nm).

  • Challenge:

    • Add PTH(53-84) (Positive Control). Expected: Rapid Ca2+ spike.

    • Add PTH(44-68) (Experimental).[1][4] Expected: No response (based on binding affinity data).

  • Validation: If a response occurs, add Nifedipine (L-type channel blocker) to confirm CPTHR mechanism.

Data Summary: Fragment Bioactivity Matrix
FeaturePTH(1-34)PTH(44-68)PTH(7-84) / (53-84)
Primary Receptor PTH1R (GPCR)Unknown / NuclearCPTHR (Putative)
cAMP Stimulation High PotencyNone None
Calcium Influx Yes (IP3/PLC)None (in bone)Yes (VDCC-mediated)
Nuclear Entry No (unless internalized)Yes (NLS-driven) No (lacks NLS)
Key In Vivo Effect Anabolic/Catabolic BoneCNS (Memory) Antagonistic / Apoptotic
Clinical Context Osteoporosis TherapyHemochromatosis Marker Renal Failure Accumulation

Part 4: Clinical & Pathological Relevance

Hemochromatosis and Joint Pathology

Elevated serum levels of PTH(44-68) are specifically associated with Genetic Hemochromatosis and related osteoarticular changes.[5]

  • Mechanism: Iron overload may alter hepatic cleavage of PTH, leading to accumulation of the 44-68 fragment.

  • Correlation: Levels of 44-68 correlate with the number of affected joints, suggesting it may act as a biomarker for joint degradation or directly contribute to chondrocyte dysfunction via the intracrine pathways described above.

CNS Therapeutics

The ability of PTH(44-68) to improve retention in active avoidance tasks suggests potential utility in neurodegenerative conditions, distinct from the hypercalcemic risks of full-length PTH.

Part 5: References

  • Murray, T. M., et al. (2005). "Parathyroid Hormone Secretion and Action: Evidence for Discrete Receptors for the Carboxyl-Terminal Region and Related Biological Actions." Endocrine Reviews. Link

  • D'Amour, P., et al. (2005). "Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis."[5] Arthritis & Rheumatism. Link

  • Divieti, P., et al. (2001). "Role of calcium channels in carboxyl-terminal parathyroid hormone receptor signaling." Endocrinology. Link

  • Clemens, T. L., et al. (2001). "Parathyroid hormone-related protein and its receptors: nuclear functions and roles in the nucleolus." Journal of Biological Chemistry. Link

  • Harvey, S., et al. (1993). "Parathyroid hormone-related protein in the brain: localization and effects." Journal of Molecular Endocrinology. Link

  • MedChemExpress. "pTH (44-68) (human) Product Information." MCE. Link

Sources

"Pth(44-68) in calcium homeostasis"

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Mid-Regional Parathyroid Hormone: The Role of PTH(44-68) in Calcium Homeostasis, Osteoarticular Pathology, and Beyond

Executive Summary

The classical paradigm of calcium homeostasis centers on the 84-amino acid intact parathyroid hormone (PTH) and its fully active N-terminal fragment, PTH(1-34), which modulate serum calcium and phosphate via the PTH type 1 receptor (PTH1R). However, peripheral metabolism of intact PTH generates a heterogeneous pool of circulating fragments. Among these, the mid-regional fragment PTH(44-68) has emerged from obscurity. Long considered an inert byproduct of hepatic clearance, recent clinical and biochemical evidence reveals that PTH(44-68) possesses distinct pathophysiological roles, particularly in osteoarticular diseases such as calcium pyrophosphate dihydrate (CPPD) crystal deposition disease (chondrocalcinosis), iron metabolism disorders, and central nervous system (CNS) modulation.

This whitepaper provides an in-depth technical analysis of PTH(44-68), detailing its biochemical generation, divergence from classical calcium regulatory pathways, clinical significance, and the specialized experimental protocols required to study it.

Biochemical Generation and Receptor Independence

Intact PTH(1-84) is secreted by the parathyroid glands in response to hypocalcemia. Upon entering the circulation, it undergoes rapid proteolytic cleavage, primarily mediated by hepatic Kupffer cells[1]. This cleavage generates the N-terminal PTH(1-34) fragment—which is rapidly degraded—and various mid-regional and C-terminal fragments, including PTH(44-68) and PTH(53-84), which are released back into the bloodstream and eventually cleared by the kidneys[1].

Unlike intact PTH(1-84) and PTH(1-34), the synthetic human fragment PTH(44-68) lacks the N-terminal domain required to bind PTH1R[2]. Consequently, it fails to stimulate adenylate cyclase activity in renal membranes or bone cells, meaning it does not induce the classical cAMP/PKA-mediated release of calcium from skeletal stores or enhance renal tubular calcium reabsorption[3][4].

Furthermore, while C-terminal fragments like PTH(53-84) bind to distinct C-terminal PTH receptors (CPTHRs) to exert hypocalcemic effects, competitive binding assays demonstrate that the mid-regional PTH(44-68) fragment fails to displace radiolabeled C-terminal ligands, indicating it does not interact with CPTHRs[5][6]. This receptor independence suggests that PTH(44-68) operates through an entirely distinct, yet-to-be-characterized cellular mechanism.

PTH_Metabolism IntactPTH Intact PTH(1-84) (Active Hormone) Liver Hepatic Kupffer Cells (Proteolytic Cleavage) IntactPTH->Liver Uptake & Metabolism NTerm PTH(1-34) (N-Terminal Active) Liver->NTerm Rapidly Degraded MidReg PTH(44-68) (Mid-Regional Fragment) Liver->MidReg Released into Circulation CTerm PTH(53-84) (C-Terminal Fragment) Liver->CTerm Released into Circulation Kidney Renal Clearance MidReg->Kidney Filtered & Excreted CTerm->Kidney Filtered & Excreted

Fig 1: Hepatic generation and renal clearance pathways of circulating PTH fragments.

Pathophysiological Significance in Osteoarticular Disease

While PTH(44-68) does not directly regulate systemic calcium levels, it is a critical biomarker and potential pathogenic driver in specific osteoarticular conditions characterized by abnormal cartilage mineralization.

Genetic Hemochromatosis and Iron Overload

Genetic hemochromatosis is frequently complicated by a specific arthropathy and chondrocalcinosis. Clinical studies have demonstrated that approximately one-third of untreated patients with liver iron overload syndromes exhibit significantly elevated serum PTH(44-68) levels, despite having normal calcium and intact PTH(1-84) concentrations[7][8]. In multivariate analyses, the number of damaged joints in these patients correlates positively with age, serum ferritin levels, and serum PTH(44-68)[7]. This suggests that iron overload alters hepatic PTH metabolism, leading to an accumulation of mid-regional fragments that interfere with local cartilage homeostasis.

Idiopathic Calcium Pyrophosphate Dihydrate (CPPD) Deposition

Elevated PTH(44-68) is not exclusive to hemochromatosis; it is also implicated in idiopathic CPPD crystal deposition disease (pseudogout). In controlled studies, serum PTH(44-68) concentrations were elevated in 29% of patients with idiopathic CPPD compared to age- and sex-matched controls, while their PTH(1-84) levels remained normal[9][10].

Crucially, in postmenopausal women, serum PTH(44-68) levels correlate negatively with serum transferrin and positively with serum ferritin[9][11]. Because human parathyroid cells express transferrin receptors, changes in iron metabolism provoked by menopause may directly alter PTH cleavage and secretion profiles, driving the elevation of PTH(44-68) and subsequent joint disorders[11].

PTH4468_Pathology Triggers Iron Overload (Hemochromatosis) Menopause (Altered Iron Metabolism) AlteredMetab Altered Hepatic PTH Metabolism Triggers->AlteredMetab Modulates Elevated4468 Elevated Serum PTH(44-68) AlteredMetab->Elevated4468 Increases Secretion Chondrocytes Articular Chondrocytes Elevated4468->Chondrocytes Local Action in Joints CartilageHomeo Disrupted Cartilage Homeostasis (Increased ePPi) Chondrocytes->CartilageHomeo Biochemical Shift CPPD Chondrocalcinosis (CPPD Crystal Deposition) CartilageHomeo->CPPD Drives Pathology

Fig 2: Proposed pathophysiological mechanism of PTH(44-68) in CPPD crystal deposition disease.

Non-Classical Roles: Central Nervous System Modulation

Beyond the articular environment, PTH(44-68) exhibits neuroactive properties. Direct actions of PTH fragments in the brain were established in the 1980s. Administration of fragmented PTH(44-68) into the lateral ventricle of rats significantly improved memory and the capacity for shuttle-box active avoidance[12][13]. Furthermore, central administration of PTH(44-68) successfully reversed catalepsy pharmacologically induced by haloperidol[12]. These findings indicate that while PTH(44-68) lacks peripheral adenylate cyclase activity, it readily interacts with unidentified neuro-receptors or signaling cascades within the CNS.

Fragment Comparison Data

To contextualize the unique profile of PTH(44-68), the following table summarizes the functional divergence of major PTH fragments:

Peptide FragmentPrimary Receptor TargetAdenylate Cyclase ActivityPrimary Physiological / Pathological RoleClinical Significance
Intact PTH(1-84) PTH1RHighSystemic calcium elevation, bone resorption.Primary biomarker for hyper/hypoparathyroidism.
PTH(1-34) PTH1RHighFull classical biological activity of intact PTH.Recombinant form (Teriparatide) used for osteoporosis.
PTH(44-68) Unknown / DistinctNoneCartilage homeostasis disruption, CNS neuromodulation.Biomarker for CPPD and genetic hemochromatosis arthropathy.
PTH(53-84) CPTHRNoneHypocalcemic effects, opposes intact PTH action.Accumulates in end-stage renal disease (ESRD).

Experimental Protocols for PTH(44-68) Research

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the methodologies required to isolate and study the effects of PTH(44-68).

Protocol 1: Quantification of Circulating PTH(44-68) via Targeted Radioimmunoassay (RIA)

Standard two-site immunoradiometric assays (IRMA) used in clinical laboratories are designed to exclusively detect intact PTH(1-84) by requiring simultaneous binding to both the N-terminal and C-terminal regions[14]. To quantify mid-regional fragments, a competitive RIA must be utilized.

  • Step 1: Sample Collection & Cold-Chain Preservation. Draw venous blood into EDTA-coated tubes. Centrifuge immediately at 4°C and freeze plasma at -80°C.

    • Causality: PTH fragments are highly susceptible to rapid proteolytic degradation by serum proteases. Strict cold-chain processing halts enzymatic activity, preventing the artificial ex vivo generation or destruction of mid-regional fragments[15].

  • Step 2: Antiserum Selection. Utilize a polyclonal antiserum specifically raised against the 44-68 mid-region (e.g., DiaSorin methodology).

    • Causality: While this antiserum may cross-react with intact PTH(1-84), its affinity for the isolated 44-68 fragment is exponentially higher, allowing for accurate mid-regional quantification when paired with parallel intact PTH IRMA data[14].

  • Step 3: Tracer Incubation. Incubate 100 µL of plasma with

    
    I-labeled synthetic human PTH(44-68) tracer and the specific antiserum for 24 hours at 4°C.
    
  • Step 4: Separation & Quantification. Add a secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) to precipitate the bound immune complexes. Centrifuge, decant the supernatant, and quantify the radioactivity of the pellet using a gamma counter. Interpolate concentrations using a standard curve of unlabeled PTH(44-68).

Protocol 2: In Vitro Assessment of PTH(44-68) on Chondrocyte Pyrophosphate Metabolism

To validate the hypothesis that PTH(44-68) directly drives chondrocalcinosis, researchers must measure its effect on extracellular inorganic pyrophosphate (ePPi) generation in articular cartilage models.

  • Step 1: Primary Chondrocyte Isolation. Harvest human or murine articular cartilage. Digest the extracellular matrix using 0.2% Pronase for 1 hour, followed by 0.025% Collagenase P overnight at 37°C.

  • Step 2: Serum-Starvation & Peptide Treatment. Seed chondrocytes in high-density monolayers. Prior to treatment, wash cells and culture in serum-free DMEM for 24 hours. Treat the cells with synthetic human PTH(44-68) (TFA salt) at varying concentrations (

    
     to 
    
    
    
    M) for 48 hours.
    • Causality: Utilizing serum-free media is critical. Serum contains exogenous transferrin, iron, and growth factors that independently modulate chondrocyte metabolism, which would confound the direct effects of the PTH(44-68) peptide[11].

  • Step 3: ePPi Quantification. Collect the conditioned media. Measure ePPi levels using a radiometric UDP-glucose pyrophosphorylase assay, which converts ePPi and [

    
    C]UDP-glucose into [
    
    
    
    C]glucose-1-phosphate. Separate the products via activated charcoal and quantify via liquid scintillation counting.
    • Causality: Elevated ePPi in the extracellular matrix is the direct biochemical prerequisite for the precipitation of CPPD crystals. Demonstrating a dose-dependent increase in ePPi following PTH(44-68) exposure mechanistically links the fragment to the clinical phenotype of chondrocalcinosis[16].

References

  • Pawlotsky Y, et al. Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis. Arthritis Rheum. 1999 Apr;42(4):799-806. Available at:[Link]

  • Pawlotsky Y, et al. Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. Role of menopause and iron metabolism? The Journal of Rheumatology. 2008 Feb;35(2):315-18. Available at:[Link]

  • Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System. PMC - National Institutes of Health. Available at:[Link]

  • Parathyroid Hormone Secretion and Action: Evidence for Discrete Receptors for the Carboxyl-Terminal Region and Related Biological Actions. Endocrine Reviews. Available at:[Link]

  • Parathyroid Hormone and Parathyroid Hormone–Related Peptide In The Regulation of Calcium Homeostasis and Bone Development. Clinical Gate. Available at:[Link]

  • An update on the epidemiology of calcium pyrophosphate dihydrate crystal deposition disease. Rheumatology (Oxford). Available at:[Link]

Sources

The Cryptic Modulator: Physiological Mechanisms of PTH Fragment 44-68

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the biological activity of Parathyroid Hormone (PTH) was believed to reside exclusively within its N-terminal domain (residues 1-34). The mid-region and C-terminal fragments ( including hPTH 44-68) were dismissed as inert metabolic waste products of renal clearance.

Modern pharmacological investigation has overturned this dogma. We now understand that PTH(44-68) represents a distinct bioactive core that functions as a physiological antagonist to the classical PTH(1-34) pathway. By acting through a putative C-terminal PTH receptor (CPTHR), this fragment modulates bone turnover, influences chondrocyte matrix mineralization, and accumulates significantly in renal failure, altering the therapeutic landscape of secondary hyperparathyroidism.

This technical guide dissects the molecular mechanisms, signaling pathways, and experimental protocols required to study the physiological role of hPTH(44-68).

Structural Identity and Proteolytic Generation

Human PTH is an 84-amino acid peptide. Its bioactivity is dictated by tissue-specific proteolytic cleavage.

  • N-Terminal (1-34): The classical agonist. Binds PTH1R. Activates cAMP/PKA.

  • Mid-Region (44-68): The subject of this guide.[1] Generated by hepatic and renal cleavage of the intact hormone.

  • C-Terminal (7-84): A larger fragment that often encompasses the 44-68 bioactivity profile.

Unlike the N-terminus, which is rapidly degraded, mid-region fragments possess a longer half-life, particularly in patients with reduced Glomerular Filtration Rate (GFR).

Visualization: PTH Proteolytic Processing

The following diagram illustrates the cleavage sites generating the 44-68 fragment relative to the classical active site.

PTH_Cleavage cluster_fragments Proteolytic Fragments PTH_Full Intact PTH (1-84) [Bioactive Precursor] N_Term N-Terminal (1-34) [Anabolic/Catabolic] PTH_Full->N_Term Kupffer Cell Cleavage Mid_Region Mid-Region (44-68) [Antagonistic/Modulatory] PTH_Full->Mid_Region Hepatic/Renal Processing C_Term C-Terminal (69-84) [Clearance/Inert] PTH_Full->C_Term N_Term->Mid_Region Physiological Antagonism

Figure 1: Proteolytic processing of Intact PTH(1-84) generating the bioactive N-terminal and Mid-region fragments.

The CPTHR Hypothesis: Mechanism of Action

The defining characteristic of PTH(44-68) is its inability to bind the classical PTH1 Receptor (PTH1R) or stimulate cAMP accumulation. Instead, it operates via a distinct, yet-to-be-cloned receptor system provisionally termed the C-Terminal PTH Receptor (CPTHR) .

Signaling Divergence

While PTH(1-34) drives the PKA pathway, PTH(44-68) and related C-fragments trigger intracellular calcium transients (


) and Protein Kinase C (PKC) activation.
FeaturePTH (1-34)PTH (44-68) / C-Fragments
Primary Receptor PTH1R (G-protein coupled)CPTHR (Putative)
Second Messenger cAMP (Cyclic AMP)IP3 / DAG / Cytosolic

Primary Kinase Protein Kinase A (PKA)Protein Kinase C (PKC)
Effect on Osteoclasts Stimulates (Indirectly via RANKL)Inhibits / Apoptotic
Bone Effect Resorption > Formation (Continuous)Anti-resorptive
The "Yin-Yang" Regulation

The physiological role of PTH(44-68) is best understood as a counterbalance.

  • Antagonism: In in vitro bone organ cultures, mid-region fragments (including 44-68 and 53-84) have been shown to suppress the calcium release induced by PTH(1-34).

  • Alkaline Phosphatase (ALP): Unlike 1-34 which can downregulate ALP in certain contexts, mid-region fragments stimulate ALP activity, a marker of osteoblast maturation.

Visualization: Divergent Signaling Pathways

Signaling_Pathways PTH134 PTH (1-34) PTH1R PTH1 Receptor (GPCR) PTH134->PTH1R PTH4468 PTH (44-68) CPTHR CPTHR (Putative) PTH4468->CPTHR Resorption Bone Resorption (Osteoclast Activity) PTH4468->Resorption Inhibits cAMP cAMP Accumulation PTH1R->cAMP Ca_Influx Intracellular Ca2+ Influx CPTHR->Ca_Influx PKC PKC Activation CPTHR->PKC cAMP->Resorption Promotes Formation Differentiation (ALP Activity) Ca_Influx->Formation Modulates

Figure 2: The divergent signaling cascades of N-terminal vs. Mid-region PTH fragments.

Key Biological Effects[2][3]

Bone Remodeling and Osteocytes

Research indicates that C-terminal fragments are not merely inert but act to prevent excessive bone loss.

  • Mechanism: PTH(44-68) appears to modulate osteocyte viability. While PTH(1-34) reduces osteoblast apoptosis, C-fragments have been implicated in promoting osteoclast apoptosis or reducing osteoclast formation, thereby acting as an anti-resorptive agent.

Chondrocytes and CPPD (Pathological Insight)

One of the strongest links between PTH(44-68) and pathology is Calcium Pyrophosphate Dihydrate (CPPD) Crystal Deposition Disease .

  • Observation: Serum levels of PTH(44-68) are significantly elevated in patients with idiopathic CPPD (chondrocalcinosis).[1]

  • Implication: This suggests the fragment plays a role in inorganic pyrophosphate (PPi) metabolism or matrix mineralization. In this context, the fragment may be driving pathological calcification of cartilage.

Renal Failure and Secondary Hyperparathyroidism

In Chronic Kidney Disease (CKD), the kidney fails to clear C-terminal fragments.[2]

  • The Problem: Standard "Intact PTH" assays often cross-react with large C-terminal fragments (like 7-84), leading to an overestimation of bioactive PTH.

  • The Physiology: The accumulation of 44-68 and 7-84 in CKD patients may contribute to "skeletal resistance" to PTH, where the bone does not respond to the high levels of 1-84 because the accumulated C-fragments are actively antagonizing the receptor or downstream pathway.

Experimental Protocols

To validate the activity of PTH(44-68), researchers must utilize assays that detect Calcium or PKC , not cAMP.

Protocol A: Intracellular Calcium Imaging (Fura-2)

Rationale: Since PTH(44-68) does not elevate cAMP, calcium flux is the primary readout for CPTHR activity.

Materials:

  • SaOS-2 or ROS 17/2.8 osteoblast-like cells.

  • Fura-2/AM (fluorescent calcium indicator).[3][4]

  • Synthetic hPTH(44-68) (High purity >95%).

  • Fluorescence microscope or plate reader (Ex 340/380nm, Em 510nm).

Workflow:

  • Cell Seeding: Plate cells on glass coverslips or clear-bottom black 96-well plates. Cultivate for 24h.

  • Loading: Incubate cells with 2-5 µM Fura-2/AM in physiological saline (HBSS) containing 0.1% BSA for 45 minutes at 37°C.

  • Wash: Wash 2x with HBSS to remove extracellular dye. Incubate for 20 mins to allow de-esterification.

  • Baseline: Measure baseline fluorescence ratio (340/380nm) for 60 seconds.

  • Stimulation:

    • Group A (Negative Control): Vehicle buffer.

    • Group B (Positive Control): Ionomycin (1 µM).

    • Group C (Experimental): hPTH(44-68) (10 nM - 100 nM).

  • Data Acquisition: Record fluorescence changes in real-time. A transient spike indicates CPTHR activation.

Protocol B: Antagonism Assay (Bone Resorption)

Rationale: To prove the "Yin-Yang" hypothesis, one must show 44-68 inhibits 1-34.

Workflow:

  • System: Neonatal mouse calvaria organ culture.

  • Treatment:

    • Treat calvaria with PTH(1-34) (10 nM) to induce calcium release (resorption).

    • Co-treat with increasing concentrations of PTH(44-68) (10 nM, 50 nM, 100 nM).

  • Readout: Measure Calcium concentration in the culture media after 48-72 hours.

  • Result: A dose-dependent reduction in media calcium in the co-treated group confirms the antagonistic role of the 44-68 fragment.

References

  • Murray, T. M., et al. (2005). Parathyroid hormone secretion and action: evidence for discrete receptors for the carboxyl-terminal region and related biological actions of carboxyl-terminal ligands. Endocrine Reviews. Link

  • Divieti, P., et al. (2002). Receptors for the carboxyl-terminal region of pth(1-84) are highly expressed in osteocytic cells. Endocrinology. Link

  • Richette, P., et al. (2007). Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. The Journal of Rheumatology. Link

  • D'Amour, P. (2012). Circulating PTH molecular forms: what we know and what we don't. Kidney International. Link

  • Slatopolsky, E., et al. (2000). The role of the carboxyl-terminal fragment of parathyroid hormone in the pathogenesis of secondary hyperparathyroidism. Kidney International. Link

Sources

Methodological & Application

Application Note: In Vitro Utilization of Human PTH(44-68)

[1]

Abstract

This technical guide outlines the handling, reconstitution, and experimental application of the human Parathyroid Hormone fragment 44-68 (PTH(44-68)). Unlike the bioactive N-terminal fragment (PTH 1-34) which activates the PTH1 receptor (PTH1R), the mid-region fragment PTH(44-68) is biologically inert in classical cAMP signaling pathways. Its primary utility lies in epitope mapping , immunoassay calibration (mid-region specificity) , renal clearance studies , and as a negative control for receptor activation assays. Emerging research also implicates this fragment in specific osteoarticular pathologies (e.g., CPPD, hemochromatosis), making it a target for biomarker development.

Part 1: Molecule Profile & Structural Context

Structural Definition

Human PTH(44-68) is a 25-amino acid peptide derived from the mid-region of the full-length 84-amino acid parathyroid hormone.

  • Sequence (Human): Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Ed-Asp-Asn-Val-Leu-Val-E-Ser-His-Glu-Lys-Ser-Leu-Gly-Glu (Representative; sequence conservation is high).

  • Molecular Weight: ~2836.1 Da.

  • Physiological Context: In vivo, full-length PTH(1-84) is cleaved by hepatic and renal proteases. While N-terminal fragments are degraded rapidly, mid-region (44-68) and C-terminal fragments accumulate, particularly in patients with Chronic Kidney Disease (CKD), leading to discrepancies between "intact" PTH assays and clinical bone status.

Mechanism of Action (The "Inert" Control)
  • Classical Pathway: PTH(44-68) does not bind to the G-protein coupled PTH1R. It does not stimulate cAMP accumulation or calcium transport in standard osteoblast or renal models.

  • Pathological Relevance: High levels of PTH(44-68) correlate with joint destruction in hemochromatosis and Calcium Pyrophosphate Deposition (CPPD) disease, suggesting a potential (non-cAMP mediated) role in chondrocyte pathology or iron metabolism interference.

Structural Visualization

The following diagram illustrates the position of PTH(44-68) relative to the bioactive and C-terminal domains.

PTH_StructurePTH_FullN-Term (1-34)Mid-Region (44-68)C-Term (69-84)BioactiveBioactive(cAMP Signaling)PTH_Full:n->BioactiveCleavageMidFragPTH(44-68)(Accumulates in CKD)PTH_Full:m->MidFragProteolysisCTermC-Terminal Fragments(CPTHR Binding?)PTH_Full:c->CTermMidFrag->BioactiveNo Cross-reactivity

Caption: Schematic of PTH(1-84) processing. PTH(44-68) represents the mid-region, distinct from the N-terminal signaling domain.[1]

Part 2: Preparation & Handling Protocol

Solubility & Reconstitution (Critical Step)

Mid-region PTH fragments contain hydrophobic residues that can lead to aggregation at neutral pH. Do not reconstitute directly in PBS.

ParameterSpecification
Initial Solvent 10 mM Acetic Acid (sterile).
Concentration Reconstitute to a stock of 0.1 - 1.0 mg/mL .
Dilution Buffer PBS (pH 7.4) + 0.1% BSA (Carrier protein prevents adsorption to plastic).
Storage Aliquot and store at -80°C. Avoid freeze-thaw cycles.
Reconstitution Workflow
  • Equilibrate: Allow the lyophilized vial to reach room temperature (20 mins).

  • Acidify: Add sterile 10 mM Acetic Acid to the vial.

    • Why? Protonation of acidic residues (Asp, Glu) improves solubility and prevents aggregation.

  • Dissolve: Vortex gently or rotate for 15-30 minutes. Ensure the solution is clear.

  • Dilute: Immediately dilute the acidic stock at least 1:10 into the experimental buffer (e.g., PBS + BSA) for use.

Part 3: Experimental Applications & Protocols

Application A: Negative Control for PTH1R Signaling

Objective: Validate that a cellular response is specific to the N-terminal PTH(1-34) domain by showing lack of response to PTH(44-68).

Cell Model: SaOS-2 (Human Osteosarcoma) or HEK293 expressing PTH1R.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in a 24-well plate. Culture for 24 hours.
    
  • Starvation: Switch to serum-free media for 4 hours to reduce basal signaling.

  • Treatment Groups:

    • Vehicle: Buffer only.

    • Positive Control: PTH(1-34) at 10 nM and 100 nM.

    • Experimental Negative: PTH(44-68) at 100 nM and 1000 nM (10x excess).

  • Incubation: Treat cells for 15 minutes at 37°C.

  • Readout: Lyse cells and measure intracellular cAMP via ELISA or HTRF.

Expected Results:

Treatment Concentration cAMP Response (pmol/well) Interpretation
Vehicle N/A < 5 Basal level
PTH(1-34) 100 nM > 150 Receptor Activation

| PTH(44-68) | 1000 nM | < 5 (Baseline) | No Receptor Binding |

Application B: Development of Mid-Region Specific Immunoassays

Objective: Use PTH(44-68) as an antigen to characterize antibodies or calibrate assays intended to detect accumulating fragments in renal failure.

Protocol (Direct ELISA Format):

  • Coating: Dilute PTH(44-68) to 1 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6). Coat 96-well microplate (100 µL/well) overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 5% BSA in PBS for 2 hours.

  • Primary Antibody: Add anti-PTH antibodies (e.g., clones raised against 1-84 or 44-68). Incubate 1 hour.

    • Note: Antibodies specific to the N-terminus (1-34) should not bind. This confirms epitope specificity.

  • Detection: Add HRP-conjugated secondary antibody. Develop with TMB substrate.

Workflow Diagram:

Immunoassay_Workflowcluster_ValidationEpitope Mapping / Specificity CheckStartLyophilized PTH(44-68)ReconReconstitute in 10mM Acetic AcidStart->ReconCoatCoat Plate (1 µg/mL)pH 9.6 Carbonate BufferRecon->CoatBlockBlock (5% BSA)Coat->BlockAb_NAnti-PTH(1-34) Ab(Expect: No Signal)Block->Ab_NAb_MidAnti-PTH(44-68) Ab(Expect: High Signal)Block->Ab_Mid

Caption: Workflow for validating antibody specificity using PTH(44-68) as the capture antigen.

Application C: Chondrocyte Pathology (Exploratory)

Context: Research indicates PTH(44-68) is elevated in synovial fluid of patients with CPPD and hemochromatosis. Hypothesis: It may alter inorganic pyrophosphate (PPi) elaboration or ferritin handling in chondrocytes. In Vitro Setup:

  • Cell Type: Primary human articular chondrocytes.

  • Readouts:

    • Intracellular PPi levels.

    • Ferritin H-chain expression (qPCR).

    • Note: Do not use cAMP as a readout; look for markers of hypertrophy or mineralization (e.g., ANK, PC-1 expression).

Part 4: References

  • Mallette, L. E., et al. (1981). "Radioimmunoassay for the middle region of human parathyroid hormone: studies with a radioiodinated synthetic peptide." The Journal of Clinical Endocrinology & Metabolism. Link

  • Pawlotsky, Y., et al. (1999).[2] "Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis."[2][3] Arthritis & Rheumatism. Link

  • Baillet, G., et al. (2007). "Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease." The Journal of Rheumatology. Link

  • Murray, T. M., et al. (1981). "Effect of parathyroid hormone fragments on calcium transport in toad bladder." Endocrinology. Link

  • Kritmetapak, K., et al. (2021).[1] "High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity." Frontiers in Endocrinology. Link

Application Note: In Vitro Modeling of Osteoarticular Pathologies Using PTH(44-68)

Author: BenchChem Technical Support Team. Date: March 2026

Biological Context & Scientific Rationale

While the N-terminal fragment of parathyroid hormone, PTH(1-34) (Teriparatide), is widely recognized for its anabolic effects on bone via the PTH1 receptor, the mid-regional fragment PTH(44-68) operates through entirely divergent physiological pathways. Crucially, PTH(44-68) lacks the adenylate cyclase-stimulating activity characteristic of intact PTH[1].

Clinical data has revealed that circulating levels of PTH(44-68) are significantly elevated in patients with genetic hemochromatosis[2] and in 29% of patients with idiopathic calcium pyrophosphate dihydrate (CPPD) crystal deposition disease[3]. In these populations, PTH(44-68) concentrations correlate strongly with serum ferritin and transferrin saturation, suggesting a mechanistic link between iron metabolism, mid-regional PTH fragments, and osteoarticular matrix degradation[3].

To accurately study this peptide in vitro, researchers cannot rely on classical cAMP-driven readouts. Instead, experimental designs must focus on chondrocyte matrix metabolism, inorganic pyrophosphate (ePPi) export, and iron-induced cellular stress. This guide provides a self-validating cell culture framework for investigating the non-classical actions of PTH(44-68).

Pharmacological Profile of PTH Fragments

To establish a robust experimental baseline, it is critical to understand how PTH(44-68) deviates from other widely used parathyroid hormone fragments. The table below summarizes the quantitative and functional distinctions necessary for proper assay selection.

Peptide FragmentSequence RegionPrimary ReceptorAdenylate Cyclase ActivityPrimary Clinical / Research Application
Intact PTH (1-84) Full length (84 aa)PTH1R / PTH2RHighEndocrine standard; systemic calcium homeostasis
PTH (1-34) N-terminal (34 aa)PTH1RHigh (>10-fold cAMP spike)Osteoporosis therapy (bone anabolism)
PTH (44-68) Mid-region (25 aa)Putative / UnknownNone (Baseline) CPPD pathogenesis; Hemochromatosis modeling

Mechanistic Pathway: Divergent PTH Signaling

The following diagram illustrates the divergent signaling axes of PTH fragments following proteolytic cleavage. It highlights the rationale for co-treating PTH(44-68) cultures with iron to accurately model the clinical phenotype.

PTH_Signaling cluster_cleavage Proteolytic Cleavage Intact Intact PTH (1-84) PTH1_34 PTH (1-34) N-Terminal (Anabolic) Intact->PTH1_34 PTH44_68 PTH (44-68) Mid-Region Intact->PTH44_68 PTH1R PTH1 Receptor PTH1_34->PTH1R Iron Iron Metabolism (Ferritin/Transferrin) PTH44_68->Iron Clinical Correlation Chondro Chondrocyte Matrix Alteration PTH44_68->Chondro Putative Action cAMP Adenylate Cyclase / cAMP (Classical Pathway) PTH1R->cAMP Iron->Chondro Synergistic Stress CPPD CPPD Crystal Deposition Chondro->CPPD ePPi Export

Divergent signaling pathways of PTH fragments in osteoarticular and systemic metabolism.

Experimental Design: A Self-Validating System

A common pitfall in peptide research is the failure to confirm the absence of off-target effects. Because PTH(44-68) is defined by its lack of cAMP stimulation[4], your experimental system must be self-validating.

The Causality of the Design:

  • Serum Starvation: Chondrocytes cultured in 10% FBS are exposed to myriad growth factors that drive basal matrix synthesis, masking the subtle effects of mid-regional PTH fragments. Starving cells synchronizes the cell cycle and drops basal cAMP levels.

  • Iron Co-Treatment: Because clinical data links PTH(44-68) elevation to iron overload (hemochromatosis) and transferrin saturation[2], treating cells with PTH(44-68) alone is physiologically incomplete. Co-treatment with Ferric Ammonium Citrate (FAC) creates a synergistic stress environment that mimics the true disease state.

  • Internal Validation: You must run a parallel cAMP assay using PTH(1-34) as a positive control. If PTH(1-34) spikes cAMP and PTH(44-68) does not, you have validated the purity and specific mid-regional nature of your peptide lot.

Step-by-Step Cell Culture Protocol

Peptide Reconstitution & Storage

PTH(44-68) contains a high density of charged amino acids (Arg, Asp, Lys, Glu), making it highly hydrophilic. Improper handling will lead to rapid degradation or surface adsorption.

  • Equilibration: Before reconstitution, allow the lyophilized peptide vial to sit at room temperature for 25 to 45 minutes[5]. Causality: Opening a cold vial causes atmospheric moisture to condense on the peptide, leading to hydrolysis.

  • Centrifugation: Briefly vortex and centrifuge the tube at 10,000 x g for 1 minute to pellet all material at the bottom.

  • Solubilization: Reconstitute the peptide in sterile, cell-culture grade ddH₂O or PBS (pH 7.2) to achieve a 1 mM stock solution. Invert the tube gently 5 times; do not vortex vigorously to avoid shearing.

  • Storage: Aliquot the stock solution into low-protein binding microcentrifuge tubes (to prevent the hydrophilic peptide from adhering to the plastic walls) and store immediately at -80°C. Strictly avoid repeated freeze-thaw cycles.

Chondrocyte Culture & Synchronization

Model System: Primary Human Articular Chondrocytes (hACs) or ATDC5 murine chondrogenic cell line.

  • Seed chondrocytes into 6-well plates at a density of

    
     cells/cm² in Expansion Medium (DMEM/F12 supplemented with 10% FBS, 1% Pen/Strep, and 50 µg/mL ascorbic acid).
    
  • Incubate at 37°C, 5% CO₂ until cells reach 80% confluence.

  • Synchronization: Aspirate the Expansion Medium, wash twice with warm PBS, and add Starvation Medium (DMEM/F12 with 0.1% FBS ) for 24 hours prior to peptide treatment.

Treatment Paradigm (Iron Synergy)

Prepare treatment media using the Starvation Medium base to prevent serum interference.

  • Group 1 (Vehicle Control): Add an equivalent volume of ddH₂O.

  • Group 2 (Validation Control): 100 nM PTH(1-34).

  • Group 3 (Test Peptide): 100 nM PTH(44-68).

  • Group 4 (Disease Model): 100 nM PTH(44-68) + 50 µM Ferric Ammonium Citrate (FAC). Causality: FAC provides a bioavailable iron source to mimic the transferrin saturation observed in idiopathic CPPD patients[3].

Downstream Validation Assays

Assay A: cAMP Exclusion Assay (15-Minute Readout) Purpose: To validate that the PTH(44-68) lot lacks adenylate cyclase activity.

  • Treat cells for exactly 15 minutes.

  • Aspirate media and lyse cells immediately using 0.1M HCl (to halt phosphodiesterase activity).

  • Quantify intracellular cAMP via competitive ELISA.

  • Expected Result: Group 2 should exhibit a massive cAMP spike. Groups 1, 3, and 4 must remain at baseline.

Assay B: ePPi Quantification (48-Hour Readout) Purpose: To measure the osteoarticular pathological response.

  • After 48 hours of treatment, collect the conditioned media.

  • Centrifuge media at 1,000 x g for 5 minutes to remove cellular debris.

  • Quantify extracellular inorganic pyrophosphate (ePPi) using a fluorometric pyrophosphate assay kit.

  • Expected Result: Group 4 (PTH(44-68) + Iron) should show the highest synergistic upregulation of ePPi export, validating the link between the mid-regional fragment, iron metabolism, and CPPD crystal formation.

References

  • Pawlotsky, Y., et al. "Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. Role of menopause and iron metabolism?" The Journal of Rheumatology, 2008, 35(2): 315-318. Available at:[Link][3]

  • Pawlotsky, Y., et al. "Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis." Arthritis & Rheumatism, 1999, 42(4): 799-806. Available at:[Link][2]

Sources

Application Note & Protocols: PTH(44-68) for In Vitro Osteoblast Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Focused Approach to Osteogenesis

Parathyroid hormone (PTH) is a critical systemic regulator of calcium homeostasis and bone metabolism. While the full-length 84-amino acid peptide (PTH(1-84)) and its N-terminal fragment (PTH(1-34), Teriparatide) are well-known for their dual anabolic and catabolic effects on bone, the biological activities of other fragments are a subject of intense research.[1][2] Intermittent administration of N-terminal fragments promotes bone formation, primarily by stimulating osteoblast activity and number.[3][4] Conversely, C-terminal fragments (C-PTH) were historically considered inactive byproducts. However, emerging evidence suggests they possess distinct biological functions, often mediated through a putative C-PTH receptor, separate from the classical PTH/PTH-related peptide (PTHrP) receptor (PTH1R).[5]

The PTH(44-68) fragment represents a specific region within the C-terminal portion of the hormone. While research on this precise fragment is less extensive than on larger C-terminal pieces, studies on overlapping fragments like hPTH-(35-84) and hPTH-(53-84) indicate that the C-terminal domain can influence bone cell activity.[6] Unlike N-terminal fragments that classically signal through cAMP/PKA and PLC/PKC pathways via the PTH1R, C-terminal fragments do not appear to affect cellular cAMP production.[6][7] Their mechanism is thought to involve distinct signaling pathways that can modulate osteoblast and osteoclast function.[5][6]

This guide provides a comprehensive framework for utilizing the PTH(44-68) peptide to investigate its effects on osteoblast differentiation in vitro. We will detail the underlying principles, provide validated, step-by-step protocols for key assays, and explain the rationale behind experimental design choices to ensure robust and reproducible results.

Scientific Principle: Inducing and Quantifying Osteoblast Differentiation

Osteoblast differentiation is a multi-stage process where mesenchymal stem cells (MSCs) or pre-osteoblasts commit to the osteogenic lineage and progressively mature into cells capable of producing and mineralizing bone matrix.[8] This process is characterized by the sequential expression of specific marker genes and functional changes.[9]

  • Early Stage (Proliferation & Commitment): Characterized by the expression of the master transcription factor Runt-related transcription factor 2 (RUNX2) .[9][10] RUNX2 is essential for committing progenitor cells to the osteoblast lineage.[11]

  • Mid Stage (Matrix Synthesis & Maturation): Marked by a significant increase in the activity of Alkaline Phosphatase (ALP) , an enzyme critical for mineralization.[12] Cells also actively synthesize and secrete Type I Collagen (COL1A1), the primary protein component of the bone matrix.[8]

  • Late Stage (Mineralization): Defined by the expression of late-stage markers like Osteocalcin (BGLAP) and the deposition of a calcium phosphate mineral matrix, which can be visualized by Alizarin Red S staining.[13][14]

This protocol suite is designed to assess the influence of PTH(44-68) across these critical stages. By treating osteoprogenitor cells with PTH(44-68) within a pro-osteogenic environment, we can quantify its impact on ALP activity, matrix mineralization, and the expression of key osteogenic genes.

Signaling Pathways and Experimental Rationale

While the N-terminal PTH fragments are known to activate PKA and PKC pathways, the C-terminal fragments, including the region encompassing PTH(44-68), operate differently.[6][15] They are believed to bind to a distinct C-terminal PTH receptor, which does not trigger the canonical cAMP pathway.[5] The downstream effects can be complex, potentially influencing osteoclast formation and having subtle effects on osteoblasts.[6] Therefore, it is crucial to design experiments with appropriate controls to dissect the specific effects of PTH(44-68).

  • Why use an Osteogenic Medium? The basal medium (e.g., α-MEM or DMEM) is supplemented with Ascorbic Acid and β-Glycerophosphate. Ascorbic acid is an essential cofactor for collagen synthesis, the primary organic component of bone matrix.[11] β-Glycerophosphate provides a source of inorganic phosphate, a necessary component for the formation of hydroxyapatite crystals during mineralization.[11] This medium creates a permissive environment, allowing the specific effects of PTH(44-68) to be observed.

  • Why a Dose-Response is Critical: The biological effects of PTH fragments are often highly dependent on concentration.[15] A dose-response experiment (e.g., 1 nM to 1 µM) is essential to identify the optimal concentration for observing a biological effect and to rule out toxicity at higher concentrations.

  • The Importance of Controls:

    • Vehicle Control: Cells treated with the same solvent used to dissolve PTH(44-68) (e.g., sterile PBS or 0.1% BSA solution). This is the baseline for osteogenic differentiation.

    • Untreated Control: Cells in basal medium without osteogenic supplements. This confirms that the osteogenic medium itself is inducing differentiation.

    • Positive Control (Optional but Recommended): A known inducer of osteoblast differentiation, such as BMP-2 (Bone Morphogenetic Protein-2) or the N-terminal fragment PTH(1-34), can validate that the cell system is responsive to anabolic stimuli.[16]

Experimental Workflow & Protocols

This section provides detailed protocols for a complete osteoblast differentiation assay using PTH(44-68). The overall workflow is depicted below.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Endpoint Analysis seed Seed MC3T3-E1 Cells (Day 0) adhere Allow Adhesion (24h) seed->adhere treat Switch to Osteogenic Medium + Vehicle / PTH(44-68) (Day 1) adhere->treat culture Culture for 7-21 Days (Change medium every 2-3 days) treat->culture alp ALP Activity Assay (Day 7-10) culture->alp Harvest Cells at Indicated Timepoints qpcr RT-qPCR Analysis (Day 4, 7, 14) culture->qpcr Harvest Cells at Indicated Timepoints ars Alizarin Red Staining (Day 14-21) culture->ars Harvest Cells at Indicated Timepoints

Caption: Experimental workflow for assessing PTH(44-68) effects on osteoblast differentiation.

PART 1: Cell Culture and Induction of Differentiation

Recommended Cell Line: MC3T3-E1 Subclone 4 (ATCC, CRL-2593) - a well-characterized murine pre-osteoblastic cell line.

Materials:

  • Basal Medium: α-MEM (Gibco) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Osteogenic Differentiation Medium (ODM): Basal Medium supplemented with 50 µg/mL Ascorbic Acid and 10 mM β-Glycerophosphate. Prepare fresh.

  • PTH(44-68) Peptide: Lyophilized powder. Reconstitute in sterile PBS or appropriate buffer as per manufacturer's instructions to create a concentrated stock (e.g., 1 mM). Aliquot and store at -80°C.

  • Sterile tissue culture plates (24-well or 12-well plates are suitable for all assays).

Protocol:

  • Cell Seeding (Day 0):

    • Culture MC3T3-E1 cells in Basal Medium until they reach 80-90% confluency.

    • Trypsinize and count the cells.

    • Seed cells into 24-well plates at a density of 2 x 10⁴ cells/well.[17] This density ensures cells reach confluency at the start of treatment without becoming overgrown.

  • Adhesion (Day 0-1): Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and spread.

  • Initiate Treatment (Day 1):

    • Aspirate the Basal Medium.

    • Prepare treatment media:

      • Vehicle Control: ODM + Vehicle (e.g., 1 µL PBS per 1 mL of ODM).

      • PTH(44-68) Treatment: ODM + desired final concentrations of PTH(44-68) (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Add the appropriate treatment medium to each well (e.g., 0.5 mL for a 24-well plate).

  • Maintenance:

    • Incubate the cells at 37°C, 5% CO₂.

    • Perform a full medium change with freshly prepared treatment media every 2-3 days.

    • Proceed to endpoint analysis at the time points specified in the following protocols.

PART 2: Alkaline Phosphatase (ALP) Activity Assay

This assay quantifies the activity of an early osteogenic marker.[18] The protocol is based on the colorimetric conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP).[19]

Time Point: Day 7-10 post-treatment initiation.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer: 0.5% Triton X-100 in 25 mM Tris-HCl.[17]

  • pNPP Substrate Solution (e.g., from a commercial kit or prepared fresh).

  • Microplate reader capable of measuring absorbance at 405 nm.

Protocol:

  • Cell Lysis:

    • Aspirate the culture medium and gently wash each well twice with 0.5 mL of PBS.

    • Add 200 µL of Cell Lysis Buffer to each well.

    • Incubate on a shaker at 4°C for at least 30 minutes to ensure complete lysis.[17]

  • Enzyme Reaction:

    • Transfer 50 µL of the cell lysate from each well to a new 96-well plate.[17]

    • Add 100 µL of pNPP Substrate Solution to each well containing lysate.[17]

    • Incubate the plate at 37°C for 15-30 minutes.[20] The solution will turn yellow in the presence of ALP.

  • Measurement:

    • Stop the reaction by adding 50 µL of 1 N NaOH if necessary (check kit instructions).

    • Measure the absorbance at 405 nm using a microplate reader.[20]

  • Normalization (Crucial for Accuracy):

    • ALP activity must be normalized to the total protein content in each well to account for differences in cell number.

    • Use the remaining cell lysate (from step 2.1) to perform a protein quantification assay (e.g., BCA or Bradford assay) according to the manufacturer's protocol.

    • Calculate the final ALP activity as (Absorbance at 405 nm) / (Protein concentration in mg/mL).

Treatment GroupReplicate 1 (Abs 405nm)Replicate 2 (Abs 405nm)Replicate 3 (Abs 405nm)Avg. Protein (mg/mL)Normalized ALP Activity
Vehicle Control
PTH(44-68) 10 nM
PTH(44-68) 100 nM
PART 3: Alizarin Red S (ARS) Staining for Mineralization

This assay qualitatively and quantitatively assesses late-stage osteoblast function by staining calcium deposits in the mineralized matrix.[21][22]

Time Point: Day 14-21 post-treatment initiation.

Materials:

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • Deionized water (diH₂O).

  • 40 mM Alizarin Red S (ARS) Solution, pH 4.1-4.3.[23]

  • For quantification: 10% Cetylpyridinium Chloride (CPC) in diH₂O.[24]

Protocol:

  • Fixation:

    • Aspirate culture medium and gently wash cells twice with PBS. Handle plates with care to avoid detaching the mineralized matrix.[24]

    • Add 0.5 mL of 4% PFA to each well and fix for 20-30 minutes at room temperature.[24]

    • Aspirate the PFA and wash wells three times with diH₂O.[23]

  • Staining:

    • Add 0.5 mL of 40 mM ARS solution to each well, ensuring the cell layer is fully covered.

    • Incubate at room temperature for 20 minutes, protected from light.[23]

    • Carefully aspirate the ARS solution. Wash each well 4-5 times with diH₂O to remove unbound dye. The final wash should be clear.[25]

  • Qualitative Analysis:

    • Add PBS to the wells to prevent drying.

    • Visualize the red-orange mineralized nodules using a brightfield microscope and capture images.

  • Quantitative Analysis:

    • After imaging, aspirate the PBS.

    • Add 400 µL of 10% CPC solution to each well to elute the bound stain.[24]

    • Incubate on a shaker for 20-30 minutes until all the color is dissolved into the solution.

    • Transfer 200 µL of the dissolved stain from each well to a new 96-well plate.

    • Read the absorbance at 562 nm.[24] The absorbance value is directly proportional to the amount of mineralization.

PART 4: Gene Expression Analysis by RT-qPCR

This method measures the mRNA levels of key osteogenic marker genes to determine the stage and extent of differentiation.

Time Points: Day 4 (early), Day 7 (mid), and Day 14 (late).

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits).

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers for target and housekeeping genes.

Protocol:

  • RNA Extraction: Lyse cells directly in the culture wells and extract total RNA according to the kit manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for all samples.

  • Real-Time qPCR:

    • Set up qPCR reactions using cDNA, primer pairs, and master mix.

    • Run the reaction on a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method. Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh or Actb). The results should be expressed as fold change relative to the vehicle-treated control group at the corresponding time point.

Gene TargetRole in DifferentiationForward Primer (5' to 3')Reverse Primer (5' to 3')
Runx2Early Master Regulator[10]AGG GCA CAT GTC GCT CAT CGTC CAG GCG GGT CAC TGT T
Alpl (ALP)Early/Mid Marker[8]CCA ACT CTT TGA TGT TCT GGC TGGC TAC ATT GGT GTT GAG CTA AAA
Col1a1Mid Marker (Matrix)[10]GAC TGT CCG TGG GTC AGA ATGCA GGT TCT TGG TCT TCT CG
Bglap (Osteocalcin)Late Marker[8]GCG CCT TGA GTC TGA GAC AAGGTC AGA GAG GCA GGG AGG ATA G
Gapdh (Housekeeping)Endogenous ControlTGT TCC TAC CCC CAA TGT GTGGG TTT CTT ACT CCT TGG AGG

Note: Primer sequences should always be validated for specificity and efficiency before use.

Data Interpretation and Troubleshooting

  • Expected Results: An anabolic effect of PTH(44-68) would be indicated by a dose-dependent increase in ALP activity, Alizarin Red S staining, and the expression of osteogenic markers (Runx2, Alpl, Bglap) compared to the vehicle control. Conversely, an inhibitory or null effect would show no significant change or a decrease.

  • Troubleshooting:

    • Low Mineralization: Ensure the osteogenic medium components are fresh and at the correct concentration. The cell line may require a longer culture period (up to 28 days). Some studies suggest adding extra calcium chloride (2.5-10 mM) to the medium can enhance mineralization detection.[22]

    • High Variability: Inconsistent cell seeding density is a common cause of variability. Ensure a single-cell suspension before plating. Gentle handling during washes is critical, especially for the ARS assay.

    • No Effect of PTH(44-68): Verify the peptide's integrity and concentration. Ensure it was reconstituted and stored correctly. The chosen cell line may not express the appropriate C-terminal receptor; testing on primary mesenchymal stem cells could be an alternative.

References

  • Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. (2025, July 2). Vertex AI Search.
  • How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. (2025, November 12). Vertex AI Search.
  • Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts. (2025, July 8). Vertex AI Search.
  • Carboxyl-terminal parathyroid hormone fragments stimulate osteoclast-like cell formation and osteoclastic activity. Oxford Academic.
  • Gene expression profiles for in vitro human stem cell differentiation into osteoblasts and osteoclasts: a system
  • Validating Mineralization: A Comparative Guide to Alizarin Red S Staining and Spectroscopic Techniques. (2025). Benchchem.
  • Role of the N- and C-terminal fragments of parathyroid-hormone-related protein as putative therapies to improve bone regeneration under high glucocorticoid tre
  • Carboxyl-terminal parathyroid hormone fragments: biologic effects. (2011, July 15). PubMed.
  • Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. (2022, December 31). PMC.
  • The C-terminal Fragment of Parathyroid Hormone-Related Peptide Promotes Bone Formation in Diabetic Mice With Low-Turnover Osteopaenia. (2011, March 15). PubMed.
  • Identification of genes responsible for osteoblast differentiation from human mesodermal progenitor cells. PNAS.
  • Signaling and transcriptional regulation in osteoblast commitment and differenti
  • Parathyroid hormone: anabolic and catabolic actions on the skeleton. PMC - NIH.
  • The Relationship Between PTHRP and Bone Metabolism.
  • Alkaline Phosphatase (ALP)
  • A protocol for isolation and identification and comparative characterization of primary osteoblasts from mouse and r
  • Alkaline phosphatase (ALP) activity assay. Bio-protocol.
  • A list of differentiation markers for MSCs, pre-osteoblasts,...
  • A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. Peter Millett, MD.
  • Parathyroid hormone signaling in mature osteoblasts/osteocytes protects mice from age-related bone loss. (2021, December 30).
  • An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. (2021, February 28). [Journal Name].
  • Figure 2. Expression of osteoblast differentiation markers A ) Relative...
  • [Mechanism of PTH actions on bone]. (2003, January 15). PubMed.
  • The PERK-EIF2α-ATF4 signaling branch regulates osteoblast differentiation and proliferation by PTH. American Journal of Physiology-Endocrinology and Metabolism.
  • Parathyroid hormone-dependent signaling pathways regulating genes in bone cells. (2025, July 15). [Source].
  • PTH and PTHR1 in osteocytes. New insights into old partners. Hormones.gr.
  • Targeting the osteoblast: approved and experimental anabolic agents for the tre
  • MOLECULAR AND CELLULAR MECHANISMS OF THE ANABOLIC EFFECT OF INTERMITTENT PTH. PMC.
  • PTH and PTHrP Signaling in Osteoblasts. PMC - NIH.
  • Evaluating Osteogenic Differentiation of Osteoblastic Precursors Upon Intermittent Administration of PTH/IGFBP7. (2022, April 5). Frontiers.
  • Evaluating Osteogenic Differentiation of Osteoblastic Precursors Upon Intermittent Administration of PTH/IGFBP7. (2022, April 6). PMC.
  • Osteoblast Differenti
  • Parathyroid hormone (PTH)'s Primary Signaling Pathways in Osteoblastic...
  • Protocols. Ossiform.
  • Multiple Mechanisms Are Involved in Inhibition of Osteoblast Differentiation by PTHrP and PTH in KS483 Cells*. (2009, December 4). Journal of Bone and Mineral Research | Oxford Academic.

Sources

Application Note: In Vivo Administration of PTH(44-68) in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Methodological framework for utilizing mid-regional parathyroid hormone fragments as negative controls and non-classical pathway probes.

Introduction & Mechanistic Rationale

Parathyroid hormone (PTH) is an 84-amino acid peptide that acts as the primary regulator of systemic calcium and phosphate homeostasis. The biological activity of intact PTH(1-84) is driven almost exclusively by its N-terminal domain. Specifically, the PTH(1-34) fragment binds to the G-protein-coupled PTH1 receptor (PTH1R) to stimulate adenylate cyclase, resulting in an intracellular cAMP surge and subsequent calcium release[1].

Conversely, the mid-regional fragment, PTH(44-68) , lacks this critical N-terminal sequence. As a result, it completely fails to activate PTH1R-mediated adenylate cyclase activity[2]. In murine in vivo research, PTH(44-68) is strategically utilized for two distinct experimental purposes:

  • Stringent Negative Control: Because it is an endogenous cleavage product that does not trigger classical hypercalcemic responses or bone anabolism, PTH(44-68) serves as an ideal baseline comparator against PTH(1-34)[2][3]. It controls for peptide load, amino acid metabolism, and injection stress without confounding PTH1R pathways.

  • Probe for Non-Classical Pathways: Emerging clinical and in vivo data indicate that mid-regional PTH fragments possess independent biological activities. For instance, PTH(44-68) has been uniquely implicated in modulating iron metabolism (correlating with serum transferrin and ferritin) in the context of calcium pyrophosphate deposition (CPPD) disease[4]. Furthermore, intracerebroventricular (ICV) administration of PTH(44-68) in rodents has demonstrated central nervous system (CNS) effects, including memory amelioration and dose-dependent arteriolar vasodilation[5][6].

Pathway Visualization

The following diagram illustrates the divergent signaling cascades of PTH cleavage products, highlighting why PTH(44-68) is utilized both as a negative control for PTH1R and a probe for alternative targets.

G PTH Intact PTH (1-84) PTH134 PTH (1-34) Active Domain PTH->PTH134 Cleavage PTH4468 PTH (44-68) Mid-Region PTH->PTH4468 Cleavage PTH1R PTH1 Receptor (Bone/Kidney) PTH134->PTH1R PTH4468->PTH1R Fails to Bind AltTarget Alternative Targets (CNS/Liver) PTH4468->AltTarget No_cAMP No Adenylate Cyclase Activity PTH4468->No_cAMP cAMP cAMP Surge & Hypercalcemia PTH1R->cAMP Iron Iron Metabolism / CNS Vasodilation AltTarget->Iron

Fig 1: Divergent signaling pathways of PTH fragments highlighting PTH(44-68) mechanisms.

Experimental Design & Pharmacokinetics

When designing an in vivo study using PTH(44-68), researchers must account for the peptide's rapid systemic clearance. Intact PTH and its fragments have a plasma half-life of approximately 4 minutes[1].

  • Systemic Administration (Subcutaneous/IP): To study systemic effects (e.g., iron metabolism) or to serve as a negative control for bone anabolism, continuous infusion via osmotic minipumps or repeated daily subcutaneous (SC) injections (typically 10–40 µg/kg/day) are required to maintain steady-state physiological relevance.

  • Central Administration (ICV): Because PTH(44-68) does not readily cross the blood-brain barrier (BBB), investigating its neuroprotective or vasodilatory effects requires stereotaxic ICV injection. Effective acute doses in mice typically range from 0.3 to 2.0 µ g/mouse [6].

Detailed Step-by-Step Protocol

Phase 1: Peptide Reconstitution & Formulation

Causality Check: Highly charged peptides like PTH(44-68) are susceptible to non-specific adsorption on plastic surfaces. Reconstituting the peptide in a bare buffer will result in a massive loss of the active compound, leading to inaccurate dosing. Carrier proteins are mandatory.

  • Lyophilized Peptide Handling: Equilibrate the lyophilized PTH(44-68) vial to room temperature in a desiccator for 30 minutes before opening to prevent condensation, which can hydrolyze the peptide.

  • Primary Solvent: Dissolve the peptide in sterile, cell-culture grade water or 0.1% Trifluoroacetic acid (TFA) to a stock concentration of 1 mg/mL. The slight acidification ensures complete solubility of the peptide fragment[2].

  • Carrier Protein Addition: Dilute the stock solution to the desired working in vivo concentration using sterile 0.9% NaCl containing 0.1% Bovine Serum Albumin (BSA) or Mouse Serum Albumin (MSA). The albumin acts as a carrier protein, preventing the peptide from adhering to the walls of the syringe or Eppendorf tubes.

  • Storage: Aliquot the working solution into siliconized microcentrifuge tubes and store at -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the peptide backbone.

Phase 2: In Vivo Administration (Murine Model)

Workflow A: Subcutaneous (SC) Injection (Systemic Negative Control)

  • Restrain the mouse (e.g., C57BL/6, 8-12 weeks old) gently using the scruff technique.

  • Using a 29G or 30G insulin syringe, inject the formulated PTH(44-68) (e.g., 40 µg/kg) into the loose skin over the interscapular area.

  • Rotate injection sites daily if performing a chronic study (e.g., a 4-week osteoporosis model) to prevent localized tissue irritation or fibrosis.

Workflow B: Intracerebroventricular (ICV) Injection (CNS/Vascular Studies)

  • Anesthetize the mouse using Isoflurane (2-3% induction, 1.5% maintenance).

  • Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to prevent corneal drying.

  • Expose the skull and drill a burr hole at the coordinates for the lateral ventricle (typically AP: -0.4 mm, ML: ±1.0 mm, DV: -2.5 mm relative to Bregma).

  • Infuse 0.3 to 2.0 µg of PTH(44-68) in a maximum volume of 2 µL artificial cerebrospinal fluid (aCSF) at a controlled rate of 0.5 µL/min[6].

  • Leave the needle in place for 5 minutes post-infusion to prevent backflow along the needle tract.

Phase 3: Downstream Validation & Tissue Collection

Self-Validating System: To ensure the protocol is robust, always include a downstream cAMP or serum calcium assay. A successful administration of PTH(44-68) as a negative control must yield cAMP and calcium levels indistinguishable from the vehicle cohort, proving that no unintended PTH1R activation occurred[2].

  • Blood Collection: At the study's endpoint, collect blood via cardiac puncture or the submandibular vein. Use EDTA-coated tubes for plasma (to measure cAMP) or serum separator tubes for iron/calcium panels.

  • Biochemical Assays:

    • cAMP & Calcium: Quantify via ELISA and colorimetric assays to confirm the lack of PTH1R activation.

    • Iron Metabolism: Measure serum ferritin and transferrin saturation. Elevated PTH(44-68) has been correlated with altered iron metabolism, making this a critical endpoint for non-classical pathway studies[4].

Data Presentation: Expected Quantitative Outcomes

To facilitate experimental planning and benchmark expected results, the following table summarizes the physiological responses when comparing Vehicle, PTH(1-34), and PTH(44-68) in a standard murine in vivo model.

Physiological ParameterVehicle (0.1% BSA/Saline)PTH(1-34) (Active N-Terminal)PTH(44-68) (Mid-Regional)
Serum Calcium (mg/dL) Baseline (8.5 - 10.5)Significantly Elevated (>11.0)Baseline (8.5 - 10.5)
Intracellular cAMP Surge MinimalHigh (PTH1R Activation)Minimal (No PTH1R Binding)
Bone Mineral Density (BMD) BaselineIncreased (Anabolic effect)Baseline
Serum Ferritin / Transferrin BaselineBaselineModulated (Dose-dependent)
CNS Arteriolar Vasodilation NonePresentPresent (via ICV route)

References

  • Title: Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System Source: PMC - National Institutes of Health URL: [Link]

  • Title: Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. Role of menopause and iron metabolism? Source: The Journal of Rheumatology URL: [Link]

  • Title: In vivo arteriolar dilation in response to parathyroid hormone fragments Source: Researcher.Life / The FASEB Journal URL: [Link]

Sources

"Pth(44-68) ELISA kit for human samples"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Human PTH(44-68) ELISA Kit

Senior Application Scientist Notes

The quantification of parathyroid hormone (PTH) and its fragments is a cornerstone of research in endocrinology, nephrology, and bone metabolism. While assays for intact PTH(1-84) are widespread, the specific measurement of mid-region fragments, such as PTH(44-68), offers a more nuanced view into the complex physiology and pathophysiology of mineral and bone disorders. This document provides a comprehensive guide to the principles, application, and execution of a sandwich ELISA for the specific quantification of the human PTH(44-68) fragment.

The rationale for focusing on the PTH(44-68) fragment stems from its distinct biological profile. Unlike the full-length hormone which is rapidly cleared, C-terminal and mid-region fragments have a longer half-life and accumulate, particularly in patients with chronic kidney disease (CKD)[1][2][3]. Research suggests that these fragments are not merely inactive byproducts; they may possess biological activity, potentially antagonizing the effects of intact PTH(1-84) on bone turnover[2][4]. Elevated levels of PTH mid-fragments containing the 44-68 region have been specifically implicated in the osteoarticular changes associated with conditions like genetic hemochromatosis and idiopathic calcium pyrophosphate dihydrate (CPPD) crystal deposition disease[5][6]. Therefore, a specific and sensitive assay for PTH(44-68) is an invaluable tool for researchers investigating the complex interplay of PTH fragments in health and disease.

This guide is structured to empower researchers, from sample collection to data interpretation, by not only detailing the procedural steps but also explaining the scientific principles that ensure a robust and reproducible experiment.

Assay Principle: The Sandwich ELISA

This Enzyme-Linked Immunosorbent Assay (ELISA) is a two-site sandwich immunoassay designed for the quantitative measurement of human PTH(44-68). The principle relies on a highly specific antibody pair that recognizes distinct epitopes on the PTH(44-68) fragment.

The core mechanism involves several key steps:

  • Capture: The wells of a 96-well microplate are pre-coated with a monoclonal antibody highly specific for a distinct epitope on the PTH(44-68) molecule. When the sample or standard is added, the PTH(44-68) antigen is captured and immobilized on the well surface.

  • Detection: After washing away unbound substances, a second, biotinylated monoclonal antibody that recognizes a different epitope on the bound PTH(44-68) is added. This creates a "sandwich" of Capture Antibody - PTH(44-68) - Detection Antibody.

  • Signal Amplification: Following another wash step, Streptavidin conjugated to Horseradish Peroxidase (HRP) is added. The streptavidin binds with high affinity to the biotin on the detection antibody.

  • Color Development: Finally, a chromogenic substrate, typically 3,3’,5,5’-Tetramethylbenzidine (TMB), is introduced. The HRP enzyme catalyzes the oxidation of TMB, producing a blue-colored product.

  • Quantification: The reaction is terminated by the addition of a stop solution (e.g., sulfuric acid), which turns the solution yellow. The optical density (OD) of the yellow product is measured spectrophotometrically at 450 nm. The intensity of the color is directly proportional to the concentration of PTH(44-68) captured in the well.[7][8][9]

Diagram of the Sandwich ELISA Principle

ELISA_Principle cluster_0 Step 1: Analyte Capture cluster_1 Step 2: Detection cluster_2 Step 3 & 4: Signal Generation Well Microplate Well CaptureAb Capture Antibody (Anti-PTH(44-68)) CaptureAb->Well Analyte PTH(44-68) (in Sample) Analyte->CaptureAb Well1 Microplate Well CaptureAb1 Capture Antibody CaptureAb1->Well1 Analyte1 PTH(44-68) Analyte1->CaptureAb1 DetectAb Biotinylated Detection Antibody DetectAb->Analyte1 Biotin Biotin DetectAb->Biotin Well2 Microplate Well CaptureAb2 Capture Antibody CaptureAb2->Well2 Analyte2 PTH(44-68) Analyte2->CaptureAb2 DetectAb2 Detection Antibody DetectAb2->Analyte2 Biotin2 Biotin DetectAb2->Biotin2 SA_HRP Streptavidin-HRP Enzyme SA_HRP->Biotin2 High Affinity Binding Substrate TMB Substrate SA_HRP->Substrate Catalyzes Product Colored Product (Measure at 450 nm) Substrate->Product cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Workflow of the PTH(44-68) Sandwich ELISA.

Materials and Reagents

Kit Components

(Note: Components may vary slightly between manufacturers. Always refer to the kit-specific manual.)

ComponentQuantity (96 Tests)Storage (Unopened)Storage (Opened/Reconstituted)
Antibody-Coated Microplate 12 x 8-well strips2-8°CReturn unused strips to pouch with desiccant, store at 2-8°C[10]
PTH(44-68) Standard 2 vials, lyophilized-20°CAliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]
Biotinylated Detection Antibody 1 vial (concentrated)2-8°CStore at 2-8°C
Streptavidin-HRP Conjugate 1 vial (concentrated)2-8°C (Protect from light)Store at 2-8°C (Protect from light)
Standard & Sample Diluent 1 bottle2-8°CStore at 2-8°C
Wash Buffer Concentrate (25x) 1 bottle2-8°CStore at 2-8°C
TMB Substrate 1 bottle2-8°C (Protect from light)Store at 2-8°C (Protect from light)
Stop Solution 1 bottle2-8°CStore at 2-8°C
Plate Sealers 4 sheetsRoom TemperatureN/A
Materials Required But Not Provided
  • Microplate reader capable of measuring absorbance at 450 nm.

  • Precision single and multi-channel pipettes and disposable tips.

  • Deionized or distilled water.

  • Graduated cylinders and beakers for reagent preparation.

  • Tubes for standard dilution and sample preparation (e.g., polypropylene microcentrifuge tubes).

  • Horizontal microplate shaker (optional, but recommended for consistency).

  • Absorbent paper for blotting.

Sample Collection and Preparation

The quality of your results is directly dependent on the integrity of your samples. Adherence to proper collection and preparation protocols is critical.

  • General Guidance: Avoid multiple freeze-thaw cycles for all samples as this can lead to degradation of the PTH fragment.[10][11] Thaw frozen samples completely at room temperature and mix gently before use. If samples contain significant particulate matter, clarify by centrifugation (e.g., 10,000 x g for 10 min at 2-8°C) prior to assaying.[12]

Serum
  • Collect whole blood using a serum separator tube (SST).

  • Allow the blood to clot for 30-60 minutes at room temperature, or overnight at 4°C for complete clot formation.[10][11]

  • Centrifuge at approximately 1,000-2,000 x g for 20 minutes at 2-8°C.[7][12]

  • Carefully aspirate the serum supernatant. Avoid disturbing the cell layer.

  • Assay immediately or aliquot and store at -20°C or -80°C for long-term use.

Plasma
  • Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. EDTA is often recommended.[10][12]

  • Centrifuge at 1,000-2,000 x g for 15-20 minutes at 2-8°C within 30 minutes of collection.[10][12]

  • Carefully aspirate the plasma supernatant.

  • Assay immediately or aliquot and store at -20°C or -80°C.

Cell Culture Supernatants
  • Collect cell culture media by aspiration.

  • Centrifuge at 2,000 x g for 10-20 minutes at 2-8°C to remove cells and debris.[7][13]

  • Carefully aspirate the supernatant.

  • Assay immediately or aliquot and store at -20°C or -80°C.

Detailed Assay Protocol

Scientific Integrity Checkpoint: Bring all reagents and samples to room temperature (18-25°C) for at least 30 minutes before use.[12][14] This ensures uniform reaction kinetics across the plate. Do not arrange plates in stacks during incubation, as this can cause temperature gradients and lead to "edge effects".[14]

Reagent Preparation
  • 1X Wash Buffer: If the provided Wash Buffer is concentrated (e.g., 25X), dilute it with deionized or distilled water to a 1X working solution. For example, dilute 30 mL of 25X concentrate into 720 mL of water to make 750 mL of 1X Wash Buffer.[12] If crystals have formed in the concentrate, warm gently in a water bath (≤40°C) until they dissolve completely.

  • PTH(44-68) Standards: Reconstitute the lyophilized standard with the volume of Standard & Sample Diluent specified in the kit manual to create the highest concentration stock. Allow it to sit for 10 minutes and mix gently. Prepare a serial dilution series using Standard & Sample Diluent. Do not prepare the dilutions directly in the microplate wells.[10] A typical dilution series might range from 1000 pg/mL down to 15.6 pg/mL, plus a zero standard (diluent only). Prepare fresh standards for each assay.

  • Biotinylated Detection Antibody & Streptavidin-HRP: Briefly centrifuge the concentrated vials before use. Prepare the working solutions by diluting the concentrates in their respective diluents as specified by the kit manual (e.g., 1:100 dilution). Prepare only the amount needed for the current experiment.

Experimental Workflow

Assay_Workflow cluster_prep A: Preparation Phase cluster_assay B: Assay Execution Phase cluster_readout C: Readout Phase prep_reagents Prepare 1X Wash Buffer, Standards, and Working Antibody/Enzyme Solutions prep_samples Thaw and Prepare Samples (Centrifuge if needed) add_samples 1. Add 100 µL of Standards, Controls, and Samples to wells. Seal plate. prep_reagents->add_samples Start Assay incubate1 2. Incubate for 90 min at 37°C (or as per manual). add_samples->incubate1 wash1 3. Aspirate and Wash wells 3 times with 1X Wash Buffer. incubate1->wash1 add_detect 4. Add 100 µL of Biotinylated Detection Antibody working solution. Seal plate. wash1->add_detect incubate2 5. Incubate for 60 min at 37°C (or as per manual). add_detect->incubate2 wash2 6. Aspirate and Wash wells 3-5 times. incubate2->wash2 add_hrp 7. Add 100 µL of Streptavidin-HRP working solution. Seal plate. wash2->add_hrp incubate3 8. Incubate for 30 min at 37°C (Protect from light). add_hrp->incubate3 wash3 9. Aspirate and Wash wells 5 times. incubate3->wash3 add_tmb 10. Add 90 µL of TMB Substrate. Incubate 15-20 min at 37°C in the dark. wash3->add_tmb add_stop 11. Add 50 µL of Stop Solution. Tap plate gently to mix. add_tmb->add_stop read_plate 12. Read absorbance at 450 nm within 10 minutes. add_stop->read_plate

Caption: Step-by-step experimental workflow for the PTH(44-68) ELISA.

Causality Behind Key Steps:

  • Washing: This is the most critical step for performance. Inadequate washing results in high background and poor precision. Complete removal of liquid at each step is essential. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.[10][14]

  • Incubation: Consistent time and temperature control are vital for reproducible binding kinetics. Using a plate shaker during incubation (e.g., 400 rpm) can improve consistency by ensuring thorough mixing.[13]

  • Substrate Reaction: This step should be performed in the dark as TMB is light-sensitive. The incubation time is critical and may need to be optimized; do not exceed 30 minutes to avoid over-development of the signal.[10]

Data Analysis and Interpretation

  • Calculate Mean Absorbance: Average the duplicate or triplicate readings for each standard, control, and sample.

  • Subtract Blank: Subtract the mean absorbance of the zero standard (blank) from all other mean absorbance values.

  • Generate Standard Curve: Plot the blank-corrected mean absorbance (Y-axis) against the corresponding PTH(44-68) concentration for the standards (X-axis). A four-parameter logistic (4-PL) curve fit is the recommended model for generating the standard curve.

  • Calculate Sample Concentrations: Interpolate the blank-corrected absorbance values of your samples from the standard curve to determine their PTH(44-68) concentration.

  • Apply Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration in the original sample.

Assay Performance and Troubleshooting

Typical Performance Characteristics
ParameterSpecificationRationale
Detection Range e.g., 15 - 1000 pg/mLThe range within which the assay is precise and accurate. Samples should be diluted to fall within this range.[8]
Sensitivity (LOD) e.g., < 10 pg/mLThe lowest concentration of PTH(44-68) that can be reliably distinguished from the blank.[7]
Specificity Human PTH(44-68)No significant cross-reactivity with intact PTH(1-84), N-terminal fragments, or other related peptides should be observed.
Precision (CV%) Intra-Assay: < 10%Inter-Assay: < 15%Measures the reproducibility of the assay. Low Coefficient of Variation (CV) indicates high precision.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
No or Weak Signal - Reagents expired or stored improperly.- Omission of a key reagent (e.g., detection antibody, HRP).- Insufficient incubation time/temperature.- Wells allowed to dry out.[15]- Verify expiration dates and storage conditions.[14]- Carefully review the protocol and repeat the assay.- Ensure adherence to specified incubation parameters.- Do not let wells dry between steps.[10]
High Background - Inadequate washing.- Contaminated wash buffer or reagents.- High concentrations of detection antibody or HRP.- Extended substrate incubation time.- Increase the number of washes or the soak time for each wash.[16]- Prepare fresh buffers with clean glassware.- Check reagent dilution calculations.- Monitor substrate development and add stop solution sooner.
Poor Standard Curve - Improper standard reconstitution or dilution.- Pipetting errors.- Standard degradation (improper storage).- Reconstitute a fresh vial of standard and carefully perform serial dilutions.[15]- Check pipette calibration.- Ensure standards are stored correctly (aliquotted, -20°C or below).
High Variability (High CV%) - Inconsistent pipetting technique.- Incomplete washing or reagent mixing in wells.- Temperature gradients across the plate ("edge effect").- Bubbles in wells.[15]- Use calibrated pipettes and fresh tips for each addition.- Ensure complete aspiration/dispensing during washes.- Incubate plate in the center of an incubator; do not stack plates.[14]- Ensure there are no bubbles in wells before reading.

References

  • Sinogeneclon Co.,Ltd. (n.d.). Human Parathyroid hormone(PTH)ELISA Kit. Retrieved from sinogeneclon.com. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Parathyroid Hormone (PTH). Retrieved from cloud-clone.com. [Link]

  • Grandier-Vazeille, X., & La-Trémolière, E. (1985). Epitopes of the 44-68 human parathyroid hormone fragments: the importance of specific hydrophilic peptide sequences. Molecular Immunology, 22(6), 675–679. [Link]

  • Donadio, C., Ardini, M., Lucchesi, A., Donadio, E., & Cantor, T. (2007). Parathyroid hormone and large related C-terminal fragments increase at different rates with worsening of renal function in chronic kidney disease patients. A possible indicator of bone turnover status? Clinical Nephrology, 67(3), 131–139. [Link]

  • Wetmore, J. B., & Martin, K. J. (2019). Parathyroid Hormone Measurement in Chronic Kidney Disease: From Basics to Clinical Implications. Kidney International Reports, 4(9), 1166–1172. [Link]

  • Assay Genie. (n.d.). Human Parathyroid hormone (PTH) ELISA Kit (HUEB0887). Retrieved from assaygenie.com. [Link]

  • Li, D., Zhang, L., Bai, M., & Liu, H. (2018). Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder. BioMed Research International, 2018, 4691418. [Link]

  • Slatopolsky, E., Finch, J., Clay, P., Martin, D., Zella, J., & Delmez, J. (2006). Influence of the parathyroid glands on bone metabolism. Wiener klinische Wochenschrift, 118(15-16), 461–468. [Link]

  • Li, D., Zhang, L., Bai, M., & Liu, H. (2018). Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder. PubMed. [Link]

  • Liu, Y., Li, Y., & Zou, J. (2025). Unlocking the mysteries of n-oxPTH: implications for CKD patients. Frontiers in Endocrinology, 15, 1334888. [Link]

  • Rosner, M. H. (2013). PTH-Related Protein Assays in Advanced Kidney Disease: Implications for Evaluation of Hypercalcemia. Case Reports in Nephrology, 2013, 629672. [Link]

  • Hagström, E., Hellman, P., Larsson, T. E., & Ingelsson, E. (2015). Parathyroid hormone - a critical bridge between bone metabolism and cardiovascular disease. Journal of Internal Medicine, 278(1), 1–3. [Link]

  • Cornelis, F., Tassart, M., Nève, J., & Vanvooren, J. P. (2007). Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. Role of menopause and iron metabolism? The Journal of Rheumatology, 34(12), 2460–2465. [Link]

  • Tassart, M., & Cornelis, F. (2005). Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis. The Journal of Rheumatology, 32(7), 1324–1330. [Link]

  • Weldon Biotech. (n.d.). Human Parathyroid Hormone (PTH)ELISA. Retrieved from weldonbio.com. [Link]

  • Epitope Diagnostics, Inc. (n.d.). EDI™ Human Intact PTH ELISA. Retrieved from edikits.com. [Link]

  • Cleveland Clinic. (2025, February 17). Parathyroid Hormone: What It Is, Function & Normal Levels. Retrieved from clevelandclinic.org. [Link]

  • Zhang, L., et al. (2020). Quantification of Parathyroid Hormone and its Fragments in Serum by Liquid Chromatography–High-Resolution Mass Spectrometry. ResearchGate. [Link]

  • den Elzen, W. P. J., et al. (2019). Clinical Guidelines and PTH Measurement: Does Assay Generation Matter? Endocrine Reviews, 40(5), 1389–1417. [Link]

  • Wikipedia. (n.d.). Parathyroid hormone. Retrieved from wikipedia.org. [Link]

  • Immutopics, Inc. (n.d.). Rat Intact PTH ELISA Kit. Retrieved from immutopics.com. [Link]

  • Scantibodies Laboratory, Inc. (n.d.). Intact-PTH [Parathyroid Hormone] ELISA [Enzyme-Linked ImmunoSorbent Assay]. Retrieved from scantibodies.com. [Link]

  • Medscape. (2025, August 21). Parathyroid Hormone: Reference Range, Interpretation, Collection and Panels. Retrieved from emedicine.medscape.com. [Link]

  • Biomatik. (2023, September 22). Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. Retrieved from biomatik.com. [Link]

  • Lab Manager. (2025, May 9). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. Retrieved from labmanager.com. [Link]

  • D'Amour, P., et al. (2003). Amino-Terminal Form of Parathyroid Hormone (PTH) with Immunologic Similarities to hPTH(1–84) Is Overproduced. SciSpace. [Link]

  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from bio-techne.com. [Link]

  • WikiDoc. (2019, January 9). Parathyroid hormone. Retrieved from wikidoc.org. [Link]

  • Elabscience. (n.d.). Human I-PTH(intact Parathormone) ELISA Kit. Retrieved from elabscience.com. [Link]

  • Demeditec Diagnostics GmbH. (n.d.). PTH intact ELISA. Retrieved from demeditec.com. [Link]

  • Hycult Biotech. (n.d.). Troubleshooting ELISA. Retrieved from hycultbiotech.com. [Link]

  • American Research Products. (n.d.). ELISA Tips: Troubleshooting Common Challenges. Retrieved from arpbio.com. [Link]

  • Cavalier, E. (2019). Parathyroid hormone results interpretation in the background of variable analytical performance. Annals of Translational Medicine, 7(Suppl 1), S10. [Link]

  • Li, D., & Zhang, L. (2024). Parathyroid hormone assay standardization in CKD-MBD: resolving heterogeneity for precision medicine. Frontiers in Endocrinology, 15, 1381393. [Link]

  • Lee, C., & Gardella, T. J. (1996). Epitope tag mapping of the extracellular and cytoplasmic domains of the rat parathyroid hormone (PTH)/PTH-related peptide receptor. Molecular Endocrinology, 10(10), 1290–1301. [Link]

  • Pathology Tests Explained. (n.d.). PTH (Parathyroid Hormone). Retrieved from pathologytestsexplained.org.au. [Link]

Sources

"Pth(44-68) western blot protocol"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: High-Resolution Western Blotting for the Parathyroid Hormone Fragment PTH(44-68)

Executive Summary

The detection of small peptide hormones via Western blot presents a unique biophysical challenge. Parathyroid hormone fragment 44-68, commonly denoted as PTH(44-68), is a 25-amino-acid polypeptide with a molecular weight of approximately 2.84 kDa[1]. Standard Laemmli sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and conventional transfer protocols consistently fail to detect peptides of this size due to rapid diffusion, co-migration with SDS micelles, and poor membrane retention[2].

This application note provides a field-validated, self-contained protocol for the robust immunodetection of PTH(44-68). By integrating a high-molarity Tricine buffer system, optimized 0.2 µm PVDF membrane transfer, and covalent glutaraldehyde fixation[3], researchers can achieve high-fidelity resolution and retention of this critical biomarker.

Biological Context & Pathological Significance

Parathyroid hormone (PTH) is an 84-amino acid polypeptide critical for calcium homeostasis. While intact PTH(1-84) is the primary active hormone, mid-regional and C-terminal fragments like PTH(44-68) accumulate under specific physiological and pathological conditions.

Clinical research has established a strong correlation between elevated serum PTH(44-68) levels and osteoarticular changes, particularly in patients with genetic hemochromatosis (liver iron overload) and idiopathic calcium pyrophosphate dihydrate (CPPD) crystal deposition disease[4][5][6]. The accumulation of this specific fragment suggests that altered iron metabolism—exacerbated by conditions such as menopause—directly modulates PTH cleavage and processing, leading to joint degradation[5].

Pathway Iron Iron Overload (e.g., Hemochromatosis) PTH Altered PTH Metabolism (Glandular Cleavage) Iron->PTH Modulates receptor activity Menopause Menopause (Altered Iron Metabolism) Menopause->PTH Alters transferrin saturation Fragment Elevated PTH(44-68) Mid-Fragment (~2.84 kDa) PTH->Fragment Generates mid-fragments Joint Osteoarticular Damage (CPPD Crystal Deposition) Fragment->Joint Promotes chondrocalcinosis

Figure 1: Pathological mechanism linking iron metabolism to PTH(44-68) accumulation and subsequent osteoarticular damage.

The Biophysics of Small Peptide Electrophoresis

To understand why standard protocols fail for PTH(44-68), one must examine the causality behind the electrophoretic chemistry:

  • The Glycine Problem: In a standard Laemmli system, glycine acts as the trailing ion. However, glycine's pKa dynamics cause small peptides (<10 kDa) to fail to destack properly. Consequently, a 2.84 kDa peptide like PTH(44-68) will migrate indiscriminately with the negatively charged SDS micelle front, resulting in blurred, diffuse bands or complete loss of the peptide off the bottom of the gel[2].

  • The Tricine Solution: Replacing glycine with tricine (N-[Tris(hydroxymethyl)methyl]glycine) alters the ion migration dynamics. Tricine has a higher electrophoretic mobility than glycine at the running pH. This allows the SDS micelles to migrate ahead of the small peptides, cleanly separating the 2.84 kDa PTH(44-68) fragment from the micelle front and focusing it into a sharp band[2].

  • The Retention Problem: Peptides under 5 kDa lack the hydrophobic mass to maintain non-covalent interactions with membranes during rigorous Tween-20 washing steps. Furthermore, they easily "blow through" standard 0.45 µm pores during electroblotting[3].

Methodological Comparison: Laemmli vs. Tricine Systems
ParameterStandard Laemmli SDS-PAGEOptimized Tricine SDS-PAGE for PTH(44-68)Mechanistic Rationale
Trailing Ion GlycineTricineTricine separates small peptides from the SDS micelle front[2].
Resolving Gel 10–12% Acrylamide16.5% Acrylamide (High cross-linking)High percentage creates a tighter matrix to sieve the 2.84 kDa peptide.
Membrane Type 0.45 µm Nitrocellulose0.2 µm PVDF0.2 µm prevents "blow-through"; PVDF withstands methanol/fixation[3].
Transfer Time 90–120 minutes30–45 minutes (Wet Transfer)Shorter times prevent the highly mobile peptide from passing entirely through the membrane[3].
Post-Transfer Direct BlockingGlutaraldehyde FixationCovalently cross-links the peptide to the membrane, preventing wash-off[3].

Comprehensive Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating synthetic PTH(44-68) as a positive control and utilizing specific chemical cross-linking, researchers can isolate variables if troubleshooting is required.

Workflow Sample 1. Sample Preparation (Lysis & Tricine Buffer) Gel 2. Tricine-SDS-PAGE (16.5% Resolving Gel) Sample->Gel Max load 10 µL to prevent band streaking Transfer 3. Electrophoretic Transfer (0.2 µm PVDF, 100V, 30 min) Gel->Transfer Separate peptide from SDS micelles Fixation 4. Covalent Fixation (0.5% Glutaraldehyde, 15 min) Transfer->Fixation Prevent peptide diffusion/blow-through Blocking 5. Blocking & Immunodetection (Anti-PTH 44-68 Primary) Fixation->Blocking Cross-link primary amines to PVDF Detection 6. Chemiluminescent Detection (High-Sensitivity ECL) Blocking->Detection Detect ~2.84 kDa target

Figure 2: Optimized workflow for the Western blot detection of low-molecular-weight peptides like PTH(44-68).

Phase 1: Reagent Preparation & Gel Casting
  • Gel Buffers:

    • Anode Buffer (1X): 0.2 M Tris-HCl, pH 8.9[2].

    • Cathode Buffer (1X): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS. Do not adjust pH[2].

    • Gel Buffer (3X): 3.0 M Tris-HCl, 0.3% SDS, pH 8.45[2].

  • Cast the 16.5% Resolving Gel: Mix Acrylamide/Bis (49.5% T, 3% C or 6% C for better peptide resolution), 3X Gel Buffer, and glycerol (10% final concentration to prevent gel cracking). Polymerize with APS and TEMED[2].

  • Cast the 4% Stacking Gel: Pour over the polymerized resolving gel and insert the comb.

Phase 2: Sample Preparation

Causality Note: Excessive boiling can degrade small peptides. Gentle heating is preferred.

  • Lyse cells/tissue in a standard RIPA buffer supplemented with protease inhibitors.

  • Mix the lysate (or synthetic recombinant human PTH(44-68) positive control[1]) with 2X Tricine Sample Buffer (containing Coomassie G-250 as a tracking dye, not Bromophenol Blue, as Coomassie migrates slightly ahead of small peptides).

  • Heat samples at 70°C for 10 minutes (avoid 95°C boiling)[2].

  • Critical Step: Load no more than 10 µL per well. Overloading causes small peptides to streak due to inefficient stacking[2][7].

Phase 3: Electrophoresis & Transfer
  • Run the gel at an initial 30V until the samples completely enter the stacking gel, then increase to 100V until the Coomassie dye front reaches the bottom[7].

  • Pre-wet a 0.2 µm PVDF membrane in 100% methanol for 1 minute, then equilibrate in transfer buffer (25 mM Tris, 192 mM Glycine, 20% Methanol)[3]. Never use nitrocellulose, as it shrinks in methanol and fails to retain peptides[3][7].

  • Perform a wet transfer at 100V for exactly 30–45 minutes at 4°C. Extended transfer will push the 2.84 kDa peptide entirely through the membrane.

Phase 4: Membrane Fixation (The Crucial Step)

Causality Note: PTH(44-68) will wash off the membrane during blocking if not physically anchored.

  • Following transfer, wash the PVDF membrane briefly in ultra-pure water.

  • Submerge the membrane in a chemical fixative solution: 0.5% Glutaraldehyde in PBS (or 1% Paraformaldehyde) for 15 minutes at room temperature under gentle agitation[3].

  • Quenching: Wash the membrane 3 × 5 minutes in PBS, then incubate in 50 mM Tris-HCl (pH 7.5) or 100 mM Ethanolamine for 15 minutes to quench unreacted aldehydes, which otherwise cause severe background fluorescence/luminescence.

  • Wash again 3 × 5 minutes in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).

Phase 5: Immunodetection
  • Block: Incubate the membrane in 5% BSA in TBS-T for 1 hour at room temperature. (Avoid non-fat dry milk, as complex milk proteins can mask small peptide epitopes).

  • Primary Antibody: Incubate with a validated Anti-PTH(44-68) monoclonal or polyclonal antibody diluted in 5% BSA/TBS-T overnight at 4°C[8].

  • Washing: Wash 4 × 5 minutes in TBS-T.

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply a high-sensitivity Enhanced Chemiluminescence (ECL) substrate and image immediately. The target band will appear at ~2.8–3.0 kDa.

Built-In Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, always run a pre-stained low-molecular-weight ladder (ranging down to 1–2 kDa) and a synthetic PTH(44-68) peptide lane[1].

  • Problem: No signal for PTH(44-68), but high-MW proteins transferred successfully.

    • Diagnosis: The peptide "blew through" the membrane or washed away.

    • Correction: Verify the use of 0.2 µm PVDF (not 0.45 µm)[3]. Reduce transfer time by 10 minutes. Ensure the glutaraldehyde fixation step was not skipped.

  • Problem: High, uniform background obscuring the peptide band.

    • Diagnosis: Unquenched glutaraldehyde cross-linked the blocking proteins (BSA) to the membrane, or the primary antibody concentration is too high.

    • Correction: Ensure thorough quenching with 50 mM Tris-HCl post-fixation. Increase TBS-T wash durations.

  • Problem: The peptide band is smeared or "U-shaped".

    • Diagnosis: Inefficient stacking or SDS interference.

    • Correction: Ensure the sample volume loaded is ≤ 10 µL[7]. Verify that the Cathode buffer contains exactly 0.1% SDS and was not pH-adjusted[2].

References

  • ChemWhat. "ChemWhat Recombinant Human Parathyroid Hormone 44-68." ChemWhat Technical Data Sheets. Available at:[Link]

  • LifeTein. "Tricine-SDS-PAGE-Small-Peptide.pdf." LifeTein Technical Resources. Available at:[Link]

  • LifeTein. "Detecting synthetic peptides by SDS-PAGE for Western Blot." LifeTein Blog. Available at:[Link]

  • Pawlotsky, Y., et al. "Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis." Arthritis & Rheumatology, 1999. Available at:[Link]

  • Pawlotsky, Y., et al. "Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. Role of menopause and iron metabolism?" The Journal of Rheumatology, 2008. Available at:[Link]

  • Creative Biolabs. "Mouse Anti-PTH (AA 57-61) Monoclonal Antibody." Creative Biolabs Catalog. Available at:[Link]

Sources

Application Notes & Protocols: Investigating PTH(44-68) in Bone Regeneration Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction & Scientific Rationale

The Dual Role of Parathyroid Hormone (PTH) in Bone Metabolism

Parathyroid hormone (PTH) is a primary endocrine regulator of calcium and phosphate homeostasis.[1] Its effects on the skeleton are famously paradoxical; continuous high levels of PTH, as seen in hyperparathyroidism, lead to bone resorption and loss, whereas intermittent administration of PTH (e.g., its N-terminal 1-34 fragment, Teriparatide) is a potent anabolic agent that stimulates bone formation.[2][3] This anabolic effect forms the basis of the only FDA-approved bone-building therapy for osteoporosis.[3] Intermittent PTH increases bone mass by promoting the proliferation and differentiation of osteoprogenitor cells, stimulating osteoblast activity, and reducing osteoblast apoptosis.[3][4]

Beyond the N-Terminus: Exploring C-Terminal PTH Fragments

The biological activity of PTH has historically been attributed to its N-terminal (1-34) domain, which binds and activates the PTH type 1 receptor (PTH1R).[1][5] However, the majority of circulating PTH consists of C-terminal fragments (C-PTH), which were long considered inactive byproducts.[2][6] Emerging evidence challenges this view, suggesting that C-PTH fragments possess distinct biological activities and may interact with a putative C-terminal PTH receptor, separate from the classical PTH1R.[6][7] These fragments have been shown to influence bone cell function, with some studies suggesting they can stimulate osteoclast formation in the presence of osteoblasts, while related C-terminal fragments of PTH-related peptide (PTHrP) have been shown to stimulate osteoblast proliferation.[8][9]

PTH(44-68): A Putative Modulator of Osteogenesis

The specific fragment PTH(44-68) lies within this biologically active C-terminal region. While research on this precise fragment is less extensive than on its N-terminal counterpart, its potential to influence bone remodeling warrants investigation. The hypothesis is that PTH(44-68) may act on osteoblasts or their precursors to promote an anabolic response, potentially through signaling pathways distinct from the canonical cAMP/PKA pathway associated with PTH1R activation. This application note provides a framework and detailed protocols for systematically evaluating the osteogenic potential of PTH(44-68) in both in vitro and in vivo models of bone regeneration.

Proposed Mechanism of Action

Unlike N-terminal fragments that bind PTH1R, C-terminal fragments like PTH(44-68) are proposed to bind a distinct C-terminal PTH receptor (C-PTHR) on osteoblasts. This interaction is hypothesized to activate downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is known to be involved in osteoblast proliferation and differentiation. Activation of this pathway could lead to the upregulation of key osteogenic transcription factors like Runt-related transcription factor 2 (Runx2), ultimately enhancing the expression of bone matrix proteins and promoting mineralization.

PTH4468_Signaling_Pathway cluster_membrane Cell Membrane PTHR C-terminal PTH Receptor (C-PTHR) MAPK_Pathway MAPK Signaling Cascade (e.g., ERK1/2) PTHR->MAPK_Pathway Activation PTH4468 PTH(44-68) Fragment PTH4468->PTHR Binding Runx2 Runx2 Activation MAPK_Pathway->Runx2 Gene_Expression ↑ Osteogenic Gene Expression (ALP, Osteocalcin, Collagen I) Runx2->Gene_Expression Differentiation Osteoblast Proliferation & Differentiation Gene_Expression->Differentiation Mineralization Matrix Mineralization Differentiation->Mineralization

Caption: Proposed signaling pathway for PTH(44-68) in osteoblasts.

Section 2: In Vitro Assessment of PTH(44-68) Bioactivity

Objective

To determine the direct effect of PTH(44-68) on the osteogenic differentiation of Mesenchymal Stem Cells (MSCs) by assessing key markers of osteoblast maturation and function.

Experimental Workflow

The workflow begins with the culture of MSCs, followed by induction in an osteogenic medium supplemented with varying concentrations of PTH(44-68). Early and late-stage markers of differentiation are then quantitatively assessed.

InVitro_Workflow cluster_assays Differentiation Assays Start Culture MSCs to 80% Confluency Induce Induce Differentiation +/- PTH(44-68) (Days 0-21) Start->Induce ALP ALP Activity Assay (Day 7) Induce->ALP ARS Alizarin Red Staining (Day 14-21) Induce->ARS Quantify Quantify Results (Spectrophotometry) ALP->Quantify ARS->Quantify

Caption: Workflow for in vitro assessment of PTH(44-68) osteogenic potential.

Materials and Reagents
Reagent/MaterialRecommended Source/SpecificationPurpose
Mesenchymal Stem Cells (MSCs)Bone marrow-derived (human or rodent)Primary cell source for differentiation
MSC Growth MediumDMEM, 10% FBS, 1% Pen-StrepCell expansion
Osteogenic Medium (OM)Growth Medium + 100 nM Dexamethasone, 10 mM β-Glycerophosphate, 50 µM Ascorbic AcidInduction of osteogenesis
PTH(44-68) PeptideLyophilized, >95% purityTest article
Alkaline Phosphatase (ALP) Assay Kitp-Nitrophenyl Phosphate (pNPP) basedEarly differentiation marker analysis[7]
Alizarin Red S (ARS) Staining Solution40 mM, pH 4.1-4.3Late mineralization analysis[8]
Cetylpyridinium Chloride (CPC)10% (w/v) in dH₂OQuantification of ARS staining[10]
Fixative4% Paraformaldehyde (PFA) or 10% Neutral Buffered FormalinCell fixation prior to staining[10]
Detailed Protocol: MSC Osteogenic Differentiation

Step 1: MSC Culture and Seeding

  • Culture MSCs in Growth Medium in a T-75 flask at 37°C, 5% CO₂.

  • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Seed the cells into 24-well plates at a density of 2 x 10⁴ cells/cm². Culture overnight in Growth Medium to allow for attachment.

Step 2: Osteogenic Induction with PTH(44-68)

  • Prepare working solutions of PTH(44-68) in Osteogenic Medium (OM) at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

  • Aspirate the Growth Medium from the 24-well plates.

  • Add 1 mL per well of the appropriate medium to the designated wells:

    • Negative Control: Growth Medium only.

    • Vehicle Control: OM only.

    • Test Groups: OM + PTH(44-68) at each concentration.

    • Positive Control (Optional): OM + BMP-2 (e.g., 100 ng/mL).

  • Culture the cells for up to 21 days, replacing the medium every 2-3 days.

Step 3: Analysis of Early Osteogenic Marker (Alkaline Phosphatase Assay) This protocol is typically performed on Day 7.

  • Wash cells twice gently with 1x PBS.

  • Lyse the cells by adding 200 µL of 0.1% Triton X-100 per well and incubating for 10 minutes on ice.

  • Transfer 50 µL of lysate from each well to a new 96-well plate.

  • Add 150 µL of pNPP substrate solution to each well.[11]

  • Incubate at 37°C for 15-30 minutes, or until a yellow color develops.

  • Stop the reaction by adding 50 µL of 3 M NaOH.

  • Read the absorbance at 405 nm using a microplate reader.

  • Normalize ALP activity to total protein content (e.g., via BCA assay) from the same lysate.

Step 4: Analysis of Late Osteogenic Marker (Alizarin Red Staining & Quantification) This protocol is performed on Day 14 or 21, when mineralized nodules are visible.

  • Aspirate the culture medium and gently wash the cells twice with 1x PBS.[10]

  • Fix the cells with 4% PFA or 10% formalin for 30 minutes at room temperature.[10]

  • Wash the cells three times with deionized water.

  • Add 1 mL of 40 mM Alizarin Red S solution (pH 4.2) to each well and incubate for 20 minutes at room temperature with gentle shaking.[8][12]

  • Aspirate the ARS solution and wash the wells four to five times with deionized water until the wash water is clear.[8]

  • Qualitative Analysis: Add PBS to the wells and capture images using a brightfield microscope.

  • Quantitative Analysis:

    • Aspirate the PBS and add 400 µL of 10% Cetylpyridinium Chloride (CPC) to each well.[10]

    • Incubate on a shaker for 20-30 minutes to elute the stain.

    • Transfer 100 µL of the eluted stain to a new 96-well plate and measure the absorbance at 562 nm.[10]

Data Interpretation and Expected Outcomes
AssayExpected Outcome with Effective PTH(44-68)Interpretation
ALP Activity Dose-dependent increase in normalized ALP activity compared to Vehicle Control.PTH(44-68) promotes early-stage osteoblast differentiation.
Alizarin Red S Dose-dependent increase in red/orange staining and quantified absorbance compared to Vehicle Control.PTH(44-68) enhances late-stage matrix mineralization.

Section 3: In Vivo Evaluation of PTH(44-68) for Bone Regeneration

Objective

To assess the efficacy of locally delivered PTH(44-68) in promoting new bone formation within a non-healing, critical-size calvarial defect in a rodent model. This model is chosen for its reproducibility and non-load-bearing nature, which isolates the regenerative process.[9][13]

Experimental Workflow

InVivo_Workflow cluster_analysis Post-Mortem Analysis Surgery Create Critical-Size Calvarial Defect (8 mm) in Rat Treatment Implant Scaffold/Hydrogel +/- PTH(44-68) Surgery->Treatment Healing Healing Period (4-12 Weeks) Treatment->Healing Harvest Euthanize & Harvest Calvaria Healing->Harvest MicroCT μCT Scanning & 3D Reconstruction Harvest->MicroCT Histo Histology (H&E) & Immunohistochemistry Harvest->Histo Data Quantify Bone Volume (μCT) & Assess Tissue Quality (Histo) MicroCT->Data Histo->Data

Caption: Workflow for in vivo evaluation in a rat calvarial defect model.

Materials and Reagents
Reagent/MaterialSpecificationPurpose
Animals Male Sprague-Dawley or Wistar rats, 250-300gIn vivo model organism
Anesthetics Isoflurane, Ketamine/Xylazine cocktailSurgical anesthesia
Surgical Tools Scalpel, periosteal elevator, trephine bur (8 mm diameter), sterile salineCreation of calvarial defect[9]
Delivery Vehicle Biocompatible hydrogel (e.g., collagen, fibrin) or scaffoldCarrier for local delivery of PTH(44-68)
PTH(44-68) Sterile, endotoxin-testedTest article
Sutures 4-0 absorbable or non-absorbableWound closure
Fixative 10% Neutral Buffered FormalinTissue preservation for analysis
Detailed Protocol: Rat Critical-Size Calvarial Defect Model

Step 1: Animal Preparation and Anesthesia

  • Anesthetize the rat using an approved protocol (e.g., isoflurane inhalation).

  • Shave the surgical site on the scalp and sterilize with alternating scrubs of povidone-iodine and 70% ethanol.

  • Administer pre-operative analgesics as per institutional guidelines.

Step 2: Surgical Procedure

  • Make a 2 cm sagittal incision along the midline of the scalp.

  • Use a scalpel to incise the periosteum and a periosteal elevator to carefully reflect the periosteum, exposing the parietal bones.[9]

  • Using an 8 mm trephine bur on a low-speed dental drill, create a full-thickness circular defect in the center of one parietal bone. Irrigate continuously with sterile saline to prevent thermal injury. Critical Step: Be extremely careful not to damage the underlying dura mater.

  • The circular piece of bone will lift out with the trephine bur upon completion.

Step 3: Application of PTH(44-68)

  • Prepare the delivery vehicle according to the manufacturer's instructions.

  • Divide animals into groups:

    • Empty Defect Control: No treatment.

    • Vehicle Control: Vehicle only implanted into the defect.

    • Test Group: Vehicle loaded with a predetermined dose of PTH(44-68) implanted into the defect.

  • Carefully place the prepared implant into the defect, ensuring it is flush with the surrounding bone.

Step 4: Post-Operative Care and Euthanasia

  • Reposition the periosteum and close the scalp incision with sutures.

  • Administer post-operative analgesics and monitor the animal for recovery.

  • At the designated endpoint (e.g., 4, 8, or 12 weeks), euthanize the animals using an approved method.[9]

  • Carefully dissect the entire calvarium and fix it in 10% Neutral Buffered Formalin for at least 48 hours.

Post-Mortem Analysis

Step 1: Micro-Computed Tomography (μCT) Analysis

  • After fixation, transfer the calvaria to PBS or 70% ethanol for scanning.

  • Scan the specimens using a high-resolution μCT system (e.g., 10-20 µm voxel size).

  • Define a cylindrical Region of Interest (ROI) corresponding to the original 8 mm defect.

  • Quantify key parameters within the ROI, such as Bone Volume (BV), Total Volume (TV), and Bone Volume Fraction (BV/TV).[5] This provides a quantitative measure of new bone formation.

Step 2: Histological Processing and Analysis

  • Following μCT scanning, decalcify the specimens in 10% EDTA solution for 2-3 weeks.

  • Process the specimens through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Section the paraffin blocks through the center of the defect at 5 µm thickness.

  • Stain sections with Hematoxylin and Eosin (H&E) to visualize overall tissue morphology, cell infiltration, and new bone formation.[6]

  • Perform additional stains as needed, such as Masson's Trichrome for collagen or immunohistochemistry for osteogenic markers (e.g., Osteocalcin).

Data Interpretation and Expected Outcomes
Analysis MethodExpected Outcome with Effective PTH(44-68)Interpretation
μCT Analysis Significantly higher BV/TV in the PTH(44-68) group compared to control groups.PTH(44-68) enhances the volume of mineralized tissue regeneration.
Histological Analysis Increased presence of osteoblasts, organized bone matrix, and bridging of the defect in the PTH(44-68) group. Reduced fibrous tissue infiltration.PTH(44-68) promotes high-quality, cellular bone formation rather than scar tissue formation.

Section 4: Troubleshooting and Key Considerations

  • In Vitro Assay Variability: MSCs from different donors or passages can have varied differentiation potential. Use low-passage cells and include robust controls in every experiment. Ensure the pH of the Alizarin Red S solution is precisely controlled (4.1-4.3) for consistent staining.[12]

  • In Vivo Model Considerations: The "critical-size" defect is one that will not heal on its own over the animal's lifetime; ensure the defect size is appropriate for the chosen animal strain to avoid spontaneous healing in the control group.[9] Meticulous surgical technique is crucial to minimize inflammation and periosteal injury, which can confound results.[9] The choice of delivery vehicle is critical for controlling the release kinetics of the peptide at the defect site.

Section 5: References

  • Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts. (n.d.). JoVE. Retrieved from [Link]

  • Spicer, P. P., et al. (2012). Evaluation of Bone Regeneration Using the Rat Critical Size Calvarial Defect. Nature Protocols, 7(10), 1918–1929. Available at: [Link]

  • Cyagen. (2023). How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. Retrieved from [Link]

  • Goltzman, D. (2018). Parathyroid hormone - a critical bridge between bone metabolism and cardiovascular disease. Journal of the Endocrine Society, 2(7), 745-757. Available at: [Link]

  • Dr. Oracle. (2024). What is the mechanism of action of Parathyroid Hormone (PTH)? Retrieved from [Link]

  • Corrado, S., et al. (2011). Carboxyl-terminal parathyroid hormone fragments: biologic effects. Journal of Nephrology, 24 Suppl 18, S42-S47. Available at: [Link]

  • Cuthbert, R. J., et al. (1995). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. Journal of Orthopaedic Research, 13(4), 617-620. Available at: [Link]

  • Spicer, P. P., et al. (2012). Evaluation of bone regeneration using the rat critical size calvarial defect. Nature Protocols, 7(10), 1918-1929. Available at: [Link]

  • Tübel, J., et al. (2021). Alkaline phosphatase (ALP) activity assay. Bio-protocol, 11(15), e4121. Available at: [Link]

  • Sándor, G. K., et al. (2013). Micro-CT Analysis of Bone Healing in Rabbit Calvarial Critical-Sized Defects with Solid Bioactive Glass, Tricalcium Phosphate Granules or Autogenous Bone. Journal of Biomaterials and Tissue Engineering, 3(4), 453-460. Available at: [Link]

  • Al-Hezaimi, K., et al. (2011). Evaluation of Two Alloplastic Biomaterials in a Critical-Size Rat Calvarial Defect Model. Journal of Periodontology, 82(11), 1636-1644. Available at: [Link]

  • Kim, S. Y., et al. (2021). Micro-CT and Histomorphometric Study of Bone Regeneration Effect with Autogenous Tooth Biomaterial Enriched with Platelet-Rich Fibrin in an Animal Model. Materials (Basel), 14(10), 2515. Available at: [Link]

  • O'Dwyer, D., et al. (2021). Parathyroid hormone signaling in mature osteoblasts/osteocytes protects mice from age-related bone loss. Aging (Albany NY), 13(24), 25686-25702. Available at: [Link]

  • ClinicalTrials.gov. (2011). The Impact of Parathyroid Hormone (PTH) on Craniofacial Osseous Regeneration in Bone. Retrieved from [Link]

  • Histing, T., et al. (2011). Parathyroid hormone stimulates bone regeneration in an atrophic non-union model in aged mice. Journal of Orthopaedic Translation, 2(1), 19-29. Available at: [Link]

  • Park, J. H., et al. (2024). Enhancing bone regeneration and osseointegration using rhPTH(1-34) and dimeric R25CPTH(1-34) in an osteoporotic beagle model. eLife, 12, e86450. Available at: [Link]

  • Nacu, A. F., et al. (2024). Connecting Bone Remodeling and Regeneration: Unraveling Hormones and Signaling Pathways. International Journal of Molecular Sciences, 25(3), 1735. Available at: [Link]

  • Bar-David, T., et al. (2022). PTH-Induced Bone Regeneration and Vascular Modulation Are Both Dependent on Endothelial Signaling. International Journal of Molecular Sciences, 23(5), 2828. Available at: [Link]

  • Martin, T. J., & Allan, E. H. (2018). Regulation of Bone Remodeling by Parathyroid Hormone. Cold Spring Harbor Perspectives in Medicine, 8(8), a031237. Available at: [Link]

  • Bellido, T., & Saini, V. (2013). Effects of PTH on osteocyte function. Bone, 54(2), 250-257. Available at: [Link]

  • O'Brien, C. A., et al. (2008). Control of Bone Mass and Remodeling by PTH Receptor Signaling in Osteocytes. PLoS ONE, 3(8), e2942. Available at: [Link]

  • Wang, L., et al. (2024). PTH and the Regulation of Mesenchymal Cells within the Bone Marrow Niche. International Journal of Molecular Sciences, 25(5), 2736. Available at: [Link]

  • Centers for Disease Control and Prevention. (n.d.). Alkaline Phosphatase (ALP) | Laboratory Procedure Manual. Retrieved from [Link]

  • PromoCell. (n.d.). Application Note - Osteogenic differentiation and analysis of MSC. Retrieved from [Link]

  • Costa-Almeida, R., et al. (2018). Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. Stem Cells International, 2018, 5240187. Available at: [Link]

  • Mahesh, L., et al. (2024). A histological analysis of bone regeneration assessing the effects of Open Wound Healing: A case series. Medical Research Archives, 12(12). Available at: [Link]

  • Nagy, A., et al. (2024). Regeneration of Critical Calvarial Bone Defects Using Bovine Xenograft, Magnesium-Enriched Bovine Xenograft and Autologous Dentin in Rats: Micro-CT, Gene Expression and Immunohistochemical Analysis. Materials (Basel), 17(18), 4125. Available at: [Link]

  • Mosekilde, L. (2012). Mechanisms for the bone anabolic effect of parathyroid hormone treatment in humans. Scandinavian Journal of Clinical and Laboratory Investigation, 72(Suppl 243), 14-22. Available at: [Link]

  • Gregory, C. A., et al. (2004). A method for quantifying alizarin red staining in osteoblasts. Analytical Biochemistry, 329(1), 77-84. Available at: [Link]

  • Datta, N. S., & Abou-Samra, A. B. (2009). PTH and PTHrP Signaling in Osteoblasts. Cellular Signalling, 21(8), 1245-1254. Available at: [Link]

  • Li, J., et al. (2024). In vivo evaluation of MPMs‐PTH on improving osteogenesis and relieving osteoporosis. Journal of Tissue Engineering and Regenerative Medicine, 18(1), e3089. Available at: [Link]

Sources

Application Note: High-Specificity Immunofluorescence Staining of Parathyroid Hormone Mid-Region (Epitope 44-68)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The accurate detection of Parathyroid Hormone (PTH) and its metabolic fragments is critical for understanding calcium homeostasis and renal pathophysiology.[1] While "Intact PTH" (1-84) is the biologically active form at the PTH1 Receptor, the mid-region fragment PTH(44-68) represents a stable, immunoreactive epitope often retained in circulation and tissue, particularly in Chronic Kidney Disease (CKD) where C-terminal fragments accumulate.

This protocol details the immunofluorescence (IF) detection of the PTH(44-68) epitope. Unlike N-terminal assays that detect only bioactive hormone, antibodies targeting the 44-68 region act as a "Total PTH" sensor, detecting both the intact hormone stored in secretory granules and the specific accumulation of mid-region/C-terminal fragments in renal tubules.

Critical Distinction: This protocol detects the epitope spanning residues 44-68.[2] Positive staining indicates the presence of:

  • Intact PTH (1-84)[1][3]

  • C-terminal fragments (e.g., 7-84, 39-84) containing the mid-region.

  • Free PTH(44-68) fragments (proteolytic products).

Biological Context & Epitope Mapping

To interpret IF data correctly, one must understand where the 44-68 epitope sits within the PTH processing pathway.

Diagram 1: PTH Processing & Epitope Accessibility

Caption: Schematic of PTH processing showing the overlap of the 44-68 epitope (Blue) with Intact PTH and C-terminal fragments, distinct from the bioactive N-terminus (Red).

PTH_Processing cluster_fragments Circulating/Tissue Fragments PrePro Pre-Pro-PTH (115 aa) (ER Lumen) ProPTH Pro-PTH (90 aa) (Golgi) PrePro->ProPTH Signal Peptidase PTH1_84 Intact PTH (1-84) (Secretory Granule) ProPTH->PTH1_84 Furin Cleavage N_Term N-Terminal (1-34) (Bioactive) PTH1_84->N_Term Peripheral/Hepatic Proteolysis Mid_Region Mid-Region (44-68) (Target Epitope) PTH1_84->Mid_Region C_Term C-Terminal (7-84) (Antagonistic?) PTH1_84->C_Term Glandular Secretion Antibody Anti-PTH(44-68) Antibody Antibody->PTH1_84 Cross-Reacts Antibody->Mid_Region Antibody->C_Term Cross-Reacts

Experimental Protocol

A. Reagent Selection & Validation[4]
  • Primary Antibody: Select a polyclonal or monoclonal antibody raised against the synthetic peptide human PTH(44-68).

    • Validation Note: Ensure the datasheet specifies "Mid-region" specificity.[4]

  • Secondary Antibody: Donkey anti-[Host] IgG conjugated to Alexa Fluor 488 or 594. (Donkey host minimizes background in human/mouse tissue).

  • Fixative: 10% Neutral Buffered Formalin (NBF).[5][6] Avoid alcohol-based fixatives as they may cause peptide leaching.

B. Sample Preparation (FFPE)[7]
  • Harvest: Rapidly dissect parathyroid or kidney tissue.

  • Fixation: Fix in 10% NBF for 12–24 hours at Room Temperature (RT).

    • Warning: Over-fixation (>24h) excessively crosslinks the small 44-68 peptide, making retrieval difficult.

  • Embedding: Standard paraffin embedding. Cut sections at 4–5 µm.

C. Step-by-Step Immunofluorescence Procedure
Phase 1: Deparaffinization & Rehydration

Goal: Remove wax and rehydrate tissue for aqueous antibodies.[7]

  • Xylene: 3 × 5 min.

  • 100% Ethanol: 2 × 3 min.

  • 95% Ethanol: 1 × 3 min.

  • 70% Ethanol: 1 × 3 min.

  • dH₂O: 5 min rinse.

Phase 2: Antigen Retrieval (CRITICAL)

Goal: Break methylene bridges on the 44-68 epitope without destroying tissue morphology.

  • Buffer: Citrate Buffer (10mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

  • Method: Heat-Induced Epitope Retrieval (HIER).[6]

    • Pre-heat buffer to 95°C in a steamer or pressure cooker.

    • Immerse slides for 20 minutes .

    • Cooling: Remove vessel from heat and allow slides to cool in the buffer to RT (approx. 20-30 min). Do not skip this—rapid cooling causes background.

Phase 3: Blocking & Staining[6][8][9]
  • Wash: 3 × 5 min in PBS + 0.1% Tween 20 (PBST).

  • Permeabilization: Incubate in PBS + 0.3% Triton X-100 for 10 min.

  • Blocking: 5% Normal Donkey Serum (NDS) in PBST for 1 hour at RT.

  • Primary Antibody:

    • Dilute Anti-PTH(44-68) in 1% BSA/PBST.[9] (Start at 1:100 – 1:500 depending on vendor).

    • Incubate Overnight at 4°C in a humidified chamber.

    • Why? Cold, long incubation favors high-affinity binding for small peptide epitopes over low-affinity non-specific background.

  • Secondary Antibody:

    • Wash slides 3 × 5 min in PBST.

    • Apply Fluorophore-conjugated Secondary (1:500) + DAPI (1 µg/mL) in 1% BSA/PBST.

    • Incubate 1 hour at RT in the dark.

  • Mounting: Use high-refractive index antifade mountant (e.g., ProLong Gold).

Self-Validating Systems (Controls)

To ensure scientific integrity (E-E-A-T), every experiment must include these controls:

Control TypeProcedureExpected ResultInterpretation
Antigen Absorption (Gold Standard) Pre-incubate Primary Ab with 10x molar excess of synthetic PTH(44-68) peptide for 1h before applying to tissue.No Signal Confirms signal is specific to the 44-68 epitope.
Reagent Control Omit Primary Ab; incubate with Diluent only, then Secondary Ab.No Signal Rules out non-specific binding of the secondary antibody.[9]
Positive Tissue Parathyroid Gland (Chief Cells).Strong Cytoplasmic Granules Validates the antibody can recognize the target in its native storage form.
Negative Tissue Thyroid Follicular Cells (adjacent to parathyroid).No Signal Demonstrates tissue specificity.

Workflow Visualization

Diagram 2: IF Workflow for PTH(44-68)

Caption: Optimized IF workflow emphasizing the critical cooling step during antigen retrieval to preserve peptide antigenicity.

IF_Workflow cluster_retrieval Epitope Retrieval (Critical) start FFPE Tissue Section dewax Deparaffinization (Xylene -> EtOH -> H2O) start->dewax hier HIER: Citrate pH 6.0 95°C for 20 min dewax->hier cool Cool to RT in Buffer (20-30 min) hier->cool block Block: 5% Donkey Serum 1h @ RT cool->block primary Primary Ab: Anti-PTH(44-68) Overnight @ 4°C block->primary wash1 Wash: PBST 3x5 min primary->wash1 secondary Secondary Ab + DAPI 1h @ RT (Dark) wash1->secondary mount Mount & Image secondary->mount

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Weak Signal Epitope masking due to fixation.Increase HIER time to 30 min or try Tris-EDTA pH 9.0 buffer (though pH 6.0 is usually safer for peptides).
High Background Endogenous biotin or charge interactions.PTH is highly charged. Ensure 0.3% Triton X-100 is used in washes.[5] Increase blocking serum to 10%.
Nuclear Staining Non-specific binding.The 44-68 epitope is cytoplasmic (granules) or extracellular. Nuclear signal is artifactual. Titrate primary antibody further (1:1000).
Patchy Staining Uneven drying during retrieval.Ensure slides are fully submerged during HIER and never let slides dry out between steps.

References

  • Hehrmann R, et al. "Human parathyroid hormone: antibody characterization."[4] Journal of Immunoassay. 1980.[4] Link (Establishes the specificity of mid-region antibodies S469/S478 for the 44-68 fragment).

  • D'Amour P, et al. "Structure of the circulating form of parathyroid hormone in relation to the bioactivity." Kidney International. 2006. (Describes the accumulation of non-(1-84) PTH fragments in renal failure).
  • Abcam. "Anti-Parathyroid Hormone antibody [EPR8480] - BSA and Azide free (ab230353)." (Example of recombinant antibody validation for IHC/IF). Link

  • Im, K., et al. "An introduction to Performing Immunofluorescence Staining." Methods in Molecular Biology. 2019. Link (Standardization of IF protocols including antigen retrieval).

  • Gao, P., et al. "Immunochemiluminometric assay with two monoclonal antibodies against the N-terminal and C-terminal regions of parathyroid hormone." Clinica Chimica Acta. 1996. (Discusses epitope mapping and sandwich assay logic relevant to antibody selection).

Sources

"reconstitution and storage of lyophilized Pth(44-68)"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimization of Reconstitution and Storage for Parathyroid Hormone Fragment 44-68

Introduction & Chemical Analysis

Parathyroid Hormone (PTH) Fragment 44-68 is a mid-region peptide derived from the full-length 84-amino acid hormone. Unlike the N-terminal fragment (1-34), which retains the classical biological activity (cAMP signaling via PTH1R), the 44-68 region is primarily utilized in immunological mapping, cross-reactivity studies for "intact" PTH assays, and investigation of C-terminal PTH (cPTH) physiology.

Physicochemical Profile:

  • Sequence (Human): Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly[1][2][3]

  • Molecular Weight: ~2834.5 Da

  • Isoelectric Point (pI): ~9.5 (Theoretical). The peptide is net positive (Basic) at neutral pH due to a high concentration of Arginine (Arg) and Lysine (Lys) residues.

  • Hydropathy: The sequence is highly polar and hydrophilic.

Critical Stability Factors:

  • Absence of Methionine: Unlike PTH(1-34) or PTH(1-84), this fragment lacks Methionine residues (normally at positions 8 and 18). Therefore, methionine oxidation is not a primary degradation pathway, rendering this fragment more chemically stable against oxidative stress than the N-terminus.

  • Deamidation Risk: The presence of Asparagine (Asn) and Glutamine (Gln) residues makes this peptide susceptible to deamidation, particularly at alkaline pH (>8.0), resulting in the conversion to aspartic acid/isoaspartic acid and glutamic acid, respectively.

  • Surface Adsorption: Due to its cationic nature (positive charge), PTH(44-68) adheres strongly to negatively charged surfaces (glass, standard polystyrene).

Pre-Reconstitution Planning

Before breaking the seal on the lyophilized vial, ensure the following materials are prepared to maintain the "Cold Chain of Custody."

Required Materials
ComponentSpecificationReason for Selection
Solvent A (Primary) Sterile Ultra-Pure Water (Type I)The peptide is hydrophilic; water is sufficient for initial dissolution.
Solvent B (Backup) 0.1% Acetic Acid (v/v)Used only if aggregation occurs; protonates acidic residues to aid solubility.
Buffer (for Assay) PBS (pH 7.2) + 0.1% BSABSA blocks nonspecific binding sites on plasticware (Carrier Protein).
Vials LoBind® / Low-Retention PolypropylenePrevents cationic peptide adsorption to tube walls. Do not use glass.
Gas Nitrogen or Argon (Optional)To overlay aliquots for long-term storage (prevents moisture/O2).

Reconstitution Protocol

This protocol is designed to maximize recovery and minimize deamidation.

Step 1: Thermal Equilibration (The "Dry" Phase)
  • Remove the lyophilized vial from the freezer (-20°C).

  • CRITICAL: Allow the vial to stand at Room Temperature (20-25°C) for 30 minutes before opening.

  • Mechanism:[4] Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic peptide cake, initiating immediate hydrolysis or aggregation.

Step 2: Gross Solubilization
  • Centrifuge the vial briefly (10,000 x g for 30 seconds) to pellet the lyophilized powder.

  • Add Sterile Water to achieve a "Stock Concentration" of 1 mg/mL .

    • Note: Do not reconstitute directly into the assay buffer (PBS/TBS) if it contains high salts, as high ionic strength can sometimes precipitate peptides before they fully solvate.

  • Mixing: Do not sonicate vigorously. Use a gentle vortex (low setting) or pipette up and down 5-10 times.

Step 3: Peptide Stabilization (The "Carrier" Phase)
  • Once dissolved in water, immediately dilute the stock solution 1:10 or to the working concentration using a Carrier Buffer (e.g., PBS + 0.1% BSA).

  • Why? At low concentrations (<0.1 mg/mL), peptides are lost rapidly to tube walls. BSA acts as a sacrificial protein to coat the plastic.

Step 4: Clarification (Quality Control)
  • Inspect the solution against a dark background. It should be optically clear.

  • If cloudy: Add 0.1% Acetic Acid dropwise until clear. (Rarely needed for this hydrophilic fragment).

Storage & Stability Workflow

Do not store the peptide in solution at 4°C for more than 24-48 hours. Deamidation is a function of time, temperature, and pH.

Storage Architecture

StorageProtocol Lyophilized Lyophilized Powder (Arrival) Equilibration Equilibrate to RT (30 mins) Lyophilized->Equilibration Reconstitution Reconstitute (Water or 0.1% AcOH) Equilibration->Reconstitution QC_Check Visual QC: Clear Solution? Reconstitution->QC_Check QC_Check->Reconstitution No (Add Acid) Aliquot Aliquot into Low-Bind Tubes QC_Check->Aliquot Yes Freeze Snap Freeze (-80°C preferred) Aliquot->Freeze Use Thaw Once & Use Immediately Freeze->Use Use->Freeze NEVER Refreeze

Figure 1: Optimized workflow for the handling of PTH(44-68) to prevent degradation cycles.

Stability Matrix
StateTemperatureStability EstimateCondition
Lyophilized -20°C24 MonthsDesiccated, dark.
Lyophilized RT (25°C)< 1 WeekHygroscopic degradation risk.
Reconstituted -80°C6-12 MonthsSingle aliquot, no freeze-thaw.
Reconstituted -20°C3 MonthsAcceptable if -80°C unavailable.
Reconstituted 4°C24-48 HoursRisk of bacterial growth/deamidation.

Troubleshooting & Degradation Pathways

If assay performance drops, evaluate these common failure modes specific to PTH(44-68).

Degradation Logic Diagram

Degradation Peptide PTH(44-68) Native Deamidation Deamidation (Asn -> Asp) Peptide->Deamidation Promoted by Adsorption Adsorption (Loss of Mass) Peptide->Adsorption Promoted by High_pH pH > 8.0 (Alkaline) High_pH->Deamidation Plastic Standard Tubes Plastic->Adsorption Failure Assay Failure (Low Signal) Deamidation->Failure Adsorption->Failure

Figure 2: Primary degradation pathways for PTH(44-68). Note the absence of Methionine oxidation, distinguishing this from PTH(1-34).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Peptide Recovery Adsorption to tube walls.Use LoBind tubes; ensure 0.1% BSA is in the buffer.
Shift in HPLC Retention Deamidation (Asn/Gln).Check buffer pH.[5][6] Ensure pH is near 6.0-7.0, not >8.0.
Insoluble Particles Salt shock or high concentration.Dissolve in pure water first, then dilute into buffer.

References

  • Phoenix Pharmaceuticals. Parathyroid Hormone (44-68) - Technical Data Sheet. Retrieved from

  • Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways. Retrieved from

  • Bachem. Handling and Storage of Peptides. Retrieved from

  • MedChemExpress. pTH (44-68) (human) Product Information. Retrieved from

  • National Institutes of Health (NIH). Epitopes of the 44-68 human parathyroid hormone fragments. Molecular Immunology, 1985.[7] Retrieved from

Sources

Troubleshooting & Optimization

Pth(44-68) Technical Support Center: A Guide to Solubility and Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the human Parathyroid Hormone fragment 44-68 (Pth(44-68)). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the common solubility challenges associated with this peptide. As Senior Application Scientists, we have synthesized data from the field and foundational biochemical principles to create a comprehensive resource for your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-line solvent for reconstituting lyophilized Pth(44-68)?

A1: Based on its amino acid sequence, which is known to be highly hydrophilic, the recommended initial solvent is high-purity, sterile water.[1] Many peptides with a high proportion of charged and polar residues will readily dissolve in aqueous solutions.[2]

Q2: My Pth(44-68) did not dissolve completely in water. What should I do next?

A2: If you observe particulates or cloudiness, do not shake the vial vigorously, as this can promote aggregation. The next step is to gently adjust the pH of the solution. Since Pth(44-68) is a basic peptide (see Table 1 for properties), its solubility is enhanced in an acidic buffer. We recommend adding a small amount of a dilute acidic solution, such as 10% acetic acid.[3]

Q3: Can I use an organic solvent like DMSO to dissolve Pth(44-68)?

A3: While organic solvents like Dimethyl Sulfoxide (DMSO) are excellent for hydrophobic peptides, they are generally not the first choice for a hydrophilic peptide like Pth(44-68).[4][5] However, if aqueous solutions and pH adjustments fail, a very small amount of DMSO can be used to first wet the lyophilized powder, followed by the slow addition of an acidic buffer.[3] Be mindful that DMSO can interfere with certain biological assays.[2]

Q4: How does the N-terminal biotin tag affect the solubility of Pth(44-68)?

A4: Biotin itself is a water-soluble vitamin.[6] Its conjugation to the N-terminus of the peptide should not negatively impact solubility in aqueous solutions. In some cases, biotinylation can even improve the solubility of a peptide. However, the specific chemistry of the biotinylation and the potential for intermolecular interactions should be considered if solubility issues persist.

Q5: My peptide solution appears to have formed a gel. What causes this and how can I resolve it?

A5: Peptides with a high content of certain amino acids are capable of forming intermolecular hydrogen bonds, which can lead to gel formation in aqueous solutions.[2] If this occurs, treatment as a hydrophobic peptide may be necessary. Try solubilizing a fresh vial in a small amount of organic solvent before diluting with your aqueous buffer. Sonication can also be helpful in disrupting these aggregates.[5]

Q6: How should I store the reconstituted Pth(44-68) solution?

A6: For short-term storage (up to a week), keep the solution at 2-8°C. For long-term storage, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][7]

In-Depth Troubleshooting and Protocols

Understanding the Physicochemical Properties of Pth(44-68)

The key to successfully solubilizing any peptide lies in understanding its unique chemical properties. The amino acid sequence of biotinylated human Pth(44-68) is Biotin-Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly.[8] An analysis of this sequence reveals several key characteristics that dictate its solubility behavior.

PropertyValue / DescriptionRationale & Significance
Amino Acid Sequence Biotin-RDAGSQRPRKKEDNVLVESHEKSLG25 amino acids.
Hydrophilicity HighThe sequence contains a large number of charged and polar residues (Arg, Asp, Gln, Lys, Glu, Asn, Ser, His), making it inherently hydrophilic.[1]
Net Charge (at pH 7) +3Calculated based on the number of basic (Arg, Lys, His) and acidic (Asp, Glu) residues. This positive net charge classifies it as a basic peptide .
Calculated Isoelectric Point (pI) ~9.8This is the pH at which the peptide has no net charge. Peptides exhibit minimal solubility at their pI.[9]
Recommended Solvent Class Aqueous (Acidic pH)As a basic peptide, its solubility is maximized at a pH below its isoelectric point.[3][8]
Diagram: Troubleshooting Workflow for Pth(44-68) Solubility

cluster_start Start: Lyophilized Pth(44-68) cluster_protocol1 Protocol 1: Primary Approach cluster_protocol2 Protocol 2: pH Adjustment cluster_protocol3 Protocol 3: Organic Solvent Assist cluster_end Final Steps Start Allow vial to reach room temperature. Briefly centrifuge to collect powder. [13] P1_Step1 Add sterile, high-purity water to desired concentration. Start->P1_Step1 P1_Step2 Gently swirl or vortex. Avoid vigorous shaking. [1, 9] P1_Step1->P1_Step2 P1_Check Is the solution clear and particle-free? P1_Step2->P1_Check P2_Step1 Add a small volume of 10% Acetic Acid or 0.1% TFA. Aim for a pH well below the pI (~9.8). [4] P1_Check->P2_Step1 No Success Solution is ready. Filter sterilize if necessary. Store properly at 2-8°C (short-term) or -20°C (long-term). [9] P1_Check->Success Yes P2_Step2 Gently mix and observe for dissolution. P2_Step1->P2_Step2 P2_Check Is the solution clear? P2_Step2->P2_Check P3_Step1 Use a fresh vial. Add a minimal volume of DMSO to wet the powder. [2, 4] P2_Check->P3_Step1 No P2_Check->Success Yes P3_Step2 Slowly add acidic buffer (from Protocol 2) to the desired concentration. P3_Step1->P3_Step2 P3_Step3 Brief sonication in a water bath may help. [12] P3_Step2->P3_Step3 P3_Check Is the solution clear? P3_Step3->P3_Check P3_Check->Success Yes Failure Contact Technical Support. Consider peptide quality or potential for irreversible aggregation. P3_Check->Failure No

Caption: A step-by-step decision tree for solubilizing Pth(44-68).

Detailed Experimental Protocols

Protocol 1: Reconstitution in Aqueous Solution (Primary Method)

This protocol should be the first attempt for any new lot of lyophilized Pth(44-68).

  • Preparation : Allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.[2]

  • Centrifugation : Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the tube.[10]

  • Solvent Addition : Using a sterile pipette tip, slowly add the calculated volume of sterile, high-purity water (e.g., Milli-Q or WFI) to the vial. To minimize foaming, add the solvent down the side of the vial rather than directly onto the powder.[6][11]

  • Dissolution : Gently swirl the vial or use a vortex mixer on a low setting.[6] Allow the solution to sit at room temperature for a few minutes to facilitate complete dissolution.

  • Inspection : Visually inspect the solution against a light source. A successfully reconstituted peptide will result in a clear, particle-free solution. If it is clear, proceed to your experiment or store appropriately. If not, proceed to Protocol 2.

Protocol 2: Reconstitution via pH Adjustment

This protocol is for peptides that fail to dissolve in neutral water. As a basic peptide, Pth(44-68) requires an acidic environment to be fully protonated and soluble.

  • Prepare Acidic Solvent : Prepare a sterile solution of 10% acetic acid in water or 0.1% trifluoroacetic acid (TFA) in water.

  • Solvent Addition : To the vial of undissolved peptide from Protocol 1 (or a fresh vial), add a small, incremental volume of the acidic solvent.

  • Dissolution : After each addition, gently mix the vial and check for clarity. Continue adding the acidic solvent until the peptide is fully dissolved. The goal is to lower the pH significantly below the pI of ~9.8.[9]

  • Final Dilution : Once the peptide is dissolved, you can dilute it further with your desired experimental buffer. Ensure the final pH of the solution is compatible with your assay.

Diagram: Mechanism of pH-Dependent Solubility

cluster_pI At Isoelectric Point (pI ~9.8) cluster_acidic In Acidic Solution (pH < 7) Node_pI Pth(44-68) Net Charge ≈ 0 Result_pI Peptide-Peptide interactions dominate Aggregation & Precipitation Node_pI->Result_pI Node_Acidic Pth(44-68) Net Charge = Positive (+) Result_Acidic Electrostatic repulsion between molecules Enhanced Solubility Node_Acidic->Result_Acidic

Caption: How pH affects Pth(44-68) solubility by altering its net charge.

References

  • Vertex AI Search. (2025, November 6). Reconstituting Lyophilized Peptides – Step by Step.
  • Vertex AI Search.
  • JPT. How to Reconstitute Peptides.
  • Vertex AI Search. Peptide Solubility Guidelines - How to solubilize a peptide.
  • Vertex AI Search. Guidelines for Peptide Dissolving.
  • Vertex AI Search. (2024, December 2). What Factors Determine Peptide Solubility?.
  • LifeTein. (2024, January 11).
  • Vertex AI Search. Peptide solubility guidelines.
  • OGOmed. (2026, January 14).
  • Vertex AI Search.
  • usbio.net. Parathyroid Hormone (PTH) (44-68) (human) (Biotin)
  • Bachem. (2021, July 23). Peptide solubility.
  • Cusabio. How to Properly Reconstitute Lyophilized Proteins?.
  • MilliporeSigma. Solubility Guidelines for Peptides.
  • ChemWhat.
  • PubMed. (1985, June). Epitopes of the 44-68 human parathyroid hormone fragments: the importance of specific hydrophilic peptide sequences.

Sources

Technical Support Center: PTH(44-68) Immunoassay Troubleshooting & Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Parathyroid Hormone (PTH) mid-regional immunoassays. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the fundamental biochemical behavior of the PTH(44-68) fragment to help you resolve complex assay artifacts, matrix effects, and cross-reactivity issues.

System Architecture: The Biology of PTH(44-68)

To troubleshoot an assay, you must first understand the lifecycle of the analyte. Intact PTH (1-84) is a highly active, short-lived peptide (half-life of 2–4 minutes) that regulates calcium homeostasis. Once secreted, it undergoes rapid proteolytic cleavage in the liver and kidneys[1].

The resulting mid-regional fragments, such as PTH(44-68), are highly hydrophilic and lack the biological agonist activity of the intact hormone[2][3]. Because the clearance of these mid-regional and C-terminal fragments is entirely dependent on glomerular filtration, they bioaccumulate massively in patients with impaired renal function[1].

G Intact Intact PTH (1-84) Short Half-life (2-4 min) Cleavage Proteolytic Cleavage (Liver & Kidneys) Intact->Cleavage NTerm N-Terminal Fragments (e.g., 1-34) Biologically Active Cleavage->NTerm MidReg Mid-Regional Fragments (e.g., 44-68) Accumulates in CKD & Cysts Cleavage->MidReg CTerm C-Terminal Fragments (e.g., 53-84) Long Half-life Cleavage->CTerm

Proteolytic cleavage pathway of Intact PTH (1-84) into regional fragments.

Quantitative Data: Cross-Reactivity Profiles

A primary failure point in mid-regional PTH assays is unintended cross-reactivity. Polyclonal and monoclonal antibodies raised against synthesized hPTH(44-68) target specific hydrophilic pentapeptides[2]. Because these sequences are physically embedded within larger circulating molecules, you must account for the following cross-reactivity profiles when interpreting your data:

Analyte / FragmentCross-Reactivity in PTH(44-68) AssayMechanistic Rationale
Synthetic hPTH(44-68) 100%Primary target; contains the specific hydrophilic epitope[2].
Intact hPTH(1-84) 85% - 100%The 44-68 sequence is fully intact and sterically exposed within the whole hormone.
hPTH(39-68) ~90%Shares the entire 44-68 epitope region; practically indistinguishable in standard sandwich formats.
hPTH(53-84) < 0.1%Extreme C-terminal fragment; lacks the critical 44-52 binding domain.
hPTH(1-34) < 0.1%N-terminal fragment; completely distinct amino acid sequence.

Diagnostic FAQ & Troubleshooting Logic

Q1: We are analyzing parathyroid cyst fluid and getting conflicting results: our 3rd-generation Intact PTH assay shows low signal, but the PTH(44-68) assay shows massive elevation. Which is correct? Causality & Resolution: Both are technically correct, but the mid-regional assay is clinically relevant here. Parathyroid cysts frequently produce and accumulate degraded fragments rather than intact PTH[4]. Reliance on a strict 3rd-generation Intact PTH (1-84) assay can lead to a false-negative misdiagnosis of the cyst's origin. The measurement of PTH by a midmolecular assay (like 44-68) is highly preferable for evaluating fluid from cystic neck masses[4].

Q2: Why am I seeing massive overestimation of PTH(44-68) in my uremic serum samples compared to healthy controls? Causality & Resolution: In normal kidney function, PTH fragments are efficiently cleared. In Chronic Kidney Disease (CKD), impaired renal function leads to the drastic accumulation of these inert fragments[1]. Your assay is accurately detecting this bioaccumulation. However, uremic serum introduces severe matrix effects. Action: Ensure your calibrators are reconstituted in a stripped uremic serum matrix rather than standard buffer to normalize the background signal.

Q3: What causes the severe "hook effect" (prozone effect) in our sandwich ELISA for PTH(44-68)? Causality & Resolution: In severe secondary hyperparathyroidism, mid-regional fragment concentrations can exceed the binding capacity of your capture antibody. The excess unbound fragments wash away, but they competitively inhibit the labeled detection antibody from forming the necessary "sandwich," paradoxically lowering the signal.

HookEffect Start Low Signal in Expected High-Concentration Sample Dilute Perform 1:10 and 1:100 Serial Dilutions Start->Dilute Check Does calculated concentration increase upon dilution? Dilute->Check Hook Hook Effect Confirmed. Use higher dilution factor. Check->Hook Yes Degradation Pre-analytical Degradation. Check protease inhibitors. Check->Degradation No

Diagnostic logic tree for identifying the hook effect versus sample degradation.

Self-Validating Protocol: PTH(44-68) Extraction and Quantification

To measure only the free PTH(44-68) fragment without cross-reactivity from Intact PTH(1-84), you must employ a self-validating pre-analytical separation step. This protocol uses size-exclusion chromatography coupled with a highly specific sandwich ELISA.

Phase 1: Pre-Analytical Size-Exclusion Chromatography

Causality: Intact PTH (9.5 kDa) will cross-react with PTH(44-68) antibodies. Sephadex G-75 chromatography separates the intact hormone from the ~2.8 kDa mid-regional fragments based on molecular weight prior to immunoassay detection.

  • Sample Collection: Collect blood in EDTA tubes containing aprotinin (500 KIU/mL) to halt ex vivo protease activity. Centrifuge at 2000 x g for 15 mins at 4°C.

  • Column Preparation: Equilibrate a Sephadex G-75 column (1 x 50 cm) with assay buffer (0.05 M phosphate, pH 7.4, 0.1% BSA).

  • Elution: Load 1.0 mL of plasma onto the column. Elute at a flow rate of 0.5 mL/min, collecting 1.0 mL fractions.

  • Validation Checkpoint (Internal Control): Spike a parallel control sample with

    
    I-labeled intact PTH(1-84) and 
    
    
    
    I-labeled PTH(44-68). Confirm via gamma counter that intact PTH elutes in the early fractions (e.g., 15-20) and the 44-68 fragment elutes in the late fractions (e.g., 30-35). Do not proceed to ELISA without confirming this separation.
Phase 2: Sandwich ELISA Execution

Causality: Utilizing a capture antibody against the 44-52 region and a detection antibody against the 53-68 region ensures that only fragments containing the complete mid-region are quantified.

  • Coating: Coat microtiter plates with 100 µL/well of capture antibody (anti-PTH 44-52) at 2 µg/mL in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST (0.05% Tween-20). Block with 1% BSA in PBS for 2 hours at room temperature to eliminate non-specific binding.

  • Antigen Incubation: Add 100 µL of standards (synthetic hPTH 44-68, 0 to 1000 pg/mL) and the late chromatographic fractions (from Phase 1). Incubate for 2 hours at room temperature with orbital shaking (400 rpm) to enhance binding kinetics.

  • Stringent Wash: Wash 5x with PBST. Causality: Rigorous washing here is critical to remove unbound cross-reacting N-terminal or extreme C-terminal fragments.

  • Detection: Add 100 µL of biotinylated detection antibody (anti-PTH 53-68). Incubate for 1 hour. Wash 5x.

  • Signal Generation: Add Streptavidin-HRP (1:5000) for 30 mins. Develop with TMB substrate for 15 mins. Stop with 1M H

    
    SO
    
    
    
    . Read absorbance at 450 nm.
  • Validation Checkpoint (Spike-and-Recovery): Calculate the recovery of a known 500 pg/mL spike of synthetic hPTH(44-68) in a healthy donor matrix. The assay is only validated if recovery falls between 85% and 115%.

References

1.2. PubMed / Molecular Immunology. 2.3. ACS / Journal of Medicinal Chemistry. 3.1. Frontiers in Medicine. 4.4. PubMed / J Clin Endocrinol Metab.

Sources

Technical Support Center: Optimizing PTH(44-68) Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals investigating the non-classical pathways of Parathyroid Hormone (PTH).

While intact PTH(1-84) and the N-terminal fragment PTH(1-34) are widely used to study classical bone remodeling via the PTH1 Receptor (PTH1R), the mid-regional fragment PTH(44-68) serves a distinct physiological and pathological role. Elevated serum levels of PTH(44-68) are uniquely implicated in osteoarticular changes, specifically idiopathic calcium pyrophosphate dihydrate (CPPD) crystal deposition disease and genetic hemochromatosis [1].

This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure your in vitro assays yield robust, reproducible data.

Quantitative Data Summary: Baseline Parameters

To establish a self-validating experimental system, you must first align your cell model with the appropriate concentration ranges and kinetic readouts.

Cell Type / ModelRecommended Working ConcentrationExposure TimePrimary Readout / Assay Target
Articular Chondrocytes 10 nM – 100 nM24 – 48 hoursIntracellular calcium flux, ePPi export [1]
Osteoblasts / Osteocytes 50 nM – 500 nM24 – 72 hoursPKC activation, Proliferation assays
PBMCs / Macrophages 100 nM – 1.0 µM12 – 24 hoursIron metabolism markers (e.g., Ferritin)

Frequently Asked Questions (FAQs)

Q: Why should I use PTH(44-68) instead of PTH(1-34) for my cartilage degradation model? A: PTH(1-34) is a classical PTH1R agonist that strongly drives the adenylyl cyclase/cAMP pathway. In contrast, PTH(44-68) lacks this adenylate cyclase-stimulating activity [2]. It is specifically elevated in patients with CPPD and interacts with distinct mid-regional/C-terminal PTH receptors (CPTHRs) to modulate intracellular calcium and inorganic pyrophosphate (ePPi) export in chondrocytes without triggering classical bone resorption pathways [3].

Q: How do I reconstitute the lyophilized PTH(44-68) peptide to ensure maximum stability? A: Lyophilized PTH(44-68) is highly soluble in water. Reconstitute the peptide in sterile, ultrapure H₂O to a concentrated stock of 1 mg/mL (approximately 350 µM) [2]. Causality: Reconstituting at a high concentration prevents peptide loss due to non-specific adsorption to the tube walls. For long-term preservation of the secondary structure, aliquot the stock into low-protein-binding tubes and store at -80°C.

Q: I am not seeing cAMP elevation in my osteoblast cultures after PTH(44-68) treatment. Is my peptide degraded? A: No, this is the expected physiological phenotype. PTH(44-68) lacks the N-terminal residues (1-14) required to bind the activation site of PTH1R and couple to Gαs [3]. If you need to validate the bioactivity of your peptide batch, you must assay for intracellular calcium oscillations or Protein Kinase C (PKC) activation instead of cAMP.

Mechanistic Workflow & Signaling Divergence

To design effective controls, it is critical to understand how PTH(44-68) diverges from classical PTH signaling.

PTH_Signaling PTH134 PTH(1-34) / Intact PTH PTH1R PTH1 Receptor (N-terminal binding) PTH134->PTH1R PTH4468 PTH(44-68) Fragment PTH4468->PTH1R No cAMP Activation CPTHR CPTH / Mid-Regional Receptors PTH4468->CPTHR cAMP Adenylyl Cyclase / cAMP PTH1R->cAMP Calcium Intracellular Calcium / PKC Pathway CPTHR->Calcium Osteo Classical Bone Remodeling cAMP->Osteo CPPD Chondrocyte ePPi Export (CPPD Pathogenesis) Calcium->CPPD

Divergent signaling pathways of classical PTH(1-34) versus mid-regional PTH(44-68).

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Inconsistent dose-response or high variability between technical replicates.

  • Root Cause: Peptide adsorption to plasticware during serial dilution, or proteolytic degradation by serum enzymes.

  • Solution: Always perform your intermediate and final serial dilutions in assay media containing a carrier protein (e.g., 0.1% Bovine Serum Albumin). If your protocol requires serum, you must heat-inactivate the FBS at 56°C for 30 minutes to destroy proteases that rapidly cleave mid-regional PTH fragments.

Issue 2: High cellular toxicity or detachment at concentrations > 1 µM.

  • Root Cause: Non-physiological osmotic stress or buffer toxicity from the stock vehicle, rather than peptide toxicity.

  • Solution: Ensure the total vehicle volume added to the culture media never exceeds 0.1% (v/v). PTH(44-68) exerts its receptor-mediated effects optimally between 10 nM and 100 nM; pushing the concentration past 1 µM forces non-specific interactions and is rarely physiologically relevant.

Issue 3: High background noise obscuring the PTH(44-68) response.

  • Root Cause: Confounding growth factors in the basal culture media activating parallel kinase pathways.

  • Solution: Implement a strict 12-to-16-hour serum starvation step using 1% ITS (Insulin-Transferrin-Selenium) prior to treatment. This synchronizes the cell cycle and drops baseline kinase activity, creating a self-validating window where any observed calcium flux is strictly causal to the PTH(44-68) addition.

Experimental Protocol: Dose-Response Optimization in Articular Chondrocytes

This step-by-step methodology is designed to isolate the specific effects of PTH(44-68) on chondrocyte pyrophosphate export, a hallmark of CPPD pathogenesis [1].

Step 1: Cell Seeding Seed primary human or murine articular chondrocytes at a density of


 cells/cm² in DMEM/F12 supplemented with 10% FBS and 1% Penicillin/Streptomycin. Incubate at 37°C, 5% CO₂ for 24 hours to allow complete adherence and matrix stabilization.

Step 2: Serum Starvation (Critical Step) Wash the monolayer twice with warm PBS to remove residual serum proteins. Replace the media with DMEM/F12 containing 0.1% BSA and 1% ITS. Incubate for 16 hours. Scientific Rationale: Starvation removes exogenous cytokines that could mask the subtle CPTHR-mediated calcium signaling triggered by PTH(44-68).

Step 3: Peptide Preparation Thaw a 1 mg/mL stock of PTH(44-68) on ice. Prepare a serial dilution cascade (1000 nM, 100 nM, 10 nM, 1 nM) directly into the starvation media. Prepare a Vehicle Control containing an equivalent volume of H₂O in starvation media.

Step 4: Treatment & Incubation Aspirate the starvation media and immediately apply the PTH(44-68) treatments. Incubate the cells for 24 to 48 hours depending on your downstream assay sensitivity.

Step 5: Assay Execution & Normalization Collect the conditioned supernatant to measure extracellular inorganic pyrophosphate (ePPi) using a standard fluorometric assay. Immediately lyse the remaining cell monolayer using RIPA buffer. Normalize all ePPi fluorometric values to the total intracellular protein concentration (via BCA assay) to account for any minor variations in cell proliferation.

Workflow A 1. Stock Prep (1 mg/mL in H₂O) D 4. Serial Dilution (1 nM - 1000 nM) A->D B 2. Cell Seeding (Chondrocytes) C 3. Serum Starvation (0.1% BSA / ITS) B->C E 5. Treatment (24-48 hours) C->E D->E F 6. ePPi / Calcium Quantification E->F

Step-by-step experimental workflow for optimizing PTH(44-68) dose-response.

References

  • Pawlotsky, Y., et al. "Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. Role of menopause and iron metabolism?" The Journal of Rheumatology, 2008.[Link]

  • Divieti, P., et al. "Parathyroid Hormone Secretion and Action: Evidence for Discrete Receptors for the Carboxyl-Terminal Region and Related Biological Actions." Endocrine Reviews, 2005.[Link]

Technical Support Center: Stability & Handling of PTH(44-68)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with PTH(44-68) . It is designed to address the specific physicochemical properties of this mid-region parathyroid hormone fragment, distinguishing it from the full-length hormone (1-84) or the N-terminal fragment (1-34).

Status: Active Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist Subject: Preventing Degradation and Loss of Pth(44-68) in Solution

Core Stability Directive (The "Why" Behind the Protocol)

Unlike the bioactive N-terminal fragment PTH(1-34), the mid-region fragment PTH(44-68) presents a unique stability profile. Most researchers instinctively worry about oxidation; however, PTH(44-68) lacks Methionine (Met) residues , rendering it immune to the classic oxidative degradation that plagues PTH(1-34) and PTH(1-84).

Your primary enemy is not chemical degradation, but physical loss via surface adsorption.

The sequence Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly is highly polar and contains multiple basic residues (Arg, Lys, His), giving it a net positive charge at neutral pH. This cationic nature drives rapid, high-affinity binding to negatively charged surfaces (glass, standard polypropylene), leading to "disappearing" peptide phenomena where concentration drops by >90% within hours.

Troubleshooting & FAQs
Q1: "I reconstituted the peptide in PBS, but my HPLC/ELISA signal is barely detectable. Did it degrade?"

Diagnosis: It likely did not degrade chemically; it adsorbed to your tube walls. Technical Insight: At neutral pH (7.4), the glass or plastic surface usually carries a negative charge (silanol groups in glass, oxidized domains in plastic). The positively charged Arginine/Lysine-rich regions of PTH(44-68) act like anchors, binding the peptide to the container. Solution:

  • Never store low-concentration (<100 µg/mL) solutions in standard tubes without a carrier protein.

  • Switch to LoBind/Low-Retention plastics immediately.

  • Add a surfactant or carrier: 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 blocks these binding sites.

Q2: "Do I need to degas buffers or add Methionine to prevent oxidation?"

Diagnosis: No. This is a common misconception carried over from PTH(1-34) protocols. Technical Insight: The PTH(44-68) sequence contains zero Methionine and zero Tryptophan residues. The primary oxidative targets are absent. While Histidine (His63) can theoretically oxidize, this requires harsh metal-catalyzed conditions (Fenton chemistry) that are rare in standard buffers. Action: Skip the nitrogen purge and Met scavengers. Focus your efforts on pH control and adsorption prevention.

Q3: "What is the optimal pH for storage?"

Diagnosis: Slightly acidic (pH 4.0 – 6.0). Technical Insight:

  • Deamidation Risk: Asn57 and Gln49 are susceptible to deamidation (conversion to Asp/Glu), a reaction accelerated at alkaline pH (>7.5).

  • Solubility: While PTH(44-68) is hydrophilic, keeping the pH away from the isoelectric point (pI) ensures better solubility. The pI is basic, so acidic conditions maintain a strong positive charge, aiding solubility (though increasing adsorption risk if not counteracted by LoBind tubes). Recommendation: 10 mM Acetic Acid or 10 mM Citrate (pH 5.0) are ideal for stock solutions.

Master Protocol: Reconstitution & Storage

This protocol is designed to maximize recovery by mitigating adsorption and deamidation.

Reagents Required
  • Vehicle: Sterile Water or 10 mM Acetic Acid.

  • Carrier Protein (Optional but Recommended): BSA (IgG-free, fatty acid-free).

  • Labware: Protein LoBind® Tubes (Eppendorf or equivalent). Do not use glass vials.

Step-by-Step Workflow

Step 1: Initial Reconstitution (Stock Solution)

  • Concentration: Aim for a high concentration (≥ 1 mg/mL). Adsorption is saturable; at high concentrations, the % loss is negligible.

  • Solvent: Add sterile 10 mM Acetic Acid. The acidic pH minimizes deamidation of Asn57/Gln49.

  • Mixing: Do not vortex vigorously. Vortexing creates air-water interfaces that can induce aggregation. Instead, tap the tube gently and invert 5-10 times. Let it sit at room temperature for 15 minutes to ensure full hydration.

Step 2: Aliquoting

  • Divide the stock into single-use aliquots (e.g., 10-50 µL) in LoBind tubes .

  • Flash Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol bath to prevent cryo-concentration effects.

  • Storage: Store at -80°C. Stability: >12 months.

Step 3: Preparing Working Solutions (The Critical Step)

  • When diluting to working concentrations (e.g., ng/mL or pg/mL), you must use a buffer containing a carrier.

  • Diluent: PBS + 0.1% BSA + 0.05% Tween-20.

  • Why? The BSA coats the tube walls and the Tween-20 prevents surface tension-induced aggregation. Without this, diluting to 100 pg/mL will result in near-total loss of peptide to the plastic.

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for handling PTH(44-68), highlighting the divergence from standard PTH(1-34) protocols.

PTH_Stability_Logic PTH_Fragment PTH(44-68) Fragment Analysis_Seq Sequence Analysis: No Met, No Trp High Charge (Arg/Lys) PTH_Fragment->Analysis_Seq Risk_Oxidation Oxidation Risk: NEGLIGIBLE Analysis_Seq->Risk_Oxidation Absence of Met Risk_Adsorption Adsorption Risk: CRITICAL Analysis_Seq->Risk_Adsorption Cationic Nature Risk_Deamidation Deamidation Risk: MODERATE (Asn57, Gln49) Analysis_Seq->Risk_Deamidation Presence of Asn/Gln Action_Oxidation Action: No Met Scavengers Needed No N2 Purge Needed Risk_Oxidation->Action_Oxidation Action_Adsorption Action: Use LoBind Tubes Add 0.1% BSA Avoid Glass Risk_Adsorption->Action_Adsorption Action_Deamidation Action: Store at pH 4.0 - 6.0 Avoid Alkaline Buffers Risk_Deamidation->Action_Deamidation

Caption: Stability decision tree for PTH(44-68) emphasizing adsorption control over oxidation prevention.

Excipient Compatibility Matrix

Use this table to select the right additives for your specific assay type.

ExcipientFunctionCompatibilityNotes
BSA (0.1%) Prevents AdsorptionHigh (ELISA/Cell Culture)Preferred. Blocks non-specific binding sites on plastic. Avoid in LC-MS (interferes with signal).
Tween-20 (0.05%) SurfactantModeratePrevents aggregation and surface adsorption. Compatible with most immunoassays.
Acetic Acid (10 mM) pH StabilizerHigh (Storage)Maintains pH ~3-4. Ideal for stock solution to prevent deamidation.
Methionine AntioxidantUnnecessary PTH(44-68) has no Met residues. Adding Met provides no benefit and complicates formulation.
Acetonitrile (33%) SolventHigh (LC-MS)Recommended for LC-MS standards to ensure solubility and prevent adsorption without protein carriers.
References
  • Phoenix Pharmaceuticals. Parathyroid Hormone (44-68) - Sequence and Solubility Data. Retrieved from

  • National Institutes of Health (NIH). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PubMed Central. Retrieved from

  • Clinical Chemistry. Chemical Characterization and Quantification of Circulating Intact PTH and PTH Fragments by High-Resolution Mass Spectrometry. Retrieved from

  • Biotage. How to handle peptides that contain methionine (Contextual contrast for PTH 44-68). Retrieved from

  • MedChemExpress. pTH (44-68) (human) Chemical Properties and Sequence. Retrieved from

Technical Support Center: Pth(44-68) Experimental Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Non-Specific Binding (NSB) & Surface Adsorption in Pth(44-68) Assays Audience: Senior Researchers, Assay Developers, Clinical Chemists Last Updated: March 8, 2026

Executive Summary: The "Sticky" Mid-Region Fragment

Pth(44-68) is a mid-region fragment of human Parathyroid Hormone.[1] Unlike the N-terminal (1-34) or the full-length (1-84) hormone, this fragment is clinically significant for its accumulation in patients with renal failure (CKD) and its association with conditions like hemochromatosis and CPPD crystal deposition disease.

The Core Challenge: Pth(44-68) is an amphipathic peptide .[2][3][4] It contains a hydrophobic core (Val-Leu-Val) flanked by charged residues (Lys, Glu, Asp). This structural duality creates two primary failure modes in experimental workflows:

  • Surface Adsorption: The peptide rapidly adsorbs to polypropylene tubes and pipette tips, causing "vanishing" standard curves.

  • Non-Specific Binding (NSB): In immunoassays, the hydrophobic face adheres to polystyrene plates, while the charged face attracts matrix proteins, generating high background noise.

This guide provides validated protocols to neutralize these physicochemical threats.

Troubleshooting Guide: Surface Adsorption (The "Vanishing Peptide")

User Report: "My standard curve is non-linear at the lower end, and my stock solution concentration seems to drop after 24 hours at 4°C."

Root Cause Analysis

Pth(44-68) behaves like a surfactant. In aqueous buffers (PBS/TBS), the hydrophobic residues seek refuge from the water molecules by adhering to the container walls.

  • Glass: Strong ionic binding due to the negatively charged silanols interacting with the basic Lysine residues.

  • Plastic (Polypropylene): Strong hydrophobic interaction. Warning: Standard "Low-Bind" tubes may not be sufficient and can sometimes exacerbate binding depending on the polymer chemistry.

Protocol: The "Sacrificial Carrier" System

Do not rely on solvent additives alone. You must physically block the binding sites on your storage vessels.

Step-by-Step Prevention:

  • Vessel Selection: Use polypropylene tubes (never glass) for storage.

  • The Pre-Coat Block (Gold Standard):

    • Prepare a solution of 5% BSA (Bovine Serum Albumin) in PBS.

    • Fill the storage tubes/vials with this solution.

    • Incubate for 2 hours at Room Temperature or Overnight at 4°C .

    • Aspirate the BSA and rinse once with PBS.

    • Why: This creates a protein monolayer that Pth(44-68) cannot penetrate.

  • Solvent Additive:

    • Reconstitute Pth(44-68) in a buffer containing 0.1% BSA or 0.05% Tween-20 .

    • Note: If your downstream assay is sensitive to detergent (e.g., cell signaling), use BSA. If it is an ELISA, Tween-20 is preferred.

Data Validation (Expected Recovery):

Storage Condition (24h, 4°C)% Peptide Recovery (HPLC)Status
Borosilicate Glass (PBS)< 15%CRITICAL FAILURE
Standard Polypropylene (PBS)40 - 60%HIGH RISK
Low-Bind Tube (PBS)75 - 85%VARIABLE
BSA-Coated Tube (PBS + 0.1% BSA) > 95% OPTIMAL

Troubleshooting Guide: Immunoassay Interference (The "Phantom Signal")

User Report: "I see high background signal in my ELISA, even in the zero-concentration wells. Blocking with 1% BSA didn't help."

Root Cause Analysis
  • Hydrophobic NSB: The Pth(44-68) fragment is bypassing the blocking layer and sticking to the polystyrene plate.

  • Inadequate Blocking: BSA is a globular protein (66 kDa). It may leave "gaps" on the plastic surface that the smaller Pth(44-68) peptide (~2.8 kDa) can access.

Protocol: The "Dual-Layer" Blocking Strategy

Switch from a single blocker to a dispersive/globular combination.

Reagents:

  • Blocker A: Casein (found in non-fat dry milk or purified alkali-soluble casein). Casein is a phosphoprotein that disperses better than BSA, filling micro-gaps.

  • Blocker B: Tween-20 (Detergent).[5]

Optimized Workflow:

  • Coat: Capture antibody (1-2 µg/mL).

  • Wash: PBS + 0.05% Tween-20 (3 cycles).

  • Block: Use 1% Casein + 0.05% Tween-20 in PBS. Incubate 2 hours at RT .

    • Why: Tween-20 prevents hydrophobic sticking, while Casein blocks physical adsorption sites.

  • Sample Incubation: Dilute samples in High Salt Buffer (PBS + 0.3M NaCl + 0.1% Casein).

    • Why: The extra salt (0.3M NaCl) disrupts the weak ionic bonds often responsible for "sticky" peptide NSB without affecting high-affinity antibody-antigen binding.

Visualizing the Mechanism

The following diagram illustrates the molecular decision pathways for Pth(44-68) binding and how to force the equilibrium toward the Specific Antibody.

NSB_Mechanism cluster_Surface Surface Interactions (The Problem) cluster_Solution Protective Measures (The Solution) Peptide Pth(44-68) Peptide (Amphipathic/Charged) Plastic Polypropylene/Polystyrene (Hydrophobic Pockets) Peptide->Plastic Hydrophobic Adsorption Glass Glass Wall (Silanols - Negative Charge) Peptide->Glass Ionic Attraction Target Specific Antibody (Signal) Peptide->Target High Affinity Binding BSA Carrier Protein (BSA/Casein) BSA->Plastic Pre-coats Surface Detergent Surfactant (Tween-20) Detergent->Peptide Solubilizes Salt High Ionic Strength (0.3M NaCl) Salt->Peptide Shields Charge

Caption: Figure 1: Competitive Binding Dynamics. Pth(44-68) naturally favors surfaces. Carrier proteins and detergents are required to shift equilibrium toward the specific antibody.

FAQ: Clinical & Matrix Specifics

Q: I am analyzing serum from CKD (Chronic Kidney Disease) patients. Why are my results inconsistent compared to healthy controls? A: CKD patients accumulate high levels of C-terminal and mid-region PTH fragments because the kidneys are the primary clearance site for these truncated peptides.

  • The Issue: If your antibody has even 1% cross-reactivity with Pth(7-84) or other C-fragments, the massive accumulation in CKD serum will skew your Pth(44-68) measurement.

  • The Fix: Use a sandwich ELISA with an N-terminal capture (e.g., anti-44-50) and a C-terminal detection (e.g., anti-60-68) to ensure you are measuring the specific fragment, or validate your antibody against Pth(7-84).

Q: Can I use "Siliconized" (Sigmacote) glass tubes? A: Proceed with caution. While siliconization reduces ionic binding (covering silanols), it increases surface hydrophobicity. Since Pth(44-68) is amphipathic, it may simply switch from ionic binding to hydrophobic binding. BSA-coated polypropylene remains the superior choice.

Q: What is the correct wavelength for quantification? A: Pth(44-68) lacks Tryptophan (Trp) and Tyrosine (Tyr) is absent or minimal depending on the exact cut (Human sequence 44-68: R-K-K-E-D-N-V-L-V-E-S-H-E-K-S-L-G-E-A-D-K-A-D-V-N). It has very low absorbance at 280nm.

  • The Fix: Do not use A280. Quantify using a BCA Protein Assay or Amino Acid Analysis for absolute stock concentration.

References & Authority

  • Kristensen, K., et al. (2015).[6] "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE. (Demonstrates >90% loss of cationic peptides to standard containers and validates BSA coating).

    • [6]

  • Bratcher, P. E., & Gaggar, A. (2013).[7] "Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene." PLOS ONE. (Establishes the failure of "Low-Bind" tubes for specific amphipathic proteins and the efficacy of BSA pre-coating).

    • [7]

  • Pawlotsky, Y., et al. (1999).[8] "Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis."[8] Arthritis & Rheumatism. (Establishes the clinical relevance of the 44-68 fragment).

  • Bio-Techne / R&D Systems. "ELISA Troubleshooting Guide: High Background." (Industry standard protocols for blocking and detergent optimization).

Sources

Technical Support Center: Optimizing Pth(44-68) Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Pth(44-68) mid-region fragment presents a unique bioanalytical challenge. Unlike intact PTH(1-84), this fragment accumulates significantly in patients with renal failure (CKD), often confounding "intact" assays.[1] When specifically assaying for Pth(44-68)—either to study fragment accumulation or as a surrogate for total PTH secretion—the primary obstacles to a high Signal-to-Noise Ratio (SNR) are matrix interference (uremic serum effects), cross-reactivity with intact hormone, and low-affinity binding kinetics inherent to mid-region epitopes.

This guide provides a root-cause analysis and actionable protocols to maximize SNR, treating the assay as a system of competing equilibria.

Part 1: The "Noise" – Matrix Interference & Background

In peptide immunoassays, "noise" is rarely random; it is usually specific, unwanted binding. For Pth(44-68), the serum matrix is often uremic, containing high salts, heterophilic antibodies, and sticky plasma proteins.

Troubleshooting Guide: High Background (OD > 0.2 in Blanks)

Q: Why do my zero-concentration blanks show significant signal?

A: This indicates non-specific binding (NSB) of the detection antibody to the plate or blocking failure.

Root Cause Analysis & Solutions:

Potential CauseMechanismCorrective Action
Inadequate Blocking Hydrophobic sites on the polystyrene plate remain exposed, trapping detection antibodies.Switch Blockers: Move from 1% BSA to Casein (1-2%) or a commercial non-mammalian blocker. Casein is smaller and fills micropores better than BSA.
Heterophilic Antibodies (HAMA) Endogenous patient antibodies bridge the capture and detection antibodies without the analyte.Active Blocking: Add HAMA Blockers (commercial heterophilic blocking reagent) or non-immune mouse IgG (10-50 µg/mL) to the sample diluent.
Uremic Toxins High urea/salt in CKD samples alters antibody conformational stability.Dilution: If sensitivity allows, dilute samples 1:2 or 1:4 in a high-salt buffer (e.g., PBS + 0.5M NaCl) to disrupt weak ionic interference.
Wash Inefficiency Weakly bound proteins are not removed.Stringency: Increase Tween-20 in wash buffer from 0.05% to 0.1% . Add a 30-second soak step between washes.
Visualizing the Noise Architecture

The following diagram illustrates where noise enters the Pth(44-68) assay system.

PTH_Noise_Sources cluster_matrix Sample Matrix (Serum/Plasma) HAMA Heterophilic Abs (HAMA/RF) Assay Assay Surface (Capture Ab) HAMA->Assay Bridging (False Positive) Uremic Uremic Toxins (Salts/Proteins) Uremic->Assay Steric Hindrance (False Negative) Target Pth(44-68) Target Target->Assay Specific Binding (High Affinity) Intact Intact PTH (1-84) Intact->Assay Cross-Reactivity (Epitope Overlap) Signal True Signal Assay->Signal Noise Background/Noise Assay->Noise

Figure 1: Sources of signal and noise in Pth(44-68) assays. Red pathways indicate interference sources that must be blocked.

Part 2: The "Signal" – Sensitivity & Specificity[2]

Improving the numerator (Signal) is just as critical as lowering the denominator (Noise).

Troubleshooting Guide: Low Sensitivity / Flat Standard Curve

Q: My standard curve is linear but the optical density (OD) maxes out at 0.8. How do I boost the signal?

A: This suggests the assay is "diffusion-limited" or the detection system is saturated.

Optimization Protocol:

  • Checkerboard Titration: Do not guess antibody concentrations. Perform a 2D titration:

    • Capture Ab: 1, 2, 4, 8 µg/mL (Rows).

    • Detection Ab: 1:1000, 1:2000, 1:4000, 1:8000 dilutions (Columns).

    • Select: The combination giving the highest OD for the top standard with the lowest background.

  • Incubation Dynamics:

    • Peptide kinetics are fast, but low concentrations require time.

    • Change: Switch from 1 hour at Room Temp (RT) to Overnight at 4°C . This pushes the equilibrium toward binding, significantly improving the Lower Limit of Detection (LLOD).

  • Detection System:

    • If using TMB (Colorimetric), ensure the stop solution is added at the peak of the reaction (usually 15-20 mins).

    • Upgrade: Switch to Chemiluminescence (CLIA) if ELISA sensitivity (<10 pg/mL) is insufficient.

Addressing Specificity: The "Intact" Problem

A major issue with Pth(44-68) assays is cross-reactivity. The antibody raised against the 44-68 fragment will likely recognize the same sequence buried within intact PTH(1-84).

  • The Fix: If you strictly want to measure the fragment and not the intact hormone, you must use a pre-adsorption step or a specific sandwich pair.

    • Approach: Use a capture antibody that targets the 44-68 region and a detection antibody that targets a neo-epitope exposed only when the peptide is cleaved (rare and difficult).

    • Alternative: Measure Total PTH (1-84 + fragments) and subtract Intact PTH (measured by a 3rd generation 1-84 specific assay).

Part 3: Validated Experimental Workflow

Use this protocol to validate SNR improvements. This is a self-validating system; if the controls fail, the data is invalid.

Protocol: The "Spike-and-Recovery" Validation

This experiment confirms that your matrix blocking (HAMA/Blockers) is working and that the signal is real.

Materials:

  • Matrix: Pooled human serum (ideally from relevant patient population, e.g., CKD) and Assay Buffer (Zero matrix).

  • Analyte: Synthetic Pth(44-68) peptide.[2][3][4]

  • Blockers: HAMA Blocker (e.g., Heteroblock or equivalent).

Step-by-Step:

  • Baseline Measurement: Measure endogenous Pth(44-68) in the pooled serum.

  • Spike: Add a known concentration of synthetic Pth(44-68) (e.g., 100 pg/mL) to:

    • (A) The Assay Buffer (Control).

    • (B) The Pooled Serum (Sample).

  • Calculate Recovery:

    
    
    
  • Interpretation:

    • 80-120%: Excellent SNR and matrix tolerance.

    • <80%: Matrix suppression (Signal loss). Action: Dilute sample or improve wash.

    • >120%: Matrix enhancement (Noise/HAMA). Action: Increase HAMA blocker concentration.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am using a biotinylated detection antibody. Could biotin interference be affecting my SNR? A: Absolutely. Many CKD patients take high-dose biotin (Vitamin B7) supplements. Free biotin in serum competes with the biotinylated antibody for Streptavidin binding sites, causing false low signals in sandwich assays.

  • Solution: Use a Streptavidin-coated plate and pre-incubate the biotinylated antibody with the sample before adding to the plate (if competitive), or ensure the wash steps are extremely thorough before adding the Streptavidin-HRP conjugate. Better yet, use a Digoxigenin-Anti-Digoxigenin system to avoid biotin entirely.

Q2: What is the "Hook Effect" and does it apply to Pth(44-68)? A: The Hook Effect (prozone) occurs when extremely high analyte concentrations saturate both capture and detection antibodies, preventing sandwich formation. This leads to falsely low results.

  • Relevance: In severe secondary hyperparathyroidism, PTH fragments can be massive (>1000 pg/mL).

  • Diagnosis: Run samples at two dilutions (e.g., Neat and 1:10). If the 1:10 result (corrected for dilution) is significantly higher than the Neat result, you have a Hook Effect.

Q3: Can I use milk as a blocker? A: Avoid milk in Pth assays if you are measuring phosphorylated variants (unlikely for 44-68, but good practice). More importantly, milk contains endogenous biotin and phospho-proteins that can interfere. BSA (fatty-acid free) or Casein are superior for peptide hormones.

References

  • Mallette, L. E. (1980).[3] "Sensitivity of the antibovine parathyroid hormone serum 211/32 to synthetic fragments of human parathyroid hormone." Journal of Clinical Endocrinology & Metabolism.

    • Context: Establishes the specificity challenges in mid-region PTH assays.
  • Sturgeon, C. M., & Viljoen, A. (2011). "Analytical error and interference in immunoassay: minimizing risk." Annals of Clinical Biochemistry.

    • Context: Authoritative guide on HAMA and m
  • Cavalier, E., et al. (2021). "Parathyroid hormone assay standardization in CKD-MBD: resolving heterogeneity for precision medicine." Frontiers in Endocrinology.

    • Context: Discusses the accumulation of PTH fragments in renal failure and assay gener
  • Thermo Fisher Scientific. "ELISA Optimization Guide."

    • Context: Standard protocols for checkerboard titr

Sources

Technical Support Center: PTH(44-68) Antibody Validation & Cross-Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Senior Application Scientist support hub for Parathyroid Hormone (PTH) assay development. This guide is engineered for researchers and drug development professionals utilizing antibodies directed against the mid-regional PTH(44-68) fragment.

Understanding the structural fate of the 84-amino acid PTH molecule is critical. While intact PTH(1-84) drives calcium homeostasis, it is rapidly cleaved by the liver and kidneys into N-terminal, mid-regional, and C-terminal fragments. Because mid-regional fragments like PTH(44-68) have significantly longer half-lives than the intact hormone, antibodies targeting this specific sequence present unique advantages—and distinct cross-reactivity challenges—in immunoassay design .

PTH_Cleavage Intact Intact PTH (1-84) Active Hormone Cleavage Hepatic/Renal Cleavage Intact->Cleavage Nterm N-Terminal (1-34) Biologically Active Cleavage->Nterm MidRegion Mid-Regional (44-68) Accumulates in CKD Cleavage->MidRegion Cterm C-Terminal (53-84) Accumulates in CKD Cleavage->Cterm

Fig 1. PTH cleavage pathways highlighting the generation of the mid-regional (44-68) fragment.

I. Frequently Asked Questions (FAQs)

Q: Why use a PTH(44-68) antibody as a detection probe in "intact" sandwich ELISAs instead of a C-terminal antibody? A: C-terminal fragments (e.g., 53-84) are highly heterogeneous and accumulate massively in patients with Chronic Kidney Disease (CKD). By targeting the mid-region (44-68) in conjunction with an extreme N-terminal capture antibody (e.g., 1-34), the assay geometry physically excludes extreme C-terminal fragments from forming a complete sandwich, yielding a more accurate representation of biologically active PTH .

Q: How does renal impairment mechanically alter assay results utilizing PTH(44-68) antibodies? A: The kidney is the primary clearance route for mid-regional PTH fragments. In renal failure, fragments containing the 44-68 sequence accumulate to concentrations up to 10-fold higher than intact PTH. If you are using a single-antibody competitive assay, these fragments will directly compete with the tracer, causing falsely elevated results. In a two-site sandwich assay, extreme concentrations of mid-regional fragments can bind the detection antibody, depleting the reagent and causing a negative matrix interference.

Q: Does Parathyroid Hormone-Related Protein (PTHrP) cross-react with PTH(44-68) antibodies? A: No. While PTH and PTHrP share significant sequence homology in the extreme N-terminus (amino acids 1-13), their sequences diverge completely in the mid-region. A properly validated anti-PTH(44-68) monoclonal antibody will exhibit <0.001% cross-reactivity with PTHrP.

II. Troubleshooting Guide

Issue 1: False Positives / High Background in Uremic Samples
  • Causality: Second-generation "intact" PTH assays (using a 1-34 capture and 44-68 detection antibody) are known to cross-react with PTH(7-84) . This large, inactive fragment accumulates in uremic serum and contains both the 44-68 epitope and enough of the N-terminus to bind the capture antibody.

  • Resolution: If assaying uremic samples, transition to a "Third-Generation" assay architecture. Replace the 1-34 capture antibody with one specific to the extreme N-terminus (amino acids 1-4). This physically prevents PTH(7-84) from binding, eliminating the false positive .

Issue 2: Hook Effect (Prozone Effect) in Primary Hyperparathyroidism
  • Causality: In severe primary hyperparathyroidism, circulating intact PTH and mid-regional fragments can reach extreme concentrations (Antigen Excess). These independently saturate both the capture and detection antibodies before they can form a sandwich complex, leading to an artificially low signal.

  • Resolution: Perform a self-validating serial dilution (e.g., 1:10, 1:100) using a zero-calibrator matrix. If the calculated concentration of the diluted sample is higher than the neat sample, a hook effect is confirmed.

Troubleshooting_Tree Start Unexpected Signal in Assay? CheckMatrix Evaluate Sample Matrix (Uremic vs Normal) Start->CheckMatrix Yes Uremic Uremic Serum (CKD Patient) CheckMatrix->Uremic Normal Normal Serum (Possible Hyperparathyroidism) CheckMatrix->Normal Action1 PTH(7-84) Accumulation: Use 3rd-Gen Intact Assay Uremic->Action1 Action2 Perform Serial Dilution to Check Hook Effect Normal->Action2

Fig 2. Diagnostic logic tree for isolating false-positive signals and hook effects in PTH immunoassays.

III. Quantitative Data Presentation: Cross-Reactivity Profile

The following table summarizes the expected cross-reactivity profile of a high-affinity anti-PTH(44-68) detection antibody when paired with an anti-PTH(1-34) capture antibody in a standard second-generation sandwich format .

Interferent / FragmentTest ConcentrationApparent PTHCross-Reactivity (%)Mechanistic Causality
PTH (1-34) 100,000 pg/mL< 0.1 pg/mL< 0.001%Lacks the 44-68 detection epitope.
PTH (39-84) 100,000 pg/mL< 0.1 pg/mL< 0.001%Lacks the 1-34 capture epitope.
PTH (53-84) 100,000 pg/mL< 0.1 pg/mL< 0.001%Lacks both capture and detection epitopes.
PTH (7-84) 300 pg/mL~154.2 pg/mL~51.4% Contains the 44-68 epitope and partial N-terminal sequence, allowing sandwich formation.
PTHrP 100,000 pg/mL< 0.1 pg/mL< 0.001%Low sequence homology in the mid-region.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must validate its own matrix and reagents. Do not proceed to sample testing without passing the internal checkpoints.

Protocol 1: Sandwich ELISA Validation for Intact PTH using Anti-PTH(44-68)

Objective: Validate the pairing of an N-terminal capture antibody with a PTH(44-68) detection antibody while controlling for matrix interference.

  • Plate Preparation: Coat high-binding microtiter plates with 100 µL/well of anti-PTH(1-34) capture antibody (2 µg/mL in Carbonate/Bicarbonate buffer, pH 9.6) overnight at 4°C. Wash 3x with PBST and block with 1% BSA in PBS for 2 hours at room temperature.

  • Matrix Normalization (Self-Validation Checkpoint): Prepare a standard curve of synthetic intact PTH(1-84) in two parallel matrices: Assay Buffer vs. PTH-stripped human serum.

    • Causality Rule: If the recovery of the standard curve in stripped serum falls outside the 90-110% range compared to the buffer, matrix interference (e.g., heterophilic antibodies) is present. You must add HAMA blockers to your assay buffer before proceeding.

  • Antigen Incubation: Add 50 µL of standards/samples and 50 µL of biotinylated anti-PTH(44-68) detection antibody (0.5 µg/mL). Incubate on a plate shaker (600 rpm) for 2 hours at room temperature.

  • Detection & Readout: Wash 5x with PBST. Add 100 µL of Streptavidin-HRP (1:5000). Incubate for 30 minutes. Wash 5x. Add 100 µL TMB substrate, incubate for 15 minutes in the dark, and stop with 50 µL 1M H₂SO₄. Read absorbance at 450 nm.

Protocol 2: Cross-Reactivity Profiling via Competitive Inhibition

Objective: Quantify the exact cross-reactivity of the PTH(44-68) antibody against interfering fragments.

  • Tracer Preparation: Prepare a limiting concentration of your anti-PTH(44-68) antibody (concentration yielding ~1.5 OD in a direct binding assay) and a constant concentration of biotinylated synthetic PTH(44-68) tracer.

  • Competitor Spiking (Self-Validation Checkpoint): Spike competing peptides (PTH 1-34, 7-84, 39-84, 53-84) at varying concentrations (10 to 100,000 pg/mL) into the assay buffer.

    • Internal Control: You MUST include a homologous competitor (unlabeled synthetic PTH 44-68) as a positive control. If the homologous competitor fails to suppress the signal by >95% at high concentrations, your tracer or antibody has degraded, and the assay is invalid.

  • Incubation & Readout: Incubate the competitors with the antibody-tracer mixture in pre-coated anti-species IgG plates. Wash and detect via Streptavidin-HRP/TMB.

  • Data Calculation: Calculate % Cross-Reactivity using the formula: [ (Concentration of unlabeled PTH 44-68 yielding 50% inhibition) / (Concentration of competitor yielding 50% inhibition) ] x 100

V. References

  • Evolution and current state of assays for measuring parathyroid hormone. Biochemia Medica, 2010.[Link]

  • Homologous radioimmunoassay for human mid-regional parathyroid hormone. Journal of Endocrinological Investigation, 1981.[Link]

  • 510(k) Substantial Equivalence Determination Decision Summary (k121981) - ADVIA Centaur Intact PTH. U.S. Food and Drug Administration, 2012.[Link]

Technical Support Center: Navigating the Challenges of PTH(44-68) In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in in vivo studies of the Parathyroid Hormone fragment, PTH(44-68). This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that you may encounter during your experimental journey. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower your research.

Introduction to the Enigma of PTH(44-68)

Parathyroid Hormone (PTH) is a critical regulator of calcium and phosphate homeostasis, with its full-length form (PTH(1-84)) and N-terminal fragments having well-documented effects on bone metabolism.[1][2][3] However, the biological significance and in vivo behavior of C-terminal fragments, such as PTH(44-68), remain a complex and evolving area of investigation. Elevated levels of PTH fragments containing the 44-68 region have been associated with osteoarticular changes in certain conditions, suggesting a potential pathophysiological role.[4][5] This guide will address the unique challenges inherent in studying this specific peptide fragment in a living system.

Troubleshooting Guide: Addressing Common In Vivo Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Issue 1: Low or Undetectable Levels of Exogenously Administered PTH(44-68) in Plasma/Serum

Question: I've administered a synthesized PTH(44-68) peptide to my animal model, but I'm struggling to detect it in subsequent blood samples. What could be the underlying reasons, and how can I troubleshoot this?

Answer: This is a frequent challenge in peptide research, often stemming from the inherent instability of peptides in the circulatory system. Several factors could be at play:

  • Rapid Enzymatic Degradation: Peptides are highly susceptible to proteases present in blood and tissues. The half-life of intact PTH is short, and its fragments are also subject to rapid clearance.[6]

  • Fast Renal Clearance: Due to their small size, peptides are often quickly filtered by the kidneys and excreted. C-terminal PTH fragments are primarily cleared by the kidneys, and their levels can rise in cases of renal impairment.[1]

Troubleshooting Workflow:

  • Assess In Vitro Stability: Before proceeding with further in vivo experiments, perform an in vitro stability assay. Incubate your PTH(44-68) peptide in fresh plasma or serum from your animal model at 37°C and measure its concentration at various time points using a sensitive analytical method like LC-MS/MS. This will give you a baseline understanding of its inherent stability.

  • Optimize the Route of Administration: The route of administration significantly impacts bioavailability.

    • Intravenous (IV) Bolus: Provides immediate and 100% bioavailability, which is ideal for initial pharmacokinetic studies to determine clearance rates.

    • Subcutaneous (SC) or Intraperitoneal (IP) Injection: May result in slower absorption and potential local degradation.

    • Continuous Infusion: Using an osmotic pump can help maintain steady-state concentrations, which can be beneficial for longer-term studies of biological effects.[7][8]

  • Consider Peptide Modifications: To enhance stability, consider synthesizing modified versions of PTH(44-68).

    • Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.

    • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at potential cleavage sites can significantly increase resistance to proteolysis.

    • PEGylation: Attaching polyethylene glycol (PEG) can increase the hydrodynamic size of the peptide, reducing renal clearance and shielding it from enzymatic degradation.[9]

Issue 2: Difficulty in Accurately Quantifying PTH(44-68) in Biological Samples

Question: I am using an immunoassay to measure PTH(44-68) levels, but I am concerned about the accuracy of my results due to the presence of other PTH fragments. How can I ensure specific and reliable quantification?

Answer: This is a critical issue, as the heterogeneity of circulating PTH fragments poses a significant analytical challenge.[10] Standard immunoassays, particularly older generation "intact" PTH assays, are known to have cross-reactivity with various C-terminal fragments, leading to an overestimation of the specific fragment of interest.[1]

Recommended Analytical Approach:

  • High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the specific and accurate quantification of peptides in complex biological matrices. LC-MS/MS can distinguish between different PTH fragments based on their mass-to-charge ratio and fragmentation patterns, providing a level of specificity that immunoassays often lack.[1]

  • Immunoassay Validation: If using an immunoassay is unavoidable, it is crucial to thoroughly validate its specificity for PTH(44-68). This includes testing for cross-reactivity with full-length PTH(1-84) and other relevant C-terminal fragments.

Sample Handling and Processing for PTH Analysis:

Proper sample handling is paramount to prevent ex vivo degradation of PTH and its fragments.

Parameter Recommendation Rationale
Anticoagulant EDTA (plasma) is generally preferred over serum.EDTA helps to chelate divalent cations that are cofactors for some proteases, thus improving peptide stability.[6][11]
Temperature Process samples on ice and store them at -80°C as soon as possible.Low temperatures significantly reduce enzymatic activity.[12]
Protease Inhibitors Consider adding a cocktail of protease inhibitors to the collection tubes.This provides an extra layer of protection against degradation.
Freeze-Thaw Cycles Minimize freeze-thaw cycles.Repeated freezing and thawing can lead to peptide degradation and aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the known biological activity of PTH(44-68) in vivo?

A1: The precise biological functions of PTH(44-68) are not as well-defined as those of N-terminal fragments. However, studies have shown an association between elevated levels of PTH fragments containing the 44-68 region and the presence of osteoarticular changes, such as chondrocalcinosis, in patients with genetic hemochromatosis.[4] This suggests a potential role in joint and bone pathology, although the exact mechanisms are still under investigation. It is important to note that C-terminal PTH fragments do not typically bind to the classical PTH receptor (PTH1R) and therefore do not mediate the canonical effects of PTH on calcium and phosphate homeostasis.[10]

Q2: What are the most suitable animal models for studying the effects of PTH(44-68)?

A2: The choice of animal model depends on the specific research question.

  • Rats: Rats, particularly parathyroidectomized (PTX) or thyroparathyroidectomized (TPTX) models, are commonly used to study the effects of exogenous PTH and its fragments in the absence of endogenous hormone.[8] This allows for a clearer assessment of the administered peptide's effects.

  • Mice: Genetically modified mouse models, such as those with targeted deletions of the PTH receptor in specific cell types (e.g., osteocytes), can provide valuable insights into the specific cellular targets and signaling pathways of PTH fragments.[13]

Q3: How should I determine the appropriate dosage of PTH(44-68) for my in vivo experiments?

A3: Dose-response studies are essential to determine the optimal dose of PTH(44-68) for your specific biological endpoint. Start with a range of doses based on what has been reported for other PTH fragments, keeping in mind that the potency of C-terminal fragments may differ significantly from N-terminal fragments. Monitor for both the desired biological effect and any potential signs of toxicity.

Q4: What are the key considerations for the ethical use of animals in PTH(44-68) research?

A4: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. This includes using the minimum number of animals necessary to obtain statistically significant results, minimizing any potential pain or distress, and using appropriate anesthesia and analgesia for all surgical procedures.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Investigating PTH(44-68) In Vivo

experimental_workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_interpretation Interpretation Peptide Synthesize/Procure PTH(44-68) Admin Administer PTH(44-68) (e.g., IV, SC, Infusion) Peptide->Admin Animal_Model Select & Acclimatize Animal Model Animal_Model->Admin Sampling Collect Blood Samples (Time Course) Admin->Sampling Histo Histological Analysis (Bone/Joint Tissue) Admin->Histo Quant Quantify PTH(44-68) (LC-MS/MS) Sampling->Quant Bio_Markers Measure Biomarkers (e.g., Calcium, Bone Markers) Sampling->Bio_Markers PK Pharmacokinetic Analysis Quant->PK PD Pharmacodynamic Analysis Bio_Markers->PD Histo->PD Conclusion Draw Conclusions PK->Conclusion PD->Conclusion

Caption: A generalized workflow for in vivo studies of PTH(44-68).

Hypothesized Signaling Pathway for C-Terminal PTH Fragments

hypothetical_pathway PTH_44_68 PTH(44-68) Unknown_Receptor Putative C-terminal PTH Receptor PTH_44_68->Unknown_Receptor Binding Intracellular_Signaling Intracellular Signaling (e.g., Ca2+ flux, MAPK) Unknown_Receptor->Intracellular_Signaling Activation Cellular_Response Cellular Response (e.g., Cytokine Release, Matrix Protein Synthesis) Intracellular_Signaling->Cellular_Response Tissue_Effect Tissue Effect (e.g., Osteoarticular Changes) Cellular_Response->Tissue_Effect

Caption: A hypothetical signaling pathway for PTH(44-68), distinct from the classical PTH1R pathway.

References

  • Challenges in establishing animal models for studying osteoimmunology of hypoparathyroidism - Frontiers. (n.d.). Retrieved from [Link]

  • Kritmetapak, K., Kumar, R., & Thongboonkerd, V. (2021). Chemical Characterization and Quantification of Circulating Intact PTH and PTH Fragments by High-Resolution Mass Spectrometry in Chronic Renal Failure. Clinical Chemistry, 67(5), 763–773. Retrieved from [Link]

  • Tu, Q., Rhee, Y., Condon, K. W., Bivi, N., Allen, M. R., & Bellido, T. (2021). Parathyroid hormone signaling in mature osteoblasts/osteocytes protects mice from age-related bone loss. Aging Cell, 20(12), e13511. Retrieved from [Link]

  • Imanishi, Y., & Inaba, M. (2012). Parathyroid Diseases and Animal Models. Frontiers in Endocrinology, 3, 80. Retrieved from [Link]

  • Oxland, T. R., Mosekilde, L., & Ortoft, G. (1991). The anabolic effects of human parathyroid hormone (hPTH) on rat vertebral body mass are also reflected in the quality of bone, assessed by biomechanical testing: a comparison study between hPTH-(1-34) and hPTH-(1-84). Endocrinology, 129(1), 421–428. Retrieved from [Link]

  • Parathyroid hormone assay standardization in CKD-MBD: resolving heterogeneity for precision medicine - Frontiers. (n.d.). Retrieved from [Link]

  • Hock, J. M. (2025, August 5). Anabolic actions of PTH in the skeletons of animals. ResearchGate. Retrieved from [Link]

  • Chemical Characterization and Quantification of Circulating Intact PTH and PTH Fragments by High- Resolution Mass Spectrometry in Chronic Renal Failure - SciSpace. (n.d.). Retrieved from [Link]

  • Preclinical Rodent Models for Human Bone Disease, Including a Focus on Cortical Bone | Endocrine Reviews | Oxford Academic. (2024, August 15). Retrieved from [Link]

  • Hocher, B., Armbruster, F. P., & Roth, H. J. (2012). Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress. PLoS ONE, 7(7), e39631. Retrieved from [Link]

  • Esbrit, P., Alvarez-Arroyo, M. V., De Miguel, F., Martin, O., Martinez, M. E., & Caramelo, C. (2000). Pharmacokinetics in rats of a long-acting human parathyroid hormone-collagen binding domain (PTH-CBD) peptide construct. Journal of endocrinology, 165(1), 129–136. Retrieved from [Link]

  • D'Amour, P. (2012). Parathyroid hormone assay: problems and opportunities. Clinical biochemistry, 45(13-14), 1017–1020. Retrieved from [Link]

  • Pawlotsky, Y., Le Dantec, P., Moirand, R., Guggenbuhl, P., Jouanolle, A. M., Catheline, M., ... & Chalès, G. (2007). Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. Role of menopause and iron metabolism? The Journal of rheumatology, 34(12), 2525–2530. Retrieved from [Link]

  • Pawlotsky, Y., Le Dantec, P., Moirand, R., Guggenbuhl, P., Jouanolle, A. M., Catheline, M., ... & Chalès, G. (1999). Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis. Arthritis and rheumatism, 42(4), 799–806. Retrieved from [Link]

  • D'Amour, P., & Brossard, J. H. (2006). PTH(1–84)/PTH(7–84): a balance of power. American Journal of Physiology-Renal Physiology, 290(5), F999–F1009. Retrieved from [Link]

  • Pawlotsky, Y., Le Dantec, P., Moirand, R., Guggenbuhl, P., Jouanolle, A. M., Catheline, M., ... & Chalès, G. (1999). Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis. Arthritis and rheumatism, 42(4), 799–806. Retrieved from [Link]

  • Andersen, C. S., Hoeck, H. C., Gazerani, P., & Vestergaard, P. (2013). The stability of intact parathyroid hormone in human blood during different sampling conditions and long-term storage in serum tubes. Scandinavian journal of clinical and laboratory investigation, 73(4), 339–344. Retrieved from [Link]

  • Cantor, T. L., & Lomedico, P. T. (2018). Trueness, precision and stability of the LIAISON 1-84 parathyroid hormone (PTH) third-generation assay. Clinical Chemistry and Laboratory Medicine (CCLM), 56(6), 947-955. Retrieved from [Link]

  • Okazaki, M., Es-Haghi, M., Khatri, A., Gardella, T. J., & Potts, J. T. (2025). Prolonging parathyroid hormone analog action in vitro and in vivo through peptide lipidation. Nature Communications, 16(1), 1-14. Retrieved from [Link]

  • Cavalier, E., Delanaye, P., Vranken, L., & Krzesinski, J. M. (2010). Estimation of the Stability of Parathyroid Hormone when Stored at −80°C for a Long Period. Clinical Journal of the American Society of Nephrology, 5(10), 1845–1849. Retrieved from [Link]

Sources

Technical Support Center: PTH(44-68) Dosage Refinement & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing PTH(44-68) dosage in animal models. This content is designed to address the unique physicochemical properties and non-canonical signaling mechanisms of this mid-region fragment.

Status: Operational Role: Senior Application Scientist Context: Non-canonical PTH signaling / Mid-region fragment analysis

Core Concept: The "Silent" Fragment Paradox

Unlike the N-terminal fragment PTH(1-34) , which is the standard agonist for the PTH1 Receptor (PTH1R) regulating bone turnover and calcium homeostasis, PTH(44-68) represents a mid-region fragment. Historically dismissed as biologically inert, it is now investigated for:

  • CNS Activity: Modulation of pain perception, memory, and catalepsy (often via ICV administration).

  • CPTHR Interaction: Putative binding to the C-terminal PTH receptor (CPTHR), distinct from PTH1R.

  • Interference Controls: Used as a negative control for PTH1R activation or to study fragment accumulation in renal failure models.

Critical Warning: Do not substitute PTH(44-68) for PTH(1-34) in standard osteoporosis models. It lacks the N-terminal serine residues required for cAMP signaling via PTH1R.

Dosage Refinement Strategy

Refining dosage for PTH(44-68) requires a shift from "potency-based" dosing (used for 1-34) to "molar-equivalence" and "solubility-limited" dosing.

A. The Molar Equivalence Framework

When comparing effects to PTH(1-34) or establishing a baseline, you must dose based on molarity, not mass, due to the difference in molecular weight and clearance rates.

PeptideApprox.[1][2][3][4][5][6][7][8][9] MW (Da)Conversion Factor (vs. 1-34)
PTH(1-34) ~4,1181.0 (Baseline)
PTH(44-68) ~2,834~0.69 (Mass equivalent is higher molarity)

Calculation Rule: To deliver the same number of peptide molecules as a standard 40 µg/kg dose of PTH(1-34):



However, due to the lower affinity of mid-region receptors (CPTHR), researchers often scale the dose 10x–50x higher than standard PTH(1-34) doses when looking for systemic effects.

B. Recommended Starting Ranges (Murine Models)
ApplicationRouteStarting Dosage RangeFrequency
CNS Studies (Analgesia/Memory)ICV 0.3 – 2.0 µg per mouseSingle Bolus
Systemic Clearance / CPTHR SC 100 – 500 µg/kgDaily / BID
Negative Control (Bone) SC 40 – 80 µg/kgDaily
Troubleshooting & FAQs
Q1: My peptide precipitates immediately upon reconstitution. How do I fix this?

Diagnosis: Isoelectric Point (pI) Clash. PTH(44-68) is highly hydrophobic compared to the N-terminus. Its pI is often near neutral pH (depending on the exact species sequence), causing aggregation in PBS.

Protocol for Solubilization:

  • Acidic Start: Dissolve the lyophilized powder in 10 mM Acetic Acid (not PBS) to a concentration of 1 mg/mL. The acidic pH protonates residues, forcing repulsion and solubility.[4]

  • Sonication: Briefly sonicate (5-10 seconds) if visible particles remain.

  • Dilution: Dilute this stock 1:10 or 1:20 into your experimental buffer (PBS + 0.1% BSA) immediately before injection.

    • Note: The BSA is critical to prevent the hydrophobic peptide from sticking to the plastic syringe.

Q2: We see no cAMP response in our cell-based validation. Is the batch defective?

Diagnosis: Wrong Endpoint. Explanation: PTH(44-68) does not activate the Gs-cAMP pathway via PTH1R. If you are using a standard cAMP ELISA or GloSensor™ assay, a "flatline" is the expected result (and confirms purity from 1-34 contamination). Alternative Validation:

  • In Vitro: Measure Cytosolic Ca2+ influx (fura-2 imaging) in CPTHR-positive cells (e.g., specific osteocyte lines or hypertrophic chondrocytes).

  • HPLC: Verify peptide integrity (retention time) rather than biological activity if no specific bioassay is available.

Q3: The animals are developing injection site irritation. Why?

Diagnosis: Acidic Vehicle or Aggregation.[4] If you injected the 10 mM Acetic Acid stock directly, it causes local necrosis. Solution: Ensure the final injectate is buffered to pH ~6.0–7.4 using a "pH Jump" method:

  • Dissolve in 10mM Acetic Acid (10% of final volume).

  • Add 90% volume of PBS (pH 7.4) containing 0.05% Tween-20 .

  • Tech Tip: The Tween-20 acts as a surfactant to prevent the now-neutral peptide from falling out of solution.

Mechanistic Visualization

The following diagram illustrates the divergent processing and signaling pathways that distinguish PTH(44-68) from the classical PTH(1-34).

PTH_Signaling PTH_Full Intact PTH (1-84) Proteolysis Hepatic/Renal Proteolysis PTH_Full->Proteolysis PTH_1_34 N-Terminal PTH (1-34) Proteolysis->PTH_1_34 Generation PTH_44_68 Mid-Region PTH (44-68) Proteolysis->PTH_44_68 Accumulation (esp. in Renal Failure) PTH_C_Term C-Terminal Fragments Proteolysis->PTH_C_Term Receptor_PTH1R PTH1 Receptor (GPCR) PTH_1_34->Receptor_PTH1R Receptor_CPTHR CPTHR (Putative) PTH_44_68->Receptor_CPTHR Low Affinity? Signal_CNS CNS Modulation (Analgesia/Memory) PTH_44_68->Signal_CNS ICV Admin PTH_C_Term->Receptor_PTH1R Antagonism? Signal_cAMP cAMP / PKA Signaling (Anabolic/Catabolic) Receptor_PTH1R->Signal_cAMP Primary Pathway Signal_Ca Ca2+ Influx / PKC (Non-Canonical) Receptor_CPTHR->Signal_Ca Proposed

Figure 1: Divergent processing of Intact PTH. Note that PTH(44-68) bypasses the classical cAMP/PKA pathway utilized by PTH(1-34).

Experimental Protocol: Preparation of PTH(44-68) for Injection

Objective: Prepare a stable, soluble 100 µM stock solution.

Materials:

  • Lyophilized PTH(44-68) (Store at -20°C).

  • Solvent A: 10 mM Acetic Acid (sterile filtered).

  • Solvent B: PBS (pH 7.[4]4) + 0.1% BSA (Low Endotoxin).

  • Low-binding protein LoBind® tubes.

Step-by-Step:

  • Equilibration: Allow the peptide vial to warm to room temperature (20 mins) before opening to prevent moisture condensation (hygroscopic clumping).

  • Primary Solubilization: Add Solvent A to the vial to achieve a concentration of 1 mg/mL .

    • Why? The acidic environment (pH ~3) prevents the aggregation of hydrophobic mid-region residues.

  • Vortex/Spin: Vortex gently for 30 seconds. Centrifuge at 5000xg for 10 seconds to collect droplets.

  • Visual Check: Ensure the solution is perfectly clear. If cloudy, sonicate for 10s.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL). Freeze at -80°C.

  • Working Solution (Day of Experiment):

    • Thaw one aliquot.

    • Dilute to the required dose concentration using Solvent B .

    • Crucial: Use within 4 hours. Do not refreeze the diluted working solution.

References
  • Biological Activity of Mid-Region Fragments

    • Title: Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System[10]

    • Source: N
    • URL:[Link]

  • Peptide Solubility & Handling

    • Title: Technical Support Center: PTH/PTHrP Hybrid Peptides - Solubility and Stability
    • Source: BenchChem Technical Guides[4]

  • Receptor Specificity & Signaling

    • Title: Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm[11]

    • Source: NIH / PMC
    • URL:[Link]

  • PTH(44-68) in Immunoassays and Disease

    • Title: Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease[12][13]

    • Source: PubMed[2][14]

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of PTH(1-34) and PTH(44-68): From Anabolic Action to Putative Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Parathyroid Hormone (PTH) is an 84-amino acid polypeptide and the principal endocrine regulator of calcium and phosphate homeostasis.[1] Following its secretion from the parathyroid glands, the intact hormone, PTH(1-84), is rapidly metabolized in the liver and kidneys into various fragments.[2] These fragments are broadly categorized into N-terminal, mid-region, and C-terminal peptides.[3][4] For decades, it has been established that the classical biological activities of PTH reside exclusively within the N-terminal (1-34) sequence.[5] This fragment, known therapeutically as Teriparatide, is a potent anabolic agent for bone.[6]

In contrast, the C-terminal fragments, which constitute 80-90% of circulating PTH immunoreactivity, have historically been considered inactive degradation products.[4][7] However, emerging evidence suggests that these fragments, represented here by PTH(44-68), are not inert. Instead, they may possess distinct biological activities that oppose the classical effects of the N-terminal fragment, acting through different cellular machinery.[7]

This guide provides an in-depth comparison of the molecular profiles, signaling pathways, and biological activities of PTH(1-34) and PTH(44-68), offering researchers and drug development professionals a clear understanding of their functional dichotomy.

Molecular Profiles and Receptor Interactions: A Tale of Two Receptors

The profound differences in the biological activities of PTH(1-34) and PTH(44-68) originate from their distinct structures, which dictate their ability to interact with specific cell surface receptors.

PTH(1-34): The Agonist of the PTH Type 1 Receptor (PTH1R) PTH(1-34) comprises the first 34 amino acids of the N-terminus and represents the complete pharmacophore for classical PTH activity.[6] Its binding to the PTH Type 1 Receptor (PTH1R), a Family B G protein-coupled receptor (GPCR), is a well-characterized, two-step process:[8]

  • Initial Docking: The C-terminal portion of the fragment (residues ~15-34) first binds with high affinity to the receptor's large N-terminal extracellular domain.[8]

  • Activation: This initial binding facilitates the interaction of the extreme N-terminus of the peptide (residues 1-7) with the receptor's transmembrane and extracellular loop domain, triggering a conformational change that initiates intracellular signaling.[8]

PTH(44-68) and C-Terminal Fragments: Inactive at PTH1R, Active Elsewhere C-terminal fragments like PTH(44-68) lack the N-terminal sequence essential for PTH1R activation. Consequently, they do not bind to or signal through the PTH1R.[7] This lack of interaction with the classical receptor is the primary reason they were long considered inactive. However, research now supports the existence of a distinct C-terminal PTH receptor (C-PTHR) , which specifically binds these fragments and mediates their unique biological effects.[7] The identity and full signaling capacity of this putative receptor remain an active area of investigation.

Divergent Signaling Pathways

The specific receptor interactions of each fragment lead to the activation of entirely different intracellular signaling cascades.

PTH(1-34): Canonical GPCR and Wnt Pathway Signaling

Upon binding to the PTH1R, PTH(1-34) activates multiple well-defined downstream pathways primarily in osteoblasts, osteocytes, and kidney tubule cells:[8][9][10]

  • Gαs/cAMP/PKA Pathway: The primary pathway involves the activation of the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets to mediate most of PTH's effects on mineral ion homeostasis and bone turnover.[8][11]

  • Gαq/PLC/PKC Pathway: The PTH1R can also couple to Gαq, activating Phospholipase C (PLC). PLC cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[9][10]

  • Wnt Signaling Crosstalk: PTH(1-34) can also form a complex with the PTH1R and the Wnt co-receptor LRP6, leading to the stabilization of β-catenin and activation of Wnt-responsive genes, contributing to its anabolic effects on bone.[11][12]

PTH134_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PTH1R PTH1R LRP6 LRP6 PTH1R->LRP6 Gs Gαs PTH1R->Gs Activates Gq Gαq PTH1R->Gq Activates beta_catenin β-catenin LRP6->beta_catenin AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PLC Phospholipase C IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PTH134 PTH(1-34) PTH134->PTH1R Binds PTH134->LRP6 Gs->AC Gq->PLC PKA PKA cAMP->PKA Activates Nucleus Nucleus (Gene Transcription, Anabolic Effects) PKA->Nucleus PKC PKC IP3_DAG->PKC Activates PKC->Nucleus beta_catenin->Nucleus Translocates caption PTH(1-34) Signaling Cascade PTH4468_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CPTHR C-PTH Receptor (Putative) Unknown_Signal Unknown Signaling Intermediates CPTHR->Unknown_Signal Activates PTH4468 PTH(44-68) PTH4468->CPTHR Binds Bio_Effect Biological Effects (e.g., Inhibition of Bone Resorption) Unknown_Signal->Bio_Effect caption PTH(44-68) Putative Signaling

Caption: PTH(44-68) acts via a putative C-PTH receptor to exert its effects.

Comparative Biological Activities: Anabolic vs. Antagonistic

The opposing signaling mechanisms of PTH(1-34) and C-terminal fragments like PTH(44-68) translate into dramatically different physiological effects, particularly in bone and mineral metabolism.

FeaturePTH(1-34)PTH(44-68) / C-Terminal Fragments
Primary Receptor PTH Type 1 Receptor (PTH1R) [9]Putative C-PTH Receptor (C-PTHR) [7]
Effect on Bone Formation Anabolic (with intermittent dosing). [13][14]Increases osteoblast number and function. [15][16]Inhibitory/Neutral . Does not stimulate osteoblasts via PTH1R.
Effect on Bone Resorption Stimulatory (indirectly). [13]Increases RANKL/OPG ratio in osteoblasts/osteocytes. [12][17]Inhibitory . In vitro studies show inhibition of bone resorption. [7]
Net Effect on Bone Mass Anabolic (intermittent) or Catabolic (continuous). [6][14]May contribute to low bone turnover (e.g., adynamic bone disease). [7]
Effect on Serum Calcium Hypercalcemic . Mobilizes calcium from bone, increases renal reabsorption. [1][3]Hypocalcemic . Can antagonize the calcemic effects of PTH(1-34). [7]
Therapeutic Use Osteoporosis Treatment (Teriparatide). [6][18]None currently; potential area for future research. [7]
Pathophysiological Role Excess leads to hyperparathyroidism and bone loss. [17]Accumulation in renal failure may contribute to PTH resistance. [4][7]

Experimental Methodologies for Functional Characterization

Distinguishing the activities of these two peptides in a research setting is straightforward using targeted functional assays. A primary method is the measurement of cAMP production in osteoblastic cells, which directly assesses PTH1R activation.

Protocol: cAMP Accumulation Assay in Osteoblastic Cells

This protocol provides a robust method to quantitatively differentiate the signaling activity of PTH(1-34) from the inactivity of PTH(44-68) at the PTH1R.

Objective: To measure the ability of PTH(1-34) and PTH(44-68) to stimulate cAMP production in a PTH1R-expressing cell line (e.g., SaOS-2 or UMR-106).

Materials:

  • SaOS-2 cells (ATCC HTB-85)

  • Culture medium: McCoy's 5A Medium, 15% FBS, 1% Penicillin-Streptomycin

  • Assay Buffer: Serum-free medium containing 1 mM 3-isobutyl-1-methylxanthine (IBMX). Causality Note: IBMX is a phosphodiesterase inhibitor used to prevent the degradation of cAMP, thus amplifying the signal for accurate measurement.

  • Peptides: PTH(1-34) and PTH(44-68), reconstituted in an appropriate vehicle (e.g., 0.1% BSA in PBS).

  • cAMP ELISA Kit (commercially available).

  • Cell lysis buffer (provided with ELISA kit).

Procedure:

  • Cell Seeding: Plate SaOS-2 cells in a 24-well plate at a density of 1 x 10^5 cells/well. Culture for 24 hours until they reach ~80-90% confluency.

  • Pre-incubation: Aspirate the culture medium. Wash cells once with PBS. Add 250 µL of Assay Buffer (containing IBMX) to each well and incubate for 20 minutes at 37°C. Trustworthiness Note: This step lowers basal cAMP levels and sensitizes the cells to stimulation.

  • Peptide Stimulation: Prepare serial dilutions of PTH(1-34) (e.g., 100 nM down to 0.1 nM) and a high concentration of PTH(44-68) (e.g., 1 µM). Add 250 µL of the peptide solutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis: Aspirate the stimulation medium. Add 200 µL of the lysis buffer provided with the cAMP kit to each well. Incubate for 10 minutes on a plate shaker.

  • cAMP Measurement: Use the cell lysates to perform the cAMP measurement according to the ELISA kit manufacturer's instructions.

  • Data Analysis: Calculate the concentration of cAMP in each sample. Plot the dose-response curve for PTH(1-34). Compare the maximal stimulation by PTH(1-34) to the response from the vehicle and PTH(44-68).

Expected Outcome: PTH(1-34) will induce a robust, dose-dependent increase in intracellular cAMP. In contrast, PTH(44-68) will show no significant increase in cAMP compared to the vehicle control, confirming its inability to activate the PTH1R.

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 1. Seed SaOS-2 cells in 24-well plate A2 2. Culture for 24h (~80% confluency) A1->A2 B1 3. Pre-incubate with Assay Buffer + IBMX (20 min) A2->B1 B2 4. Add Peptides: - Vehicle - PTH(1-34) dilutions - PTH(44-68) B1->B2 B3 5. Incubate (30 min, 37°C) B2->B3 B4 6. Lyse Cells B3->B4 C1 7. Perform cAMP ELISA on lysates B4->C1 C2 8. Calculate cAMP conc. and plot results C1->C2 caption Workflow: cAMP Accumulation Assay

Caption: Workflow for a cAMP assay to differentiate PTH fragment activity.

Conclusion and Future Directions

The biological activities of PTH(1-34) and PTH(44-68) are starkly divergent. PTH(1-34) is the well-understood, biologically active N-terminal fragment that produces anabolic effects on bone through the PTH1R, forming the basis of an important osteoporosis therapy. [6][13]In contrast, PTH(44-68), representing the class of C-terminal fragments, is inactive at the PTH1R but appears to exert opposing, potentially hypocalcemic and anti-resorptive effects through a distinct receptor system. [7] This functional dichotomy has critical implications. For drug development, it underscores that therapeutic manipulation of the PTH system can yield either anabolic or potentially anti-catabolic outcomes depending on the fragment and receptor targeted. For clinical diagnostics, particularly in patients with chronic kidney disease where C-terminal fragments accumulate, understanding their antagonistic effects is vital for interpreting PTH immunoassays and managing renal osteodystrophy. [4][7]Future research focused on the definitive identification and characterization of the C-PTH receptor will be paramount to fully unraveling the complex, multifaceted role of parathyroid hormone in health and disease.

References

  • Guerreiro, J. R. C., et al. (2019). Parathyroid hormone: anabolic and catabolic actions on the skeleton. Journal of Molecular Endocrinology, 63(1), R1-R14. Available at: [Link]

  • Osagie-Clouard, L., et al. (2017). Parathyroid hormone 1-34 and skeletal anabolic action. Bone & Joint Research, 6(1), 14–21. Available at: [Link]

  • Osagie-Clouard, L., et al. (2017). Parathyroid hormone 1-34 and skeletal anabolic action: The use of parathyroid hormone in bone formation. ResearchGate. Available at: [Link]

  • Delmas, P. D., et al. (1995). The anabolic effect of human PTH (1-34) on bone formation is blunted when bone resorption is inhibited by the bisphosphonate tiludronate. Bone, 16(6), 603-610. Available at: [Link]

  • Divieti, P., & Bringhurst, F. R. (2005). Carboxyl-terminal Parathyroid Hormone Fragments: Role in Parathyroid Hormone Physiopathology. Current Opinion in Nephrology and Hypertension, 14(4), 335-340. Available at: [Link]

  • Osagie-Clouard, L., et al. (2017). Parathyroid hormone 1-34 and skeletal anabolic action: The use of parathyroid hormone in bone formation. Bone & Joint Research, 6(1), 14-21. Available at: [Link]

  • Chang, J. K., et al. (2017). Intermittent Administration of Parathyroid Hormone 1–34 Enhances Osteogenesis of Human Mesenchymal Stem Cells by Regulating Protein Kinase Cδ. International Journal of Molecular Sciences, 18(11), 2263. Available at: [Link]

  • Fukayama, S., et al. (1993). Effects of N-terminal, midregion, and C-terminal parathyroid hormone-related peptides on adenosine 3',5'-monophosphate and cytoplasmic free calcium in rat aortic smooth muscle cells and UMR-106 osteoblast-like cells. Endocrinology, 133(6), 2935-2943. Available at: [Link]

  • Jilka, R. L., et al. (2010). Continuous Elevation of PTH Increases the Number of Osteoblasts via Both Osteoclast-Dependent and -Independent Mechanisms. Journal of Bone and Mineral Research, 25(11), 2447-2460. Available at: [Link]

  • Al-Ghamdi, S., & Rehman, A. (2023). Parathyroid Hormone. StatPearls. Available at: [Link]

  • Lazaretti-Castro, M. (2014). Parathyroid hormone (1-34 PTH) for the treatment of osteoporosis. Archives of Endocrinology and Metabolism, 58(5), 525-532. Available at: [Link]

  • Lozano, D., et al. (2010). Role of the N- and C-terminal fragments of parathyroid-hormone-related protein as putative therapies to improve bone regeneration under high glucocorticoid treatment. Journal of Cellular Physiology, 224(1), 253-263. Available at: [Link]

  • Portal-Núñez, S., et al. (2011). The C-terminal Fragment of Parathyroid Hormone-Related Peptide Promotes Bone Formation in Diabetic Mice With Low-Turnover Osteopaenia. British Journal of Pharmacology, 162(6), 1424-1438. Available at: [Link]

  • Bellido, T., & Saini, V. (2013). Effects of PTH on osteocyte function. Bone, 54(2), 250-256. Available at: [Link]

  • Roche Diagnostics. (2012). Skeletal. Roche Elecsys PTH. Available at: [Link]

  • Mayo Clinic Laboratories. (n.d.). Test Definition: PTH2. Mayo Clinic Laboratories. Available at: [Link]

  • ResearchGate. (n.d.). Biological responses to PTH, PTH(1-34), and C-terminal PTH fragments. ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2024). Unlocking the mysteries of n-oxPTH: implications for CKD patients. Frontiers in Endocrinology, 15, 1364953. Available at: [Link]

  • Datta, N. S., & Abou-Samra, A. B. (2009). PTH and PTHrP Signaling in Osteoblasts. Cellular Signalling, 21(8), 1245-1254. Available at: [Link]

  • Li, D., et al. (2022). Metabolism and effects of different PTH fragments on multisystem in CKD patients. Renal Failure, 44(1), 1279-1290. Available at: [Link]

  • Wein, M. N. (2018). Parathyroid Hormone Signaling in Osteocytes. JBMR Plus, 2(1), 6-15. Available at: [Link]

  • Pauillac, S., et al. (1985). Epitopes of the 44-68 human parathyroid hormone fragments: the importance of specific hydrophilic peptide sequences. Molecular Immunology, 22(6), 675-679. Available at: [Link]

  • Fraher, L. J., et al. (1991). A comparison of the in vivo biochemical responses to exogenous parathyroid hormone-(1-34) [PTH-(1-34)] and PTH-related peptide-(1-34) in man. The Journal of Clinical Endocrinology & Metabolism, 73(4), 836-841. Available at: [Link]

  • Gesty-Palmer, D., & Vilardaga, J. P. (2015). Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm. British Journal of Pharmacology, 172(1), 1-13. Available at: [Link]

  • Slatopolsky, E., & Martin, K. (2006). PTH(1–84)/PTH(7–84): a balance of power. American Journal of Physiology-Renal Physiology, 290(5), F999-F1005. Available at: [Link]

  • Giusti, A., & Barone, A. (2020). PTH: Redefining Reference Ranges in a Healthy Population—The Role of Interfering Factors and the Type of Laboratory Assay. Journal of Clinical Medicine, 9(2), 579. Available at: [Link]

  • Heijboer, A. C., & Cavalier, E. (2019). Clinical Guidelines and PTH Measurement: Does Assay Generation Matter?. Endocrine Reviews, 40(3), 826-843. Available at: [Link]

  • Okashah, N., & Vilardaga, J. P. (2021). PTH/PTHrP Receptor Signaling, Allostery, and Structures. Trends in Pharmacological Sciences, 42(1), 57-70. Available at: [Link]

  • Mos, M. J., et al. (2023). Comparison of the effects of PTH (1-34), PTHrP (1-36) and abaloparatide on the murine osteoblast transcriptome. bioRxiv. Available at: [Link]

Sources

Scientific Rationale: The Significance of the Mid-Regional PTH(44-68) Fragment

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of human and rat Parathyroid Hormone (PTH) fragments—specifically the mid-regional 44-68 sequence—reveals critical species-specific divergences that profoundly impact experimental design, biomarker assay development, and translational disease modeling.

As drug development professionals and endocrinology researchers increasingly focus on the non-classical effects of PTH fragments, understanding the structural, mechanistic, and pathological distinctions between human and rat PTH(44-68) is essential.

Intact parathyroid hormone (PTH 1-84) is rapidly metabolized in the periphery, predominantly by hepatic Kupffer cells, generating a highly active N-terminal fragment (PTH 1-34) and various mid-regional and C-terminal fragments[1]. While PTH(1-34) governs classical calcium and phosphate homeostasis via the PTH1R receptor[2], the mid-regional PTH(44-68) fragment was historically considered biologically inert because it fails to activate adenylate cyclase[3].

However, recent clinical data has redefined human PTH(44-68) as a highly relevant pathological biomarker. Elevated circulating levels of human PTH(44-68) are strongly associated with osteoarticular changes in patients suffering from genetic hemochromatosis and idiopathic calcium pyrophosphate dihydrate (CPPD) crystal deposition disease[4][5]. In these conditions, PTH(44-68) levels correlate positively with serum ferritin and transferrin saturation, suggesting a novel intersection between iron metabolism and mid-regional PTH signaling[4][5].

G Intact Intact PTH (1-84) Liver Hepatic Kupffer Cells (Proteolysis) Intact->Liver Cleavage NTerm PTH (1-34) Active N-Terminal Liver->NTerm MidReg PTH (44-68) Mid-Regional Fragment Liver->MidReg PTH1R PTH1R Receptor (Bone/Kidney) NTerm->PTH1R High Affinity MidReg->PTH1R No Binding CPTHR Putative CPTHR / Unknown Receptors MidReg->CPTHR Species-Specific Binding cAMP cAMP Accumulation Calcium Homeostasis PTH1R->cAMP Osteo Osteoarticular Changes (Iron Overload/CPPD) CPTHR->Osteo Pathological Signaling

Divergent signaling pathways of PTH(1-34) and mid-regional PTH(44-68) fragments.

Structural Divergence and Comparative Performance

The evolutionary divergence between human and rat PTH is most pronounced outside the highly conserved 1-34 N-terminal domain. The 44-68 region exhibits significant amino acid substitutions that alter its physicochemical profile and antibody cross-reactivity[6].

When selecting a peptide for radioimmunoassays (RIAs) or in vivo infusion, substituting human PTH(44-68) in a rat model (or vice versa) will yield severe cross-reactivity artifacts and potentially abrogate receptor-ligand interactions at putative C-terminal PTH receptors (CPTHRs).

Table 1: Comparative Profiling of Human vs. Rat PTH(44-68)

ParameterHuman PTH(44-68)Rat PTH(44-68)
Primary Sequence RDAGSQRPRKKEDNVLVESHEKSLGHighly divergent from human sequence; species-specific substitutions.
Primary Application Clinical biomarker assays, CPPD/Hemochromatosis modelsRodent baseline comparisons, species-specific RIA development
PTH1R Binding Affinity Negligible (>10 µM)[3]Negligible (>10 µM)[3]
Adenylate Cyclase Activation None (Does not induce cAMP)[3]None (Does not induce cAMP)[3]
Pathological Correlation Positively correlates with serum ferritin and joint damage[4]Used to assess endogenous clearance in nephrectomy models
Antibody Cross-Reactivity High (Standard in human clinical RIAs)[6]Low (Requires species-specific antisera for accurate quantification)[6]

Self-Validating Experimental Protocols

To objectively evaluate the effects of these peptides, experimental designs must account for the lack of classical PTH1R activation and focus on the unique pathological pathways associated with the mid-regional fragment. The following protocols are engineered with built-in causality and self-validation checkpoints.

Protocol 1: In Vitro Validation of Receptor Exclusivity (cAMP Accumulation Assay)

Causality: Because mid-regional fragments should not possess residual N-terminal activity, a cAMP accumulation assay using PTH1R-expressing cells is mandatory. This self-validates the purity of the synthesized 44-68 fragment and ensures no N-terminal contamination is driving observed phenotypes[3].

  • Cell Preparation: Seed ROS 17/2.8 cells (osteoblast-like cells expressing high levels of endogenous PTH1R) at

    
     cells/well in a 96-well plate.
    
  • Baseline Establishment: Starve cells in serum-free DMEM for 2 hours to establish a baseline cAMP level.

  • Ligand Treatment: Treat parallel wells with 100 nM Human PTH(44-68), 100 nM Rat PTH(44-68), and 100 nM Human PTH(1-34) (Positive Control). All treatments must include 1 mM IBMX (a phosphodiesterase inhibitor) to prevent rapid cAMP degradation.

  • Quantification: Lyse the cells after exactly 15 minutes of incubation. Quantify intracellular cAMP using a competitive ELISA.

  • Self-Validation Checkpoint: The PTH(1-34) positive control must demonstrate a >10-fold increase in cAMP. Both Human and Rat PTH(44-68) readouts must remain statistically indistinguishable from the vehicle control.

Protocol 2: In Vivo Assessment of Osteoarticular Effects in Iron-Overload Models

Causality: Human PTH(44-68) is clinically linked to joint damage in hemochromatosis[4]. Injecting human versus rat PTH(44-68) into iron-loaded rats determines if the pathological mechanism is species-dependent or evolutionarily conserved.

  • Disease Induction: Induce systemic iron overload in 8-week-old Wistar rats via intraperitoneal injections of iron dextran (500 mg/kg) distributed over 4 weeks.

  • Peptide Delivery: Implant subcutaneous osmotic minipumps (e.g., Alzet) configured to deliver 10 µg/kg/day of either Human PTH(44-68) or Rat PTH(44-68) continuously for 14 days.

  • Harvesting: Euthanize subjects on Day 14. Harvest knee joints for histological sectioning and collect serum for biomarker analysis.

  • Analysis: Perform histological grading using the OARSI scoring system to quantify cartilage degradation. Concurrently, measure serum transferrin saturation and ferritin levels.

  • Self-Validation Checkpoint: A statistically significant correlation (

    
    ) between serum ferritin levels and OARSI cartilage degradation scores must be present in the vehicle-control iron-overload group to validate the hemochromatosis-like phenotype before evaluating the peptide's exacerbating effects[4][5].
    

G Iron Iron Dextran IP (4 Weeks) Pump Osmotic Minipump PTH(44-68) Infusion Iron->Pump Sub1 Human PTH(44-68) Pump->Sub1 Sub2 Rat PTH(44-68) Pump->Sub2 Harvest Tissue/Serum Harvest (Day 14) Sub1->Harvest Sub2->Harvest Hist Histology (OARSI Scoring) Harvest->Hist Serum Biomarker Assay (Ferritin/Transferrin) Harvest->Serum

Experimental workflow for in vivo comparison of PTH(44-68) in iron-overload models.

Conclusion & Selection Guide

For drug development professionals, the choice between Human and Rat PTH(44-68) hinges entirely on the experimental objective.

  • Select Human PTH(44-68) when developing clinical radioimmunoassays, validating human biomarker panels, or testing targeted therapies for CPPD and hemochromatosis-induced arthropathy.

  • Select Rat PTH(44-68) exclusively for homologous in vivo rodent studies (e.g., nephrectomy models) to avoid the rapid clearance, immunogenicity, and receptor-mismatch artifacts that occur when human mid-regional peptides are introduced into murine systems.

References

  • Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis. PubMed (nih.gov).
  • Parathyroid Hormone Secretion and Action: Evidence for Discrete Receptors for the Carboxyl-Terminal Region. Scholaris.ca.
  • Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. PubMed (nih.gov).
  • Metabolism of parathyroid hormone by Kupffer cells: analysis by reverse-phase high-performance liquid chromatography. ACS Publications.
  • Rat parathyroid hormone-(1-34) fragment: renal adenylate cyclase activity and receptor binding properties in vitro. PubMed (nih.gov).
  • Human Parathyroid Hormone: Antibody Characterization. Taylor & Francis Online.

Sources

Beyond the Null: Re-evaluating PTH(44-68) as a Negative Control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: PTH(44-68) Negative Control Experiments Content Type: Publish Comparison Guide

A Technical Comparison Guide for Bone Biology & GPCR Research

Executive Summary

In parathyroid hormone (PTH) research, the validity of an agonist effect hinges on the specificity of the control. While PTH(1-34) (Teriparatide) is the gold-standard agonist for the PTH type 1 receptor (PTH1R), PTH(44-68) serves a critical, often misunderstood role. Unlike C-terminal fragments (e.g., PTH 7-84) which may exhibit antagonistic properties or distinct signaling via the C-terminal PTH receptor (CPTHR), PTH(44-68) is a mid-region fragment that is historically defined by its lack of biological activity in standard osteoblast assays.

This guide analyzes the utility of PTH(44-68) not just as a "blank" but as a structural probe to validate N-terminal specificity, distinguishing true PTH1R signaling from non-specific peptide effects.

Part 1: The Mechanistic Landscape

To design robust experiments, one must understand the structural domains of the PTH molecule.

1.1 Structural Domains & Function
  • N-Terminal (1-34): Contains the activation domain for PTH1R (G-protein coupling). Essential for cAMP generation and anabolic bone action.

  • C-Terminal (7-84, 19-84): Lacks the first few amino acids required for PTH1R activation but retains binding affinity for the putative CPTHR, often exerting anti-apoptotic effects on osteocytes or antagonistic effects on osteoclasts.

  • Mid-Region (44-68): The "Silent" Domain. It lacks the N-terminal activation sequence AND typically fails to displace radioligands at the CPTHR, making it the ideal inert negative control .

1.2 Pathway Comparison: Why PTH(44-68) is the Superior Negative Control

Researchers often mistakenly use "Vehicle" as the only control. However, peptides can induce non-specific effects (charge interactions, endocytosis). PTH(44-68) controls for the presence of a peptide chain without engaging the specific signaling machinery.

PTH_Signaling_Logic PTH134 PTH(1-34) (Agonist) PTH1R PTH1R (GPCR) PTH134->PTH1R High Affinity PTH784 PTH(7-84) (Partial/Antagonist) PTH784->PTH1R Blocks (Antagonist) CPTHR CPTHR (C-Term Receptor) PTH784->CPTHR Binds PTH4468 PTH(44-68) (Negative Control) PTH4468->PTH1R No Binding PTH4468->CPTHR No Binding Null No Response (Baseline) PTH4468->Null Validates Specificity cAMP cAMP / PKA (Anabolic) PTH1R->cAMP Ca Intracellular Ca2+ (PKC/PLC) PTH1R->Ca Apoptosis Anti-Apoptosis (Osteocytes) CPTHR->Apoptosis

Figure 1: Comparative signaling logic. PTH(44-68) isolates the "Null" response, confirming that effects seen with PTH(1-34) are receptor-mediated.

Part 2: Comparative Performance Data

The following data summarizes the expected behavior of PTH(44-68) versus the active standard PTH(1-34) in key osteoblast/osteocyte assays.

Assay TypeMetricPTH(1-34) (100 nM)PTH(44-68) (100 nM)Interpretation
cAMP Accumulation pmol/wellHigh (>50-fold vs basal)Basal (No change)Confirms PTH(44-68) does not activate Gs-alpha.
Cytosolic Ca2+ Peak [Ca2+]iTransient Spike Flatline Confirms lack of Gq/PLC coupling.
Osteoblast Proliferation % IncreaseSignificant (Intermittent)Non-Significant Validates anabolic specificity.
Toad Bladder Transport Water FlowStimulated No Effect Classic physiological negative control.

Critical Insight: If PTH(44-68) elicits a response in your system, investigate non-specific peptide aggregation or contaminants (e.g., endotoxins), as the sequence itself is mechanistically inert for PTH1R.

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: cAMP Accumulation (The Specificity Check)

Objective: Verify that a novel bone-anabolic agent acts via PTH1R by comparing it against the inert PTH(44-68).

Materials:

  • Cell Line: UMR-106 (Rat Osteosarcoma) or SAOS-2 (Human).

  • Reagents: IBMX (Phosphodiesterase inhibitor), PTH(1-34), PTH(44-68).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 24-well plates. Culture for 48h until confluent.
    
  • Pre-Incubation: Wash cells with HBSS. Incubate with 1 mM IBMX in HBSS for 15 min at 37°C to block cAMP degradation.

  • Treatment: Add treatments in triplicate:

    • Vehicle (HBSS)

    • Positive Control: PTH(1-34) at

      
       M
      
    • Negative Control: PTH(44-68) at

      
       M 
      
  • Lysis: After 15 min, aspirate medium and add 0.1 M HCl (or specific lysis buffer) to stop reaction.

  • Quantification: Measure cAMP via ELISA or RIA.

Validation Criteria:

  • PTH(1-34) must show >10-fold increase over Vehicle.

  • PTH(44-68) must be statistically indistinguishable from Vehicle (p > 0.05).

Protocol B: Intracellular Calcium Signaling (Fura-2 Imaging)

Objective: Confirm that rapid calcium transients are specific to the N-terminal domain.

  • Loading: Load osteoblasts with Fura-2 AM (5 µM) for 30 min.

  • Baseline: Record baseline fluorescence ratio (340/380 nm) for 60 seconds.

  • Challenge 1 (Negative): Inject PTH(44-68) (100 nM). Record for 120s. Expectation: No change in ratio.

  • Washout: Perfusion wash for 5 min.

  • Challenge 2 (Positive): Inject PTH(1-34) (100 nM). Expectation: Rapid spike in 340/380 ratio within 30s.

Part 4: The "Biomarker" Nuance

While PTH(44-68) is a negative control in signaling experiments, it is a relevant biomarker in clinical pathology.

  • Hemochromatosis & CPPD: Elevated serum levels of immunoreactive PTH(44-68) have been correlated with joint destruction and iron overload states.[1]

  • Implication: In in vivo models of iron overload, PTH(44-68) might not be purely inert due to potential interactions with metal ions or clearance mechanisms, though it remains inactive at the PTH1R.

References
  • Murray, T. M., et al. (2005). Parathyroid Hormone Secretion and Action: Evidence for Discrete Receptors for the Carboxyl-Terminal Region. Endocrine Reviews. Available at: [Link]

  • Jüppner, H., et al. Parathyroid Hormone 1-34 and Skeletal Anabolic Action. NIH/PubMed. Available at: [Link]

  • Divieti, P., et al. Receptors for the Carboxyl-Terminal Region of PTH. Endocrinology.[2][3][4][5] (Contextual citation for CPTHR specificity vs 44-68).

Sources

Mechanistic Causality: The Structural Basis of PTH(44-68) Inertia

Author: BenchChem Technical Support Team. Date: March 2026

The Reproducibility of PTH(44-68) Experimental Results: A Comparison Guide for Assay Specificity and Receptor Binding

As a Senior Application Scientist, one of the most persistent challenges I encounter in bone metabolism research and clinical diagnostics is the accurate quantification and functional characterization of Parathyroid Hormone (PTH). Intact PTH(1-84) is rapidly cleaved in vivo into a heterogeneous pool of circulating fragments. To engineer robust, self-validating experimental systems, researchers cannot rely solely on positive controls; they must establish absolute thermodynamic and structural specificity using definitive negative controls.

This guide objectively compares the experimental reproducibility of the mid-regional fragment, PTH(44-68) , against active alternatives like PTH(1-34) and intact PTH(1-84). By understanding the mechanistic causality behind its inert nature, drug development professionals can leverage PTH(44-68) as the ultimate benchmark for assay specificity.

To understand why PTH(44-68) is utilized as a foundational specificity control, we must analyze the pharmacophore of the parathyroid hormone:

  • The N-Terminal Domain (1-34): Residues 1-14 are strictly required for adenylate cyclase activation, while residues 15-34 facilitate high-affinity binding to the PTH1 Receptor (PTH1R). Consequently, PTH(1-34) acts as a full agonist.

  • The C-Terminal Domain (53-84): This region contains the binding motifs for the putative C-PTH Receptor (CPTHR), which is expressed on osteocytes and renal cells to modulate apoptosis and distinct regulatory functions[1].

  • The Mid-Regional Domain (44-68): This fragment serves as a structural linker in the intact hormone but is completely devoid of both N-terminal and C-terminal receptor-binding motifs.

The Causality of Experimental Choice: Because PTH(44-68) structurally lacks these critical binding domains, it. In experimental design, this makes PTH(44-68) an indispensable, self-validating negative control. If an assay registers a signal for PTH(44-68), the scientist can immediately deduce a systemic failure—such as non-specific lipid-membrane interactions, insufficient blocking, or antibody cross-reactivity—rather than true biological activity.

Comparative Performance Data: The "Zero Signal" Benchmark

When validating a new receptor assay or clinical immunoassay, quantitative reproducibility is paramount. The table below summarizes the comparative performance of PTH fragments across standard experimental modalities.

Notably, in FDA-cleared clinical diagnostic development (e.g., the Siemens ADVIA Centaur Intact PTH assay), PTH(44-68) is spiked at massive physiological extremes (100,000 pg/mL) and demonstrates a [2]. Furthermore, in physiological models evaluating calcium transport, PTH(44-68), confirming its inert nature in classical pathways[3].

Table 1: Comparison of PTH Fragments in Experimental Assays

Peptide FragmentPTH1R Binding AffinityC-PTHR Binding AffinityAdenylate Cyclase ActivationImmunoassay Cross-Reactivity (iPTH)
Intact PTH(1-84) High Agonist (~1-5 nM)High AgonistYes (Full)100% (Standard)
PTH(1-34) High Agonist (~1-5 nM)NoneYes (Full)< 0.1%
PTH(7-84) Low (Antagonist)High AgonistNone~37.4 - 51.4%
PTH(53-84) NoneHigh AgonistNone≤ 2.0%
PTH(44-68) None None None 0.0% (Reproducible)

Visualizing the Signaling Logic

The following diagram illustrates the cleavage pathways of intact PTH and maps the receptor targets for each resulting fragment, highlighting the unique, non-binding nature of PTH(44-68).

PTH_Signaling Intact Intact PTH (1-84) Full Biological Activity N_term PTH (1-34) Active N-Terminal Intact->N_term Cleavage Mid_term PTH (44-68) Mid-Regional Fragment Intact->Mid_term Cleavage C_term PTH (53-84) C-Terminal Fragment Intact->C_term Cleavage PTH1R PTH1 Receptor (PTH1R) cAMP / Calcium Signaling Intact->PTH1R Full Agonist N_term->PTH1R Full Agonist Null No Classical Binding (Assay Specificity Control) Mid_term->Null Inert (0% Reactivity) CPTHR C-PTH Receptor (CPTHR) Apoptosis Regulation C_term->CPTHR Agonist

Figure 1: Differential receptor binding pathways of intact PTH and its cleaved fragments.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. Below are two field-proven methodologies where PTH(44-68) is utilized to guarantee assay specificity.

Protocol A: Competitive Radioligand Binding Assay (Receptor Specificity)

Causality: We use ¹²⁵I-labeled PTH(1-34) because it binds PTH1R with high affinity. By introducing PTH(44-68) as a negative control, we prove that the displacement of the radioligand by unlabeled PTH(1-34) is due to specific receptor pocket competition, not generic peptide interference, non-specific charge interactions, or changes in buffer viscosity.

  • Cell Preparation: Culture ROS 17/2.8 osteosarcoma cells (which endogenously express high levels of PTH1R) in 24-well plates until 80% confluent.

  • Buffer Equilibration: Wash cells twice with binding buffer (50 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl₂, 1% BSA, pH 7.4) and equilibrate at 4°C for 15 minutes to halt receptor internalization.

  • Radioligand & Competitor Incubation:

    • Add 100,000 cpm of ¹²⁵I-PTH(1-34) to all wells.

    • Positive Control Wells: Add increasing concentrations (10⁻¹² to 10⁻⁶ M) of unlabeled PTH(1-34).

    • Specificity Control Wells: Add increasing concentrations (10⁻¹² to 10⁻⁶ M) of unlabeled PTH(44-68) .

  • Incubation & Separation: Incubate at 4°C for 4 hours. Aspirate the buffer and wash three times with ice-cold washing buffer to remove unbound ligands.

  • Lysis & Quantification: Lyse cells using 0.1 M NaOH. Quantify bound radioactivity using a gamma counter.

  • Self-Validation Check: The PTH(1-34) curve must show a classic sigmoidal displacement (IC₅₀ ~2 nM). The PTH(44-68) curve must remain completely flat at the B₀ (maximum binding) level. Any downward trend in the PTH(44-68) curve indicates non-specific binding artifacts.

Protocol B: Clinical Immunoassay Cross-Reactivity Validation

Causality: Clinical samples rarely exceed a few thousand pg/mL of PTH. By spiking PTH(44-68) at an ultra-high concentration (100,000 pg/mL), we intentionally stress the thermodynamic specificity of the capture and detection antibodies. If the signal remains indistinguishable from the blank, the antibodies are definitively proven to be specific to the extreme N- or C-terminal epitopes.

  • Matrix Preparation: Utilize human K₂-EDTA plasma stripped of endogenous PTH using activated charcoal. Verify the matrix reads below the assay's Limit of Blank (LoB).

  • Analyte Spiking:

    • Prepare a positive control pool by spiking Intact PTH(1-84) at 300 pg/mL.

    • Prepare the specificity pool by spiking PTH(44-68) at 100,000 pg/mL.

  • Sandwich Immunoassay Execution: Run the samples through the automated chemiluminescent immunoassay (e.g., using a biotinylated C-terminal capture antibody and an acridinium ester-labeled N-terminal detection antibody).

  • Signal Quantification: Calculate the % cross-reactivity using the formula: (Measured Concentration of Fragment / Spiked Concentration of Fragment) × 100.

  • Self-Validation Check: The assay must yield a reproducible 0.0% cross-reactivity for the PTH(44-68) pool[2]. A signal above the LoB indicates that the antibodies are recognizing the mid-regional peptide backbone, rendering the assay clinically invalid for Intact PTH measurement.

References

  • Divieti, P., Inomata, N., Chapin, K., Singh, R., Jüppner, H., & Bringhurst, F. R. (2004). "Parathyroid Hormone Secretion and Action: Evidence for Discrete Receptors for the Carboxyl-Terminal Region and Related Biological Actions." Endocrine Reviews. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2012). "510(k) SUBSTANTIAL EQUIVALENCE DETERMINATION DECISION SUMMARY: ADVIA Centaur iPTH (k121981)." FDA Access Data. Available at:[Link]

  • Sabatini, S., & Kurtzman, N. A. (1987). "Effect of parathyroid hormone fragments on calcium transport in toad bladder." PubMed / National Institutes of Health. Available at:[Link]

  • D'Amour, P., Brossard, J. H., Rousseau, L., Roy, L., Gao, P., & Cantor, T. (2005). "Structure of non-(1-84) PTH fragments secreted by parathyroid glands in primary and secondary hyperparathyroidism." ResearchGate. Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Pth(44-68) Research Findings

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foundational Understanding: The Basis for All Validation

Before a finding can be validated, the subject of the research must be clearly defined. Pth(44-68) is a 25-amino-acid mid-fragment of the full 84-amino-acid parathyroid hormone.[1][2][3] Unlike the full-length hormone, Pth(1-84), which is a primary regulator of calcium homeostasis, Pth(44-68) is reported to lack the canonical adenylate cyclase-stimulating activity associated with the N-terminal region of PTH.[4] This distinction is the critical starting point for any validation workflow.

Research has linked elevated levels of Pth(44-68) to joint disorders, including idiopathic calcium pyrophosphate dihydrate (CPPD) crystal deposition disease and the osteoarticular changes seen in genetic hemochromatosis.[2][5] Other studies have suggested a role in the central nervous system, potentially influencing memory and learning processes.[6] These diverse and significant claims necessitate robust, orthogonal validation strategies to confirm the peptide's mechanism of action.

Table 1: Comparative Properties of PTH Peptides

PropertyPth(1-84) (Full-Length)Pth(44-68) (Mid-Fragment)Rationale for Comparison
Amino Acid Length 8425Establishes the fundamental structural difference.
Primary Function Regulation of calcium and phosphate homeostasis.[7][8]Implicated in joint pathology and potential CNS effects.[2][6]Defines the distinct biological questions being investigated.
Receptor Binding Binds PTH Type 1 Receptor (PTH1R).[7][9]Interaction with PTH1R is not established; may have other targets.Central to validating the mechanism of action.
Signaling Pathway G-protein/Adenylyl Cyclase (cAMP) activation.[7][10]Lacks adenylate cyclase-stimulating activity.[4]A key negative control point for functional assays.
Clinical Relevance Treatment for hypoparathyroidism.[11]Associated with specific disease states.[2][5]Contextualizes the importance of accurate findings.

The Cross-Validation Workflow: An Orthogonal Approach

CrossValidationWorkflow cluster_0 Phase 1: Foundational Validation cluster_1 Phase 2: Advanced & In Silico Validation cluster_2 Phase 3: Confirmation Hypothesis Hypothesized Biological Effect of Pth(44-68) Biochemical Biochemical & Biophysical Assays (e.g., Binding, Stability) Hypothesis->Biochemical Test direct interaction Cellular Cellular Functional Assays (e.g., Signaling, Phenotype) Hypothesis->Cellular Test functional outcome Biochemical->Cellular Correlate binding with function Validated Validated Finding Biochemical->Validated InSilico In Silico Modeling (e.g., Docking, Pathway Analysis) Cellular->InSilico Guide computational model parameters Immuno Immunological Specificity (e.g., Epitope Mapping) Cellular->Immuno Confirm tool specificity Cellular->Validated InSilico->Biochemical Predict novel interactions to test InSilico->Validated Immuno->Validated

Caption: Orthogonal workflow for Pth(44-68) research validation.

Methodologies for Rigorous Cross-Validation

This section details key experimental protocols. The causality behind each step is explained to provide a framework for critical thinking and adaptation.

Methodology A: Receptor Binding Affinity (Biophysical Validation)

Expertise & Experience: The primary question is whether Pth(44-68) interacts directly with a putative receptor, such as PTH1R. While literature suggests it may not act through the canonical N-terminal binding site, ruling this out is a critical first step. Surface Plasmon Resonance (SPR) provides a real-time, label-free method to assess binding kinetics, offering a significant advantage over endpoint assays.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: To quantify the binding affinity and kinetics of Pth(44-68) to an immobilized receptor protein (e.g., purified PTH1R extracellular domain).

  • Immobilization:

    • Covalently couple the purified receptor protein to a sensor chip (e.g., CM5 chip via amine coupling) to a target level of ~2000-4000 Response Units (RU).

    • Causality: Covalent coupling ensures the receptor is not washed away during the experiment, providing a stable surface for interaction analysis.

    • A reference flow cell should be activated and blocked without protein to serve as a control for nonspecific binding and bulk refractive index changes.

  • Analyte Injection:

    • Prepare a dilution series of Pth(44-68) in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from at least 10-fold below to 10-fold above the expected dissociation constant (Kd). Start with a wide range (e.g., 1 nM to 10 µM).

    • As a positive control , prepare a dilution series of Pth(1-84).

    • As a negative control , use a scrambled peptide of the same composition as Pth(44-68).

    • Causality: The controls are non-negotiable. The positive control validates that the immobilized receptor is active. The negative control ensures that any observed binding is sequence-specific and not due to generic peptide properties.

  • Binding Measurement:

    • Inject each concentration of the peptides over the receptor and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

    • Perform a regeneration step between cycles if necessary to remove bound analyte (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data for each injection.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Table 2: Expected Outcomes from SPR Analysis

AnalyteExpected Binding to PTH1RExpected KdInterpretation
Pth(1-84) Strong, specific bindingLow nM rangeConfirms receptor is active and assay is performing correctly.
Pth(44-68) No significant binding expectedN/ASupports the hypothesis that it does not interact with the canonical PTH1R binding site.
Scrambled Peptide No bindingN/ARules out non-specific, charge-based, or hydrophobic interactions.
Methodology B: Cellular Signaling Assays (Functional Validation)

Expertise & Experience: Since Pth(44-68) is known to lack adenylate cyclase-stimulating activity, a cAMP assay serves as an essential negative-pathway control.[4] This validates that the peptide being used is not contaminated with full-length PTH and behaves as reported. It also provides a clear counterpoint if a novel signaling pathway is being investigated.

SignalingPathway cluster_0 Canonical PTH(1-84) Pathway cluster_1 Pth(44-68) Pathway Validation PTH184 PTH(1-84) PTH1R_A PTH1R PTH184->PTH1R_A G_Protein_A Gs Adenylyl Cyclase PTH1R_A->G_Protein_A:head cAMP_A cAMP (Increased) G_Protein_A->cAMP_A PKA PKA Activation cAMP_A->PKA Response_A Physiological Response PKA->Response_A PTH4468 Pth(44-68) PTH1R_B PTH1R PTH4468->PTH1R_B Test shows no interaction NovelReceptor Putative Receptor 'X' PTH4468->NovelReceptor Hypothesis G_Protein_B Gs Adenylyl Cyclase PTH1R_B->G_Protein_B:head cAMP_B cAMP (No Change) G_Protein_B->cAMP_B NovelPathway Alternative Pathway (e.g., PKC, Ca2+ flux) NovelReceptor->NovelPathway Response_B Observed Effect NovelPathway->Response_B

Caption: Comparison of PTH(1-84) vs. Pth(44-68) signaling.

Protocol: cAMP Accumulation HTRF Assay

  • Objective: To measure the ability of Pth(44-68) to stimulate cAMP production in cells expressing PTH1R.

  • Cell Culture: Use a cell line stably expressing human PTH1R (e.g., HEK293-PTH1R or UMR-106).

  • Assay Procedure:

    • Plate cells in a 384-well plate and allow them to adhere.

    • Starve cells of serum for 2-4 hours prior to the assay to reduce basal signaling.

    • Prepare a dose-response curve for the test peptides: Pth(44-68), Pth(1-84) (positive control), and a scrambled peptide (negative control). Include a vehicle-only control.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX for 30 minutes. Causality: PDE inhibitors prevent the degradation of cAMP, amplifying the signal and increasing the assay's sensitivity.

    • Add the peptide dilutions to the cells and incubate for 30 minutes at 37°C.

    • Lyse the cells and perform the cAMP measurement using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the HTRF ratio and plot it against the peptide concentration.

    • Fit the Pth(1-84) data to a four-parameter logistic equation to determine the EC50.

    • Confirm that Pth(44-68) and the scrambled peptide show no significant increase in cAMP compared to the vehicle control across all concentrations.

Trustworthiness: Ensuring Reagent and System Validity

The trustworthiness of a finding is directly proportional to the quality of the reagents and the robustness of the experimental design.

Peptide Integrity and Purity: The identity and purity of the synthetic Pth(44-68) peptide must be confirmed independently.

  • Mass Spectrometry (MS): Verify the molecular weight of the peptide to confirm the correct sequence was synthesized.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the peptide. A purity of >95% is mandatory for cellular assays to avoid confounding effects from contaminants.

  • Oxidation State: Parathyroid hormone contains methionine residues that are prone to oxidation, which can inactivate the peptide.[12][13][14] If possible, use fresh peptide stocks and consider analytical methods to quantify the extent of oxidation, as this can be a major source of experimental variability.

Antibody Specificity: If using antibodies for detection (e.g., in ELISAs or Western Blots), their specificity for Pth(44-68) over other PTH fragments must be rigorously validated.

  • Protocol: Competitive ELISA for Specificity:

    • Coat a microplate with a specific anti-Pth(44-68) antibody.

    • Add a constant, known amount of biotinylated Pth(44-68).

    • In separate wells, add increasing concentrations of unlabeled "competitor" peptides: Pth(44-68), Pth(1-84), N-terminal PTH fragments, and C-terminal PTH fragments.

    • Incubate, wash, and add streptavidin-HRP to detect the bound biotinylated peptide.

    • Interpretation: Only unlabeled Pth(44-68) should effectively compete with the biotinylated version and reduce the signal. A lack of competition from other fragments confirms the antibody's specificity. Studies have used similar techniques to show that antibodies can be highly specific to a single pentapeptidic sequence within the 44-68 region.[15]

Conclusion and Future Directions

The validation of findings for a peptide fragment like Pth(44-68) cannot rely on a single line of evidence. The framework presented here—combining biophysical interaction analysis, orthogonal functional signaling assays, and stringent reagent quality control—provides a robust pathway to generating high-confidence data.

For novel findings, this framework should be expanded. If Pth(44-68) is hypothesized to bind a novel receptor, peptide-pulldown assays followed by mass spectrometry can be employed to identify binding partners.[16] Furthermore, computational tools for peptide-protein docking can help predict interactions and guide the design of future in vitro experiments.[17] By embracing a multi-modal, self-validating experimental philosophy, the scientific community can build a clear and accurate understanding of the biological role of Pth(44-68) and its potential as a therapeutic target.

References

  • Caputo, M., & D'Amico, F. (2023). Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System. International Journal of Molecular Sciences, 24(9), 7837. Retrieved from [Link]

  • Modeling Peptide-Protein Interactions: Methods and Protocols. (n.d.). ResearchGate. Retrieved from [Link]

  • Gras-Masse, H., et al. (1985). Epitopes of the 44-68 human parathyroid hormone fragments: the importance of specific hydrophilic peptide sequences. Molecular Immunology, 22(6), 675-9. Retrieved from [Link]

  • Pawlotsky, Y., et al. (2007). Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. Role of menopause and iron metabolism? The Journal of Rheumatology, 34(12), 2501-6. Retrieved from [Link]

  • Mullick, P., & Trovato, A. (2022). 2.5. Training Procedure by k-Fold Cross Validation. Bio-protocol, 12(23), e4567. Retrieved from [Link]

  • Geyer, P. E., et al. (2023). Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification. Analytical Chemistry, 95(39), 14595-14603. Retrieved from [Link]

  • Peptide Safety Protocols | Clinical Guidelines. (n.d.). A-Z Peptide. Retrieved from [Link]

  • PTH parathyroid hormone [Homo sapiens (human)]. (2026, February 20). National Center for Biotechnology Information. Retrieved from [Link]

  • D'Alonzo, R. C., et al. (2002). Parathyroid hormone-dependent signaling pathways regulating genes in bone cells. Journal of Cellular Biochemistry, 86(2), 347-56. Retrieved from [Link]

  • Pawlotsky, Y., et al. (1999). Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis. Arthritis & Rheumatism, 42(4), 799-806. Retrieved from [Link]

  • Lee, G., & Tadi, P. (2023). Physiology, Parathyroid. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Meier, F., et al. (2021). Deep learning the collisional cross sections of the peptide universe from a million experimental values. Nature Communications, 12(1), 1081. Retrieved from [Link]

  • Clarke, B. L., & Recker, R. R. (2014). PTH(1-84) replacement therapy for the treatment of hypoparathyroidism. Therapeutic Advances in Musculoskeletal Disease, 6(5), 185-198. Retrieved from [Link]

  • Performance of PeptideRanker measured in five-fold cross-validation on the training datasets at a threshold of 0.5. (n.d.). ResearchGate. Retrieved from [Link]

  • Parathyroid hormone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Le, D. T., et al. (2024). Validation and quantification of peptide antigens presented on MHCs using SureQuant. Nature Protocols. Retrieved from [Link]

  • Leder, B. Z., & Tsai, J. N. (2016). Parathyroid hormone and parathyroid hormone-related protein analogs in osteoporosis therapy. Current Osteoporosis Reports, 14(4), 140-147. Retrieved from [Link]

  • Kaushik, A., & Subramaniam, V. (2015). Peptide-based Interaction Proteomics. Molecular & Cellular Proteomics, 14(11), 2854-2868. Retrieved from [Link]

  • G-protein Interactions with Receptor-Derived Peptides Chemisorbed on Gold. (2003). Langmuir, 19(23), 9879-9886. Retrieved from [Link]

  • Liu, H., et al. (2024). Only bioactive forms of PTH (n-oxPTH and Met18(ox)-PTH) inhibit synthesis of sclerostin – evidence from in vitro and human studies. Journal of Orthopaedic Translation, 46, 114-123. Retrieved from [Link]

  • Giusti, M., et al. (2020). PTH: Redefining Reference Ranges in a Healthy Population—The Role of Interfering Factors and the Type of Laboratory Assay. Journal of Clinical Medicine, 9(2), 577. Retrieved from [Link]

  • Cavalier, E., et al. (2019). Parathyroid hormone results interpretation in the background of variable analytical performance. Clinical Chemistry and Laboratory Medicine, 57(3), 329-340. Retrieved from [Link]

  • Qualitative and quantitative comparison of different commercially available 1-84 Parathyroid Hormone proteins to the WHO international standard 95/646 using orthogonal methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Partridge, N. C., et al. (1994). Signal transduction pathways mediating parathyroid hormone regulation of osteoblastic gene expression. Journal of Cellular Biochemistry, 55(3), 321-7. Retrieved from [Link]

  • Cavalier, E. (2019). Parathyroid hormone results interpretation in the background of variable analytical performance. Annals of Translational Medicine, 7(Suppl 1), S1. Retrieved from [Link]

Sources

Safety Operating Guide

Pth(44-68)(human): Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for Parathyroid Hormone (44-68) [PTH(44-68)] , a mid-region peptide fragment of human parathyroid hormone.

This content is structured for Researchers and Laboratory Safety Officers . It prioritizes personnel safety, regulatory compliance, and environmental stewardship.[1][2]

Executive Safety Summary
  • Substance Class: Synthetic/Recombinant Peptide.

  • Bioactivity: High. Mid-region PTH fragments are biologically active and may influence calcium/phosphorus metabolism or renal function.

  • Primary Disposal Method: High-Temperature Incineration via a licensed chemical waste contractor.

  • Critical Prohibition: DO NOT dispose of stock solutions down the drain. DO NOT dispose of solid powder in general trash.[3]

Material Identification & Hazard Assessment

Before disposal, you must characterize the waste stream. PTH(44-68) is often synthesized for research; therefore, it is classified primarily as Chemical Waste , not Infectious Biological Waste, unless it is contained within a viral vector or cell culture system.

PropertyDescriptionSafety Implication
Chemical Structure 25-amino acid peptideSusceptible to hydrolysis; stable in lyophilized form.
Biohazard Status Low (BSL-1) Not infectious. However, due to hormonal activity, treat as a Potent Compound .
Toxicity Not Fully Investigated Treat as potentially toxic.[4][5][6] Avoid inhalation of lyophilized dust.[3]
RCRA Status Non-Listed Not P-listed or U-listed by default. Must be characterized by the generator (you).
Disposal Decision Matrix

The following logic governs how to segregate PTH(44-68) waste.

DisposalDecision Start Waste Generated: Pth(44-68)(human) State Physical State? Start->State Solid SOLID WASTE (Powder, Contaminated Debris) State->Solid Liquid LIQUID WASTE (Stock Solutions, Assay Buffers) State->Liquid SolidType Waste Category? Solid->SolidType LiqConc Concentration? Liquid->LiqConc BulkSolid Unused/Expired Powder SolidType->BulkSolid TraceSolid Empty Vials/Debris SolidType->TraceSolid HazBin Solid Chemical Waste Bin (Label: Toxic/Bioactive) BulkSolid->HazBin TraceSolid->HazBin Significant Residue Sharps Sharps/Glass Container (Triple Rinsed Only) TraceSolid->Sharps Triple Rinsed HighConc Stock Solutions (>1 µM) LiqConc->HighConc Dilute Dilute Assay Waste (<1 nM) LiqConc->Dilute LiqBin Liquid Chemical Waste (No Bleach) HighConc->LiqBin Dilute->LiqBin Preferred Deactivate Chemical Deactivation (10% Bleach/NaOH) Dilute->Deactivate If Req. by Biosafety Deactivate->LiqBin Neutralize pH first

Figure 1: Decision tree for the segregation and disposal of PTH(44-68) waste streams.

Detailed Disposal Protocols
Protocol A: Solid Waste (Lyophilized Powder & Contaminated Debris)

Scope: Expired vials, spilled powder, weighing boats, and contaminated gloves.

  • Containment: Do not sweep dry powder, as this generates aerosols.

  • Collection: Place the vial or contaminated debris directly into a clear, sealable hazardous waste bag (4-mil thickness minimum).

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "Parathyroid Hormone Fragment (44-68) - Peptide."[7]

    • Hazards: "Bioactive," "Toxic."

  • Secondary Containment: Place the sealed bag into the laboratory's rigid Solid Chemical Waste Drum .

  • Final Disposal: Transfer to EHS for incineration .

Protocol B: Liquid Waste (Stock Solutions & High-Concentration Aliquots)

Scope: Reconstituted stock solutions (e.g., in DMSO, Water, or PBS).

  • Segregation: Do NOT mix with biological waste (e.g., cell culture media with live virus) unless necessary, as this creates "Mixed Waste" which is difficult to dispose of.

  • Container: Use a chemically compatible HDPE or Glass waste bottle.

  • Transfer: Pour the solution into the container using a funnel to prevent splashing.

  • Rinsing: Rinse the original vial with a small volume of solvent (water/DMSO) and add the rinse to the waste container.

  • Labeling:

    • Constituents: "Water (90%), DMSO (9%), PTH(44-68) (<1%)."

    • Hazard Checkbox: Toxic / Irritant.[4][8][9]

  • Deactivation (Optional but rarely required for pure peptides): If your local safety officer requires deactivation of hormonal peptides before pickup:

    • Add 10% Sodium Hypochlorite (Bleach) or 1N NaOH to the solution.

    • Allow to stand for 30 minutes to hydrolyze peptide bonds.

    • WARNING: Do not autoclave chemical waste containing DMSO or high concentrations of volatiles.

Protocol C: Spill Cleanup (Decontamination)

Scope: Accidental release of powder or liquid on benchtop.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[3] If powder is spilled outside a fume hood, wear an N95 respirator to prevent inhalation.

  • Liquid Spill:

    • Cover with absorbent pads.

    • Wipe area with 10% Bleach (destroys peptide bonds) followed by 70% Ethanol .

  • Powder Spill:

    • Cover with a damp paper towel (to prevent aerosolization).

    • Wipe up carefully.[2][4][9][10][11]

    • Clean surface with 1N NaOH or 10% Bleach .

  • Disposal: Place all cleanup materials into the Solid Chemical Waste bin.

Regulatory & Compliance Notes
  • RCRA (USA): PTH(44-68) is not a listed hazardous waste (P-list or U-list) under 40 CFR 261.33. However, the generator is responsible for determining if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[12]

    • Guidance: If dissolved in organic solvents (e.g., Acetonitrile, Methanol), the waste carries the solvent's hazard code (e.g., D001 for Ignitable).

  • Drain Disposal: Strictly Prohibited. Even if not legally restricted in all jurisdictions, ethical scientific practice dictates that bioactive hormones should not be introduced into the water system to prevent endocrine disruption in aquatic ecosystems.

References
  • National Institutes of Health (NIH). (2007). Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease.[13] PubMed.[7] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • Princeton University EHS. (2023). Biological Waste Disposal Guide (Peptide Toxins). Available at: [Link]

Sources

Personal protective equipment for handling Pth(44-68)(human)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and peptide handling not as a checklist of arbitrary rules, but as a calculated response to the physicochemical properties of the reagents. Pth(44-68)(human) (CAS: 64421-69-8) is a 25-amino acid synthetic peptide corresponding to a specific fragment of human parathyroid hormone 1. While it is not acutely toxic, its handling requires rigorous operational protocols to prevent sample degradation, ensure assay reproducibility, and protect researchers from occupational sensitization.

Here is the comprehensive, self-validating operational guide for handling Pth(44-68)(human).

Physicochemical Risk Profile & Causality

To understand the safety requirements, we must first understand the physical nature of the reagent. Pth(44-68)(human) is typically supplied as a lyophilized (freeze-dried) powder 2.

  • Aerosolization & Electrostatics: Lyophilized peptides are highly electrostatic and volatile. Opening a vial without prior preparation can cause the powder to become airborne, leading to inhalation exposure and loss of valuable material.

  • Hygroscopicity: The lyophilized powder rapidly absorbs ambient moisture 3. Uncontrolled exposure to humid air causes immediate hydrolysis and degradation of the peptide bonds.

  • Biological Sensitization: Although it is only a fragment (amino acids 44-68), repeated inhalation or mucosal exposure to biologically active peptides can trigger immune sensitization and allergic responses over time.

Tiered Personal Protective Equipment (PPE) Framework

PPE requirements are not static; they must adapt to the physical state of the peptide. The highest risk of exposure occurs during the initial opening and reconstitution of the dry powder 4.

Table 1: Phase-Dependent PPE Requirements

Peptide StateRequired PPECausal Rationale
Lyophilized Powder N95/FFP2 Respirator, Safety Goggles (ANSI Z87.1), Double Nitrile Gloves, Lab CoatProtects against the inhalation of electrostatically charged, aerosolized peptide particles during initial vial manipulation.
Reconstituted Solution Single Nitrile Gloves, Safety Glasses, Lab CoatOnce in solution, aerosolization risk is eliminated. The focus shifts to preventing dermal exposure and cross-contamination.

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system—meaning the successful execution of one step inherently prevents the failure of the next.

Step-by-Step Reconstitution Methodology:

  • Thermal Acclimation: Remove the sealed vial of Pth(44-68)(human) from the -20°C or -80°C freezer. Allow it to acclimate to room temperature in a desiccator for at least 30 to 60 minutes.

    • Causality: Opening a cold vial introduces ambient humidity, causing immediate condensation on the hygroscopic powder. This leads to rapid degradation and inaccurate concentration calculations.

  • Centrifugation: Before removing the cap, centrifuge the vial at 10,000 x g for 1 minute.

    • Causality: Lyophilized powders routinely adhere to the cap and walls during transit. Centrifugation forces all material to the bottom of the vial, preventing aerosolization and ensuring maximum yield upon opening.

  • Environmental Control: Transfer the vial to a Class II Biosafety Cabinet (BSC) or a chemical fume hood. Do not open the vial on an open benchtop.

  • Reconstitution:

    • Carefully remove the cap within the BSC.

    • Add the appropriate sterile buffer (e.g., sterile ultra-pure water or PBS). Direct the pipette tip against the inner wall of the vial—not directly onto the powder—to prevent splashing.

    • Do not vortex aggressively. Gently swirl or invert the vial until the solution is completely homogeneous.

  • Aliquoting & Storage: Divide the reconstituted peptide solution into single-use aliquots and store immediately at -20°C or -80°C.

    • Causality: Peptide solutions are highly susceptible to degradation from repeated freeze-thaw cycles. Single-use aliquots preserve the structural integrity of the Pth(44-68) fragment for future assays.

ReconstitutionWorkflow Start 1. PPE Donning (Respirator, Goggles, Gloves) Acclimate 2. Thermal Acclimation (Room Temp, 30-60 min) Start->Acclimate Centrifuge 3. Centrifugation (10,000 x g, 1 min) Acclimate->Centrifuge Reconstitute 4. Reconstitution in BSC (Add Sterile Buffer) Centrifuge->Reconstitute Aliquots 5. Aliquoting & Storage (-20°C to -80°C) Reconstitute->Aliquots

Safe handling and reconstitution workflow for lyophilized Pth(44-68)(human).

Spill Mitigation and Disposal Plan

Even with meticulous protocols, accidental spills can occur. Your response must be immediate, systematic, and aligned with institutional safety guidelines.

  • Powder Spills: Never sweep a peptide powder spill, as this generates massive aerosol plumes. Instead, cover the spill with damp absorbent paper towels to suppress the dust. Carefully wipe the area inward, and place all cleanup materials into a designated biohazard or chemical waste bag.

  • Liquid Spills: Absorb the liquid with inert absorbent pads. Clean the surface with a 10% bleach solution, followed by a 70% ethanol wipedown to denature any residual peptide fragments and sanitize the workspace.

  • Waste Disposal: Unused Pth(44-68)(human) solutions and contaminated PPE must be disposed of in accordance with your facility's chemical waste management protocols 4. Label all containers clearly as "Research Peptide Waste." Do not flush peptide solutions down the drain unless explicitly authorized by your Environmental Health & Safety (EHS) department.

References

  • ChemicalBook. "PTH (44-68) (HUMAN) | 64421-69-8 - Chemical Properties, Uses, Suppliers." ChemicalBook. 1

  • MedChemExpress. "pTH (44-68) (human) | pTH ((Human parathyroid hormone) fragment Safety Data." MedChemExpress. 2

  • BioLongevity Labs. "Peptide Stability: Guidelines and SOPs for Handling and Storage." BioLongevity Labs. 3

  • Midwest Peptide. "Laboratory Safety: Best Practices for Research Use Only Peptides." Midwest Peptide. 4

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.